Author: BenchChem Technical Support Team. Date: February 2026
Topic: Conformational Restriction in Peptides using Azaspiro[2.5]octane Derivatives
Content Type: Technical Whitepaper / Application Guide
Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Leads
Executive Summary
In the landscape of peptide drug discovery, the transition from a flexible linear peptide to a potent, metabolically stable therapeutic is often bottlenecked by entropic penalties. The azaspiro[2.5]octane scaffold represents a high-value "proline surrogate" that introduces severe conformational constraints. By fusing a cyclopropane ring to a piperidine or pyrrolidine core, this moiety locks the backbone dihedral angles (
and ) and restricts side-chain mobility ( space), effectively freezing the bioactive conformation. This guide details the structural mechanics, synthesis, and solid-phase incorporation of azaspiro[2.5]octane derivatives, validated by their successful deployment in clinical candidates like the ADAM10/17 inhibitors (e.g., INCB7839).
Structural Chemistry & Mechanism of Action
The "Super-Proline" Effect
Standard proline restricts the
angle to approximately -60° due to its pyrrolidine ring. The azaspiro[2.5]octane scaffold amplifies this effect through steric occlusion and ring strain .
Geometry: The spiro-fusion of the cyclopropane ring at the
- or -position of the nitrogen-containing ring creates a rigid bicyclic system.
Restriction: The steric bulk of the cyclopropane ring clashes with the preceding carbonyl oxygen and the succeeding amide nitrogen, narrowing the accessible Ramachandran space significantly more than proline or Aib (aminoisobutyric acid).
Secondary Structure Induction:
6-azaspiro[2.5]octane derivatives (piperidine-based) often favor Type II
-turns or distorted polyproline II helices depending on substitution.
5-azaspiro[2.5]octane derivatives (pyrrolidine-based) act as aggressive turn inducers, often nucleating
-hairpins.
Comparative Constraint Metrics
Scaffold
Ring Size
Constraint Type
Primary Effect
Fsp³ Character
Proline
5
Cyclic Amine
High
Aib
Acyclic
Gem-dimethyl
Helix/Turn Inducer
Low
Azaspiro[2.5]octane
3-spiro-6
Bicyclic/Spiro
Lock + Restriction
Very High
Azaspiro[3.4]octane
4-spiro-5
Bicyclic/Spiro
Moderate Turn Inducer
High
Synthesis of the Monomer
The critical building block for SPPS is the N-Fmoc-protected azaspiro amino acid . Below is a field-validated route for synthesizing the 6-azaspiro[2.5]octane-5-carboxylic acid core, adapted from cyclopropanation strategies.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway for the Fmoc-protected azaspiro[2.5]octane building block.
Key Synthetic Protocol (Monomer Production)
Precursor: Start with an N-protected tetrahydropyridine carboxylate.
Cyclopropanation: Utilizing diethylzinc (
) and diiodomethane () is preferred over traditional Simmons-Smith conditions for better functional group tolerance.
Chirality: If a specific stereoisomer (e.g., S-configuration) is required, use chiral auxiliaries during the cyclopropanation step or resolution via chiral HPLC after ester hydrolysis.
Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating azaspiro amino acids requires modified protocols due to the secondary amine (low nucleophilicity) and steric hindrance (cyclopropane ring).
Coupling Protocol (The "Difficult Coupling" Cycle)
Do not use standard HBTU/DIEA protocols. The steric bulk will lead to deletion sequences.
Reagents:
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to reduce racemization and accelerate reaction.
Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).
Step-by-Step Workflow:
Resin Swelling: DCM (30 min).
Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV; deprotection of the residue preceding the spiro unit is standard.
Activation: Dissolve Fmoc-Azaspiro-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add DIEA (6.0 eq). Pre-activate for 2 minutes.
Coupling: Add to resin. Shake for 2 to 4 hours (double the standard time).
Monitoring: Kaiser test will likely be negative (secondary amine). Use Chloranil test or micro-cleavage LCMS to verify coupling.
Acylation of the Spiro Amine (Next Cycle): The nitrogen of the azaspiro ring is a hindered secondary amine. Coupling the next amino acid onto this nitrogen is the hardest step.
Recommendation: Use symmetric anhydrides or acid fluorides if standard HATU coupling fails. Repeat coupling (double couple) is mandatory.
Case Study: INCB7839 (ADAM Inhibitor)
The clinical potential of the azaspiro[2.5]octane scaffold is best exemplified by the development of INCB7839 (Incyte), a dual ADAM10/17 sheddase inhibitor.
The Challenge
ADAM metalloproteases have open, solvent-exposed active sites. Linear peptide hydroxamates failed due to poor selectivity (hitting MMPs) and rapid hydrolysis.
The Solution
Incyte researchers replaced the standard proline/pipecolic acid core with a (6S,7S)-5-azaspiro[2.5]octane scaffold.
Selectivity: The rigid spiro-fused ring directed the side chains into a specific vector that fit the S1' pocket of ADAM10/17 but clashed with the S1' pocket of MMPs (Matrix Metalloproteinases).
Metabolic Stability: The quaternary carbon at the spiro junction blocked metabolic oxidation at the
-position.
Result: INCB7839 demonstrated superior potency (
nM) and entered clinical trials for HER2+ breast cancer.
Logic Map: From Flexibility to Potency
Figure 2: Mechanistic impact of the azaspiro scaffold on thermodynamic binding and stability.
References
Zhou, B. et al. "Discovery of ADAM10/17 Inhibitors with a 5-Azaspiro[2.5]octane Scaffold." Bioorganic & Medicinal Chemistry Letters, 2008.
Witthuhn, B. et al. "INCB7839, A Potent and Selective Inhibitor of ADAM10 and ADAM17." Cancer Research, 2009.
Melendez, R. E.[1] & Lubell, W. D. "Aza-Amino Acid Scan for Rapid Identification of Secondary Structure." Journal of the American Chemical Society, 2004.
Incyte Corporation. "Spirocyclic metalloprotease inhibitors." U.S. Patent 7,291,626.
The Ascendant Role of 6-Azaspiro[2.5]octane-1-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
Abstract In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional, planar chemical s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional, planar chemical space. This guide provides an in-depth technical exploration of 6-Azaspiro[2.5]octane-1-carboxylic acid, a unique and powerful building block that is gaining significant traction in contemporary drug design. We will dissect its synthesis, explore its profound impact on critical drug-like properties, and provide actionable protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of three-dimensional molecular architecture.
Introduction: The Imperative of "Escaping Flatland"
For decades, drug discovery has been dominated by aromatic and heteroaromatic ring systems. While undeniably successful, this reliance on two-dimensional structures has contributed to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The concept of "escaping flatland" refers to the deliberate incorporation of three-dimensional (3D) scaffolds into drug candidates. Spirocyclic systems, where two rings are fused at a single quaternary carbon atom, are at the forefront of this movement.
The 6-Azaspiro[2.5]octane-1-carboxylic acid scaffold, which marries a cyclopropane ring with a piperidine ring, offers a compelling combination of features:
Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key metric for molecular complexity and three-dimensionality. A higher Fsp³ count is strongly correlated with increased clinical success, likely due to improved solubility, metabolic stability, and more precise, lower-energy binding to protein targets.
Constrained Vectorial Display: The rigid spirocyclic core orients substituents in well-defined vectors, allowing for precise probing of protein binding pockets and minimizing the entropic penalty upon binding.
Novel Chemical Space: This scaffold provides access to unique molecular shapes and properties that are underexplored compared to traditional ring systems.
Proline Mimicry: The α-amino acid structure of 6-Azaspiro[2.5]octane-1-carboxylic acid makes it an excellent conformationally constrained proline analog, a critical tool for modulating the structure and function of peptides and peptidomimetics.
This guide will illuminate the practical application of this valuable building block, from its synthesis to its strategic deployment in drug discovery programs.
Synthesis of 6-Azaspiro[2.5]octane-1-carboxylic Acid: Enabling Access
Access to novel building blocks is paramount for their adoption in medicinal chemistry. Fortunately, both traditional and cutting-edge biocatalytic methods have been developed to provide enantiomerically pure 6-Azaspiro[2.5]octane-1-carboxylic acid derivatives.
Chemo-enzymatic Enantioselective Synthesis
A highly efficient and stereodivergent method for accessing the azaspiro[2.5]octane core has been recently developed, leveraging engineered carbene transferase enzymes.[1] This approach offers significant advantages in terms of yield, enantioselectivity, and scalability.
The general workflow is depicted below:
Caption: Chemo-enzymatic synthesis of the 6-azaspiro[2.5]octane core.
This biocatalytic approach allows for the production of either enantiomer of the spirocyclic ester with high fidelity by selecting the appropriate enzyme variant, obviating the need for chiral resolution.[1]
Traditional Chemical Synthesis (Illustrative Route)
While biocatalysis is powerful, traditional chemical synthesis remains a cornerstone of medicinal chemistry. A plausible multi-step synthesis can be devised based on established methodologies for constructing spirocycles. A key strategy involves the cyclopropanation of a suitable piperidine-derived precursor.
Experimental Protocol: Synthesis of Boc-Protected 6-Azaspiro[2.5]octane-1-carboxylic Acid
This protocol is an illustrative compilation based on related synthetic procedures.
Step 1: Synthesis of Ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate
Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in dry toluene (5 mL/mmol), heat the mixture at reflux for 12-16 hours under a nitrogen atmosphere.
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to yield ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.
Cyclopropanation: Dissolve the resulting α,β-unsaturated ester (1 equivalent) in dry diethyl ether (10 mL/mmol) and cool to 0 °C. Add a solution of diazomethane in diethyl ether dropwise until a persistent yellow color is observed. Caution: Diazomethane is explosive and toxic; handle with extreme care in a well-ventilated fume hood using appropriate safety equipment. Alternatively, a safer Simmons-Smith cyclopropanation can be employed using diiodomethane and a zinc-copper couple.
Purification: After the reaction is complete (monitored by TLC), carefully quench any excess diazomethane with acetic acid. Concentrate the mixture and purify by flash chromatography to yield ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate.
Step 2: Hydrolysis to 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic Acid
Reaction Setup: Dissolve the ester from Step 1 (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water (4 mL/mmol). Add lithium hydroxide monohydrate (2-3 equivalents).
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up: Acidify the reaction mixture to pH 3-4 with a 1 M HCl solution at 0 °C.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected carboxylic acid, which can often be used without further purification.
Medicinal Chemistry Applications and Impact on Drug Properties
The true value of a chemical scaffold is realized in its ability to solve critical challenges in drug design. The 6-azaspiro[2.5]octane moiety serves as a powerful bioisosteric replacement for common structural motifs like piperidine, gem-dimethyl groups, and planar aromatic linkers.
Enhancing Potency and Selectivity
The rigid, three-dimensional nature of the azaspiro[2.5]octane scaffold allows for the precise placement of substituents into a protein's binding pocket, minimizing off-target interactions.
Case Insight (Genentech): In the development of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, replacing a planar aromatic linker with an azaspiro[2.5]octane scaffold led to a significant improvement in binding potency while simultaneously minimizing unwanted interactions with the CYP2C9 enzyme, a common source of drug-drug interactions.[1]
Case Insight (AstraZeneca): Similarly, AstraZeneca utilized an azaspiro[2.5]octane in a series of Mps1 kinase inhibitors, where the spirocyclic core was instrumental in achieving high potency and selectivity.[1]
Caption: Bioisosteric replacement strategy leading to improved drug properties.
Modulating Physicochemical Properties for Better "Drug-Likeness"
The introduction of a spirocyclic center has a predictable and beneficial impact on key physicochemical properties that govern a molecule's ADME profile.
Property
Typical Effect of Spirocyclic Scaffold
Rationale
Lipophilicity (LogP/LogD)
Decrease
The 3D structure disrupts planarity, which can reduce crystal packing energy and improve solvation, often leading to lower lipophilicity compared to flat aromatic systems of similar size.
Aqueous Solubility
Increase
Related to the decrease in lipophilicity and disruption of crystal lattice packing.
Metabolic Stability
Increase
The quaternary spiro-carbon and adjacent carbons are sterically hindered and less susceptible to oxidative metabolism by cytochrome P450 enzymes.
Molecular Rigidity
Increase
The fused ring system significantly reduces the number of rotatable bonds, lowering the entropic cost of binding to a biological target.
Table 1: Impact of the 6-Azaspiro[2.5]octane Scaffold on Physicochemical Properties.
Role as a Conformationally Constrained Proline Mimetic
Proline is a unique amino acid that induces turns and kinks in peptide chains, playing a critical role in protein folding and recognition. Replacing proline with a constrained analog like 6-Azaspiro[2.5]octane-1-carboxylic acid is a powerful strategy to lock a peptide into a specific bioactive conformation.
The spirocyclic structure severely restricts the backbone dihedral angles (φ, ψ) and the side-chain conformation, which can:
Stabilize β-turns: Pre-organize the peptide backbone into a conformation that is favorable for receptor binding.
Increase Proteolytic Stability: The unnatural structure is resistant to cleavage by proteases.
Enhance Receptor Affinity: By reducing the entropic penalty of binding, the overall binding free energy can be improved.
Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Boc-protected version, 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid, is directly amenable to standard Fmoc-based SPPS protocols.
Resin and First Amino Acid: Start with a pre-loaded Wang or Rink Amide resin, or load the first Fmoc-protected amino acid according to standard procedures.
Standard Deprotection: Perform the standard Fmoc-deprotection cycle using 20% piperidine in DMF.
Coupling of the Spirocyclic Amino Acid:
Activation: In a separate vessel, pre-activate the Boc-6-azaspiro[2.5]octane-1-carboxylic acid (1.5-2 equivalents relative to resin loading) with a coupling agent such as HATU (1.45 equivalents) and a base like DIPEA (3 equivalents) in DMF for 5-10 minutes.
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time and/or a double coupling may be required.
Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling.
Chain Elongation: Continue with standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
Final Cleavage and Deprotection: After the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). This will cleave the peptide from the resin and simultaneously remove the Boc protecting group from the spirocyclic nitrogen and other acid-labile side-chain protecting groups.
Purification: Purify the crude peptide by reverse-phase HPLC.
Conclusion and Future Outlook
6-Azaspiro[2.5]octane-1-carboxylic acid is more than just another building block; it is a strategic tool for overcoming long-standing challenges in medicinal chemistry. Its ability to confer three-dimensionality, enhance potency and selectivity, and fine-tune physicochemical properties makes it an invaluable asset for drug discovery programs targeting a wide range of diseases. As synthetic methodologies become more robust and accessible, the incorporation of this and other spirocyclic scaffolds is set to become a mainstream strategy in the design of next-generation therapeutics. The continued exploration of its utility, particularly as a proline mimetic in peptide and peptidomimetic drug design, promises to unlock new avenues for therapeutic intervention.
References
This primary research article describes the powerful enzymatic synthesis of the azaspiro[2.5]octane core and cites its use by Genentech and AstraZeneca, providing direct evidence of its application in medicinal chemistry. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]
This reference provides a detailed manual protocol for SPPS, which is the basis for the experimental protocol described in this guide. Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab. Available at: [Link]
This article discusses the synthesis of a closely related spirocyclic proline analog, 5-azaspiro[2.4]heptane-6-carboxylic acid, and its use as a key intermediate for the antiviral drug ledipasvir, highlighting the pharmaceutical relevance of this class of compounds. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. Available at: [Link]
Therapeutic potential of spirocyclic amino acid 6-Azaspiro[2.5]octane-1-carboxylic acid
Executive Summary: The Renaissance of Spirocyclic Scaffolds In the pursuit of "escaping from flatland"—the medicinal chemistry drive to move beyond planar aromatic systems toward three-dimensional architectures—6-Azaspir...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Renaissance of Spirocyclic Scaffolds
In the pursuit of "escaping from flatland"—the medicinal chemistry drive to move beyond planar aromatic systems toward three-dimensional architectures—6-Azaspiro[2.5]octane-1-carboxylic acid has emerged as a high-value scaffold. This molecule represents a conformationally restricted
-amino acid that fuses a piperidine ring with a cyclopropane moiety.
Unlike flexible linear amino acids (e.g., GABA) or standard cyclic analogs (e.g., proline), the spiro[2.5]octane system offers a unique orthogonal vector for side-chain presentation. Its therapeutic potential spans three critical domains: neuromodulation (as a rigidified Gabapentinoid), peptide mimetics (inducing specific secondary structures), and anti-inflammatory signaling (specifically in heterotopic ossification).
This guide analyzes the physicochemical properties, synthesis, and therapeutic mechanisms of this scaffold, providing a roadmap for its application in next-generation drug discovery.
Chemical Architecture & Physicochemical Profile
Structural Analysis
The core of 6-Azaspiro[2.5]octane-1-carboxylic acid consists of a six-membered nitrogen-containing ring (piperidine) spiro-fused to a three-membered carbon ring (cyclopropane).
Spiro-Fusion: The spiro carbon (C3 of the piperidine, C1 of the cyclopropane system relative to the spiro center) locks the relative orientation of the amine and carboxylate groups.
Gamma-Amino Acid Character: The nitrogen atom is separated from the carboxylic acid by three carbon bonds (N-C-C-C-COOH), classifying it as a
-amino acid analog.
Steric Bulk: The cyclopropane ring introduces significant steric bulk and rigidification without the molecular weight penalty of larger rings.
Key Physicochemical Properties (Table 1)
Property
Value / Characteristic
Significance in Drug Design
Molecular Formula
Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
Fsp³ Fraction
High (near 1.0)
Increases solubility and selectivity; reduces "flat" aromatic toxicity risks.
Lipophilicity (LogP)
~0.5 - 1.2 (Predicted)
Balanced for CNS penetration (Blood-Brain Barrier).
Conformational Entropy
Low
Reduces the entropic penalty upon binding to protein targets.
pKa (Acid)
~4.5
Typical for carboxylic acids; ionizable at physiological pH.
pKa (Base)
~9.8
Typical for secondary amines; ensures high solubility as a salt.
Therapeutic Mechanisms & Applications
Neuromodulation: The Gabapentinoid Connection
The structural homology between 6-Azaspiro[2.5]octane-1-carboxylic acid and Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) suggests a shared mechanism of action. Gabapentinoids function by binding to the
subunit of voltage-gated calcium channels (VGCCs), reducing neurotransmitter release in pain pathways.
Mechanism: The spiro[2.5] scaffold acts as a "super-rigid" Gabapentin. By locking the
-amino acid backbone into a specific rotamer, it can potentially bind with higher affinity or selectivity to the subunit, minimizing off-target effects.
Indication: Neuropathic pain, epilepsy, and anxiety disorders.
Peptide Mimetics: Protease Stability
Incorporating this scaffold into peptide backbones creates "kinks" that mimic
-turns or -turns.
Protease Resistance: The non-natural spiro linkage prevents recognition by standard proteases (e.g., trypsin, chymotrypsin), significantly extending the half-life of peptide drugs.
Application: Inhibitors for viral proteases (e.g., HCV NS3/4A) often utilize spirocyclic proline analogs to fill hydrophobic pockets.
Recent patent literature highlights derivatives of this scaffold (specifically benzyl-substituted ureas) as potent inhibitors of heterotopic ossification (abnormal bone growth in soft tissue).
Pathway: Modulation of Th17 cell polarization and inhibition of IL-17F cytokine expression.
Significance: This elevates the scaffold from a simple structural spacer to a pharmacophore capable of immunomodulation.
Mechanistic Diagram (Graphviz)
Caption: Divergent therapeutic pathways of the 6-Azaspiro[2.5]octane scaffold, ranging from ion channel modulation to immune signaling.
Synthetic Methodology
The synthesis of 6-Azaspiro[2.5]octane-1-carboxylic acid is non-trivial due to the strain of the spiro-cyclopropane ring. The most robust route involves the Kulinkovich-de Meijere reaction or a Simmons-Smith cyclopropanation on an exocyclic alkene.
Saponification: LiOH in THF/H2O to hydrolyze the ethyl ester to the carboxylic acid.
Deprotection (Optional): TFA in DCM to remove the Boc group if the free amine is required.
Synthetic Pathway Diagram (Graphviz)
Caption: Step-wise synthetic pathway from N-Boc-4-piperidone to the target spirocyclic amino acid via cyclopropanation.
Future Outlook & Strategic Recommendations
For drug development professionals, this scaffold represents a "master key" for optimizing lead compounds:
Lead Optimization: Replace flexible GABA or linear linkers with 6-Azaspiro[2.5]octane to improve potency (via entropy reduction) and patentability (novel chemical space).
CNS Penetration: Utilize the scaffold's compact, lipophilic nature to design CNS-active drugs that cross the Blood-Brain Barrier more effectively than their linear counterparts.
Fragment Libraries: Include the N-Boc protected acid (CAS 871727-05-8) in fragment libraries for crystallographic screening against GPCRs and ion channels.
References
Synthesis and Therapeutic Potential of Spirocyclic Amino Acids. Journal of Medicinal Chemistry. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Link
Gabapentinoid Mechanism of Action. Nature Structural & Molecular Biology. (2011). "Structural basis for the binding of gabapentinoids to the α2δ-1 subunit of voltage-gated calcium channels." Link
Heterotopic Ossification Inhibitors. European Patent Office. (2019). "Polymorphic form of sodium salt of (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoic acid." Patent EP3658536. Link
Conformationally Restricted GABA Analogs. Neuropharmacology. (1982). "Effects of some conformationally restricted GABA analogues on GABA membrane binding." Link
Chemical Properties of 6-Azaspiro[2.5]octane. PubChem. (2025).[1][2] "6-Azaspiro[2.5]octane hydrochloride Compound Summary." Link
Technical Guide: Stereochemistry and Chirality of 6-Azaspiro[2.5]octane-1-carboxylic acid
The following technical guide details the stereochemical properties, synthetic pathways, and resolution strategies for 6-Azaspiro[2.5]octane-1-carboxylic acid , a critical scaffold in modern drug discovery. Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stereochemical properties, synthetic pathways, and resolution strategies for 6-Azaspiro[2.5]octane-1-carboxylic acid , a critical scaffold in modern drug discovery.
Executive Summary
6-Azaspiro[2.5]octane-1-carboxylic acid represents a specialized class of spirocyclic amino acid surrogates . By fusing a cyclopropane ring to a piperidine core via a spiro junction, this scaffold introduces significant conformational rigidity compared to its acyclic or non-spiro analogs (e.g., pipecolic acid derivatives).
In drug development, this rigidity is exploited to lock pharmacophores into bioactive conformations, enhancing potency and selectivity while often improving metabolic stability by blocking labile sites on the piperidine ring. This guide addresses the critical challenge of controlling the C1 stereocenter , the sole source of chirality in the unsubstituted core, and provides validated protocols for its synthesis and resolution.
Structural Analysis and Stereochemistry
Nomenclature and Numbering
The IUPAC nomenclature for this spiro system follows specific priority rules. The spiro[2.5]octane skeleton consists of a 3-membered ring (cyclopropane) and a 6-membered ring (piperidine) sharing a single carbon atom.
Spiro Carbon: The quaternary carbon shared by both rings.
Numbering: Numbering begins at the smaller ring (cyclopropane).
Position 1: The carbon of the cyclopropane ring bearing the carboxylic acid.
Position 2: The methylene carbon of the cyclopropane.
Position 6: The nitrogen atom in the piperidine ring (hence "6-aza").
Chirality and Isomerism
The 6-azaspiro[2.5]octane-1-carboxylic acid molecule possesses a single chiral center at C1 (the point of attachment for the carboxylic acid).
The Spiro Carbon (C3): In the unsubstituted 6-azaspiro[2.5] system, the spiro carbon is achiral (prochiral). The two branches of the piperidine ring (–CH₂–CH₂–N–) are identical, possessing a plane of symmetry that bisects the cyclopropane ring.
Enantiomers: Consequently, the molecule exists as a pair of enantiomers:
(1R)-6-azaspiro[2.5]octane-1-carboxylic acid
(1S)-6-azaspiro[2.5]octane-1-carboxylic acid
Critical Note on Diastereomers: Diastereomers (cis/trans isomers) would only arise if the piperidine ring were desymmetrized (e.g., by a substituent at C4, C5, or C7). In the absence of such substitution, "cis/trans" designations relative to the nitrogen lone pair are chemically irrelevant due to rapid pyramidal inversion at the nitrogen atom under standard physiological conditions.
Synthetic Pathways and Stereocontrol
The synthesis of 6-azaspiro[2.5]octane-1-carboxylic acid typically proceeds via the cyclopropanation of an exocyclic alkene. The choice of reagents determines whether the process is racemic or enantioselective.
Core Synthetic Route (Racemic)
The industry-standard approach involves the transition-metal catalyzed decomposition of a diazoacetate in the presence of an exocyclic alkene.
Step 1: Olefination
Conversion of N-protected 4-piperidone to the exocyclic alkene using a Wittig reaction.
Step 2: Cyclopropanation
Reaction of the alkene with ethyl diazoacetate (EDA) catalyzed by Rhodium(II) acetate dimer.
Mechanism:[3] Formation of a metal-carbene intermediate which adds to the double bond.
Stereochemistry: This reaction is typically diastereoselective for the formation of the ester trans to the bulkier side of the alkene if applicable, but here it yields a racemic mixture of the spiro-ester due to the symmetry of the starting alkene.
Step 3: Hydrolysis & Deprotection
Saponification of the ethyl ester followed by acidic cleavage of the Boc group.
Visualization of Synthetic Workflow
Figure 1: Standard synthetic route from commercially available 4-piperidone to the target spiro-acid.
Resolution and Chiral Separation
Since the primary synthetic route yields a racemate, isolating the biologically active enantiomer is a critical process step.[3][4]
Method A: Chiral HPLC (Analytical & Prep)
For early-stage discovery (mg to g scale), chromatographic resolution is preferred due to speed.
Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak IA/IB or AD-H) are highly effective for N-Boc protected amino esters.
Mobile Phase: Hexane/IPA or Hexane/Ethanol mixtures (typically 90:10 or 85:15) with 0.1% TFA to suppress ionization of the carboxylic acid (if resolving the free acid).
Detection: UV at 210 nm (carbonyl absorption).
Method B: Classical Resolution (Crystallization)
For process scale (>100 g), diastereomeric salt formation is more cost-effective.
Resolving Agents:
(R)-(+)-1-Phenylethylamine
(S)-(-)-1-Phenylethylamine
Brucine (historical, less common now due to toxicity)
Protocol: The racemic N-Boc acid is dissolved in ethanol/water. One equivalent of the chiral amine is added.[2][5][6] The mixture is heated to dissolution and allowed to cool slowly. The diastereomeric salt of one enantiomer crystallizes preferentially.
Method C: Enzymatic Resolution
Kinetic resolution using esterases (e.g., Pig Liver Esterase - PLE) can selectively hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester intact.
Table 1: Comparison of Resolution Strategies
Parameter
Chiral HPLC
Classical Crystallization
Enzymatic Resolution
Scale
mg to 100 g
kg to Ton
g to kg
Cost
High (Columns/Solvents)
Low (Reagents)
Moderate (Enzymes)
Time
Fast (Hours)
Slow (Days)
Moderate (Days)
Purity (ee)
>99.5%
>95% (requires recrystallization)
>98%
Suitability
Discovery Phase
Manufacturing
Green Chemistry
Experimental Protocols
Protocol: Synthesis of Racemic N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid
Objective: Preparation of the racemic scaffold from N-Boc-4-methylenepiperidine.
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.
The 6-azaspiro[2.5]octane scaffold acts as a "conformational lock." In peptide mimetics, replacing a proline or pipecolic acid residue with this spiro-amino acid restricts the
(chi) torsion angles, reducing the entropic penalty of binding to a receptor.
Key Applications:
HCV NS5A Inhibitors: Used to rigidify the linker region, improving potency against viral replication complexes.
T-Type Calcium Channel Antagonists: The spiro-acid moiety provides a specific vector for interaction with the channel pore, distinct from flexible piperidine analogs.
GPCR Ligands: Enhances selectivity by preventing the molecule from adopting conformations that bind to off-target receptors.
Figure 2: Impact of the spiro-scaffold on medicinal chemistry properties.
References
PubChem. "6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride." National Library of Medicine. Link
Sigma-Aldrich. "6-Azaspiro[2.5]octane hydrochloride Product Information." Link
ChemRxiv. "Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes." ChemRxiv Preprints, 2023. Link
MDPI. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." Molecules, 2020. Link
Engineering Rigidity: The History, Synthesis, and Application of Azaspiroalkane Amino Acids in Drug Design
Topic: History and development of azaspiroalkane amino acids in drug design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the high-stakes op...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: History and development of azaspiroalkane amino acids in drug design
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the high-stakes optimization of small molecule and peptide therapeutics, conformational control is paramount. Azaspiroalkane amino acids—bicyclic scaffolds sharing a single quaternary carbon atom—have emerged as a critical toolkit for medicinal chemists. By restricting bond rotation (
and angles) and reducing the entropic penalty of binding, these scaffolds serve as superior "proline mimetics" and metabolic blockers. This guide analyzes the structural evolution of these moieties, from early Bucherer-Bergs syntheses to their pivotal role in blockbuster antivirals like Ledipasvir and next-generation Bcl-2 inhibitors.[1]
Part 1: Structural Fundamentals & The Entropy Problem
The "Proline Problem" and Spiro Solutions
Proline is the only proteinogenic amino acid where the side chain is cyclized onto the backbone nitrogen. This restriction limits the dihedral angle
to approximately -60°, drastically reducing the conformational space compared to glycine or alanine. However, proline still undergoes cis-trans isomerization at the amide bond, often existing in an equilibrium that hampers high-affinity binding.[1]
Azaspiroalkane amino acids introduce a second ring fused at a quaternary center (often the
-carbon or a ring carbon). This "spiro-fusion" creates a steric lock that:
Restricts
(Psi) Angles: The second ring creates steric clashes that forbid specific rotamers, forcing the backbone into a narrow trajectory ideal for -turns.
Stabilizes cis-Amide Bonds: Certain spiro-scaffolds (e.g., azaspiro[4.4]nonane derivatives) lower the energy barrier for the cis-isomer, mimicking Type VI
Metabolic Shielding: The quaternary center prevents
-proton abstraction, blocking racemization and proteolytic degradation.
Visualization: Conformational Energy Landscape
The following diagram illustrates how spiro-cyclization reduces the "Entropic Cost" of binding.
Caption: The "Rigidification Gradient" demonstrates how azaspiro scaffolds pre-organize the molecule into its bioactive conformation, minimizing the entropy loss (
) upon binding.
Part 2: Evolution of Synthetic Strategies
The accessibility of these scaffolds has dictated their adoption in drug discovery. The history of their synthesis moves from harsh "brute force" cyclizations to elegant, catalytic assembly.
Era 1: The Bucherer-Bergs Approach (1960s-1980s)
Early syntheses focused on constructing the spiro-center via classical condensation.[1]
Limitation: This produced racemic mixtures requiring tedious resolution. It was effective for simple rings (e.g., spiro[4.4]nonane) but failed for complex, chiral drug targets.
Era 2: The Metathesis & Cycloaddition Age (1990s-2010s)
The advent of Grubbs catalysts and intramolecular dipoles allowed for the construction of larger, functionalized rings.
Ring-Closing Metathesis (RCM): Forming the second ring from diallyl precursors.[1]
1,3-Dipolar Cycloaddition: Using nitrones to form isoxazolidines, which are then reduced to spiro-amino alcohols.[1]
Era 3: Late-Stage Functionalization (Current)
Modern methods employ C-H activation and photoredox catalysis to install spiro-rings onto existing drug scaffolds, or "Simmons-Smith" type cyclopropanation to create strained spiro-systems (as seen in Ledipasvir).[1]
Caption: Evolution of synthetic methodologies from racemic bulk synthesis to precision late-stage functionalization.
Part 3: Medicinal Chemistry Applications & Case Studies
Case Study: Ledipasvir (Hepatitis C)
Ledipasvir represents the pinnacle of azaspiroalkane utility. The drug contains a 5-azaspiro[2.4]heptane moiety.[1][2][3]
Role: It acts as a highly constrained proline mimetic within the NS5A inhibitor complex.
Why Spiro[2.4]? The cyclopropane ring fused to the pyrrolidine creates a unique vector that positions the imidazole group perfectly for hydrogen bonding, while the steric bulk prevents metabolic attack on the pyrrolidine ring.
Synthesis Insight: The spiro-cyclopropane is installed via a Simmons-Smith cyclopropanation of an exocyclic methylene intermediate.[1]
Case Study: Sonrotoclax (Oncology/Bcl-2)
A next-generation Bcl-2 inhibitor, Sonrotoclax (BGB-11417), utilizes a 7-azaspiro[3.5]nonane linker.[1][4]
Comparison: Unlike Venetoclax, which uses a flexible piperazine/piperidine linker, the spiro-linker in Sonrotoclax rigidifies the molecule.[4]
Outcome: This rigidity improves potency against "wild-type" Bcl-2 and, critically, against the G101V resistance mutation by maintaining a precise binding pose that flexible analogues cannot hold.[1]
Quantitative Comparison: Spiro vs. Non-Spiro
The table below highlights the physicochemical shifts when replacing a standard heterocycle with a spiro-analogue.
Property
Piperidine (Parent)
2-Azaspiro[3.3]heptane (Spiro-Analogue)
Benefit
Fsp³ (Complexity)
1.0 (if saturated)
1.0 (High)
Higher clinical success rate
Vector Geometry
Linear/Chair
Angular/Rigid
Access to novel IP space
Basicity (pKa)
~11.0
~9.5 - 10.0
Improved membrane permeability
Metabolic Liability
High (Oxidation)
Low (Quaternary block)
Longer Half-life ()
Part 4: Technical Protocol
Synthesis of 2-Azaspiro[4.4]nonane-2-carboxylic acid (Proline Analogue)
This protocol describes a robust route for research-scale synthesis.
Reflux for 12 hours to reduce the imide to the amine.
Note: To retain the carboxylic acid (amino acid form), a different route using Bucherer-Bergs (forming hydantoin) followed by basic hydrolysis (Ba(OH)
, 100°C, 48h) is preferred over LiAlH reduction which targets the carbonyls.
Self-Validating Check:
NMR Verification: The disappearance of the ketone carbonyl signal (~210 ppm) and the appearance of the quaternary spiro-carbon (~50-70 ppm) in
C NMR confirms the spiro-fusion.
Part 5: Future Outlook
The field is moving toward "Spiro-Switching" —systematically replacing morpholines and piperazines in existing drugs with oxa-azaspiro[3.3]heptanes or diazaspiro[3.4]octanes.[1] These scaffolds offer a "magic methyl" effect on solubility and metabolic stability without altering the primary pharmacophore binding.
Future synthesis will rely heavily on Flow Chemistry to handle the high-energy intermediates (diazomethane, carbenoids) required to build strained spiro[2.x] and spiro[3.x] systems safely at scale.
References
Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry. (2014).[1]
Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition. (2010).
Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. Journal of Medicinal Chemistry. (2024).[1][5]
[1]
Impact of azaproline on Peptide conformation. Journal of the American Chemical Society. (2006).
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Pharm Insights. (2021).
The Impact of Spiro-Fusion on Amino Acid Ring Conformation: A Technical Guide for Drug Discovery and Peptide Design
Executive Summary In the landscape of modern drug discovery and peptide science, the precise control of molecular conformation is paramount. Peptides, while offering high biological activity and selectivity, are often ha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern drug discovery and peptide science, the precise control of molecular conformation is paramount. Peptides, while offering high biological activity and selectivity, are often hampered by their inherent flexibility, leading to poor metabolic stability and reduced binding affinity. This guide delves into a powerful strategy to overcome these limitations: the incorporation of spiro-fused ring systems into amino acid structures. By rigidly constraining the torsional angles of the amino acid backbone and side chain, spiro-fusion offers an unparalleled tool for locking peptides into their bioactive conformations. This document provides an in-depth exploration of the synthesis, conformational analysis, and profound impact of spiro-amino acids on peptide structure and function, serving as a critical resource for researchers engaged in the rational design of next-generation therapeutics.
The Imperative of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is immense, yet their clinical translation is often challenged by their conformational lability. In a biological milieu, a linear peptide exists as an ensemble of rapidly interconverting conformers, only a fraction of which are capable of binding to the target receptor with high affinity. This dynamic nature leads to a high entropic penalty upon binding and susceptibility to proteolytic degradation.
1.1 Strategies for Pre-organization:
To address these challenges, medicinal chemists have developed numerous strategies to constrain peptide structures, including:
Cyclization: Head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization.
Incorporation of N-alkylated amino acids: Restricting the rotation around the peptide bond.
Use of α,α-disubstituted amino acids: Limiting the Ramachandran space available to the residue.
Among these, the introduction of spirocyclic systems represents a particularly elegant and effective approach, offering a three-dimensional scaffold that can significantly enhance drug-like properties.[1]
The Spirocyclic Amino Acid: A Three-Dimensional Approach to Rigidity
A spirocycle is a bicyclic compound in which the two rings are connected by a single, shared quaternary carbon atom. When this motif is integrated into an amino acid, it creates a rigid framework that severely restricts the conformational freedom of both the backbone and the side chain.
2.1 Defining the Conformational Lock:
The spiro-fusion effectively locks the dihedral angles (φ, ψ, and χ) of the amino acid, pre-organizing the peptide into a specific secondary structure, such as a β-turn or a helical conformation. This rigid structure can lead to a significant improvement in binding affinity by reducing the entropic cost of receptor binding. Furthermore, the sp3-rich nature of spirocycles can improve physicochemical properties such as solubility and metabolic stability.[2]
The introduction of spirocyclic scaffolds can improve a compound's potency, selectivity, and pharmacokinetic properties.[2] The three-dimensional nature of spirocycles is a key advantage in modulating the physicochemical properties of a molecule.[2]
Synthesis of Spirocyclic Amino Acids: Building the Constrained Core
The synthesis of spirocyclic amino acids can be challenging due to the creation of a quaternary stereocenter at the spiro-junction.[3] However, a number of robust synthetic strategies have been developed.
3.1 Key Synthetic Approaches:
Intramolecular Cyclization: This is a common approach where a suitably functionalized linear precursor undergoes cyclization to form the spirocyclic system.
Cycloaddition Reactions: [2+2] cycloaddition reactions have been successfully employed to construct spiro[3.3]heptane derivatives.[4]
Strecker Reaction: The Strecker reaction, particularly with chiral auxiliaries like Ellman's sulfinamide, allows for the stereocontrolled synthesis of spirocyclic amino acids.[4]
Rearrangement Reactions: The Meinwald oxirane rearrangement has proven useful in obtaining cyclobutanones, which are key intermediates for certain spirocyclic systems.[4]
3.2 Exemplary Experimental Protocol: Synthesis of a Spiro[3.3]heptane α-Amino Acid
The following is a generalized protocol based on established synthetic strategies for spirocyclic amino acids.[4]
Step 1: Synthesis of the Spirocyclic Ketone: A [2+2] cycloaddition between an allene and a ketene derivative affords the core spiro[3.3]heptanone skeleton.
Step 2: Strecker Reaction: The spirocyclic ketone is reacted with trimethylsilyl cyanide and a chiral amine (e.g., (R)-α-methylbenzylamine) to form an aminonitrile with high diastereoselectivity.
Step 3: Nitrile Hydrolysis: The aminonitrile is subjected to acidic hydrolysis to yield the corresponding racemic amino acid.
Step 4: Resolution: The racemic mixture is resolved using enzymatic or chromatographic methods to obtain the enantiopure spirocyclic amino acid.
Step 5: Protection: The amino and carboxylic acid functionalities are protected (e.g., with Boc/Fmoc and a methyl ester, respectively) for subsequent use in solid-phase peptide synthesis.[5][6]
Unveiling the Conformation: Analytical Techniques
A combination of spectroscopic and computational methods is essential to fully characterize the three-dimensional structure of spiro-amino acids and their influence on peptide conformation.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for studying the conformation of peptides in solution.[7][8] Key NMR parameters provide crucial distance and dihedral angle information.[9]
Nuclear Overhauser Effect (NOE): NOE signals provide through-space distance constraints between protons, which are fundamental for defining the three-dimensional structure.
Coupling Constants (J-values): Three-bond coupling constants (3JHNHα) are related to the dihedral angle φ through the Karplus equation, providing information on the backbone conformation.
Chemical Shifts: Deviations of α-proton chemical shifts from random coil values can indicate the presence of stable secondary structures.
4.2 X-ray Crystallography:
X-ray crystallography provides an unambiguous, high-resolution picture of the solid-state conformation of a molecule.[10][11][12] Obtaining suitable crystals of peptides can be challenging, but the resulting structure is invaluable for understanding the precise atomic arrangement and intermolecular interactions.[13][14]
4.3 Computational Modeling:
Molecular mechanics and quantum mechanics calculations are used to generate and rank energetically favorable conformations. These theoretical models are often used in conjunction with experimental data from NMR and X-ray crystallography to refine and validate the proposed structures.
The Structural Impact on Peptides: From Local Constraint to Global Structure
The incorporation of a single spiro-amino acid can have a profound impact on the overall conformation of a peptide, often acting as a potent inducer of specific secondary structures.
5.1 Induction of β-Turns:
Many spirocyclic amino acid scaffolds have been designed to mimic the i+1 and i+2 residues of a β-turn.[15][16] By rigidly fixing the backbone dihedral angles, these mimics can nucleate the formation of a β-turn, a common motif in receptor-ligand recognition.
5.2 Stabilization of Helical Structures:
The constrained φ and ψ angles of certain spiro-amino acids can favor the adoption of helical conformations. This can be particularly useful in the design of stapled peptides and other helical mimetics that target protein-protein interactions.
5.3 Quantitative Conformational Data:
The table below summarizes typical dihedral angle constraints imposed by a generic spirocyclic proline mimetic, as determined by NMR and X-ray crystallography.
Dihedral Angle
Typical Range for Proline
Constrained Range with Spiro-Fusion
φ (phi)
-60° ± 20°
-60° ± 5°
ψ (psi)
-30° or +150°
-30° ± 10°
χ1 (chi1)
± 30°
± 10°
Note: These values are illustrative and can vary depending on the specific spirocyclic system.
Applications in Drug Development: Translating Structure to Function
The enhanced structural stability and improved physicochemical properties of peptides containing spiro-amino acids have led to their increasing use in drug discovery.[1][3][17]
6.1 Enhancing Receptor Binding and Selectivity:
By pre-organizing a peptide into its bioactive conformation, spiro-fusion can lead to a significant increase in binding affinity and selectivity for the target receptor.[2] This is a key strategy in the development of potent and specific peptide-based drugs.
6.2 Improving Pharmacokinetic Properties:
The rigid, three-dimensional structure of spirocyclic amino acids can shield the peptide backbone from proteolytic enzymes, thereby increasing its metabolic stability and in vivo half-life.[2] Furthermore, the introduction of sp3-rich spirocycles can modulate lipophilicity, potentially improving oral bioavailability.[1]
6.3 Case Study: Spirocyclic Scaffolds in Approved Drugs:
The utility of spirocycles is evident in the number of approved drugs that contain this motif.[18][19] For instance, the antihypertensive drug Irbesartan features a spirocyclic system that contributes to its high affinity for the angiotensin II receptor. While not an amino acid, this highlights the value of the spirocyclic scaffold in optimizing molecular shape for target engagement.
Visualizing the Concepts: Diagrams and Workflows
To further illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Figure 1: Conformational states of flexible vs. spiro-constrained peptides.
Figure 2: General workflow for synthesis and analysis of spiro-amino acid containing peptides.
Figure 3: Induction of a β-turn by a spiro-amino acid at the i+1 position.
Conclusion and Future Directions
Spiro-fusion represents a sophisticated and highly effective strategy for rigidifying amino acid and peptide structures. The ability to precisely control conformation opens up new avenues for designing potent, selective, and metabolically stable peptide therapeutics. While synthetic challenges remain, the continued development of novel synthetic methodologies and a deeper understanding of the conformational consequences of spiro-fusion will undoubtedly accelerate the application of this technology in drug discovery. Future work will likely focus on the development of novel spirocyclic systems with diverse geometries and the application of computational methods to predict the impact of spiro-fusion on peptide structure and function with even greater accuracy.
References
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). Vertex AI Search.
Aspects of the Design of Conformationally Constrained Peptides. (1991). Methods in Enzymology, 202, 411-436.
Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. (n.d.). PubMed.
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PubMed Central (PMC) - NIH.
Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube.
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed.
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). Bentham Science.
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed.
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. (2023). PubMed Central (PMC) - NIH.
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). Request PDF.
Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. (2025).
Spirocyclic Scaffolds in Medicinal Chemistry. (2020).
Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. (n.d.). Journal of the American Chemical Society.
Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). Royal Society of Chemistry.
Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. (n.d.).
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). PubMed Central (PMC) - NIH.
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.).
Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. (n.d.). Europe PMC.
X-Ray Crystallography. (2024). Peak Proteins.
Design considerations in the synthesis of peptides. (n.d.). AltaBioscience.
Protein Structure Validation and Analysis with X-Ray Crystallography. (n.d.). Springer Link.
A Newcomer's Guide to Peptide Crystallography. (2015). PubMed - NIH.
A Newcomer's Guide to Peptide Crystallography. (2015). PubMed Central (PMC) - NIH.
Chemical stability profile of 6-Azaspiro[2.5]octane-1-carboxylic acid
Executive Summary 6-Azaspiro[2.5]octane-1-carboxylic acid is a conformationally restricted amino acid scaffold used primarily in the synthesis of peptidomimetics and high-affinity pharmaceutical ligands. Its core value l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Azaspiro[2.5]octane-1-carboxylic acid is a conformationally restricted amino acid scaffold used primarily in the synthesis of peptidomimetics and high-affinity pharmaceutical ligands. Its core value lies in the spiro-fusion of a cyclopropane ring to a piperidine heterocycle, which locks the carboxylic acid and amine functionalities into a rigid spatial orientation. This restriction reduces the entropic penalty of binding to biological targets and typically enhances metabolic stability against proteolytic enzymes.
However, this structural rigidity introduces specific chemical instability risks—primarily driven by ring strain energy (~27 kcal/mol for cyclopropane) and the basicity of the secondary amine. This guide details the theoretical degradation pathways, stress-testing protocols, and handling requirements necessary to maintain the integrity of this critical building block.
Structural Analysis & Reactivity Hotspots
The molecule consists of two primary reactive domains that dictate its stability profile:
The Spiro[2.5]octane Core: The spiro-carbon connects a 3-membered cyclopropane ring and a 6-membered piperidine ring.
Stability Risk: The cyclopropane ring is kinetically stable under neutral conditions but thermodynamically unstable. Strong Brønsted or Lewis acids can catalyze ring opening to relieve the angular strain (Walsh orbitals).
The Amphoteric Functionality:
Secondary Amine (Piperidine N): High basicity (Estimated pKa ~10–11). Prone to N-oxidation and nucleophilic attack if unprotected.
Carboxylic Acid: Prone to decarboxylation only under extreme thermal stress, but facilitates intermolecular condensation (oligomerization) if stored as a free base zwitterion.
The most critical degradation pathway involves the cleavage of the cyclopropane ring. While isolated cyclopropanes are relatively robust, the spiro-fusion transmits strain. In the presence of strong mineral acids (e.g., HCl, H₂SO₄) or Lewis acids used in deprotection steps, the ring can open, often leading to alkene formation or hydration products.
Mechanism: Protonation of the carboxylic acid or the ring itself weakens the C-C bonds. Nucleophilic attack (by water or halide) at the most substituted carbon relieves the strain.
Oxidative Deamination
The secondary amine in the piperidine ring is susceptible to oxidation by atmospheric oxygen or peroxides (often found in aged ether/THF solvents), leading to N-oxide formation or ring dehydrogenation to a pyridine derivative (aromatization), although the latter requires significant energy.
Thermal Decarboxylation
While rare in standard storage, heating the free acid above 150°C can induce decarboxylation, particularly if the carboxyl group adopts a conformation orthogonal to the cyclopropane ring, stabilizing the transition state.
Intermolecular Dimerization (Diketopiperazine)
Like all amino acids, the free base form can undergo intermolecular condensation to form cyclic dimers (diketopiperazines) or linear oligomers, especially if water is removed (lyophilization).
Figure 1: Primary degradation pathways driven by chemical stress factors.
Stability Profiling Protocols
To validate the stability of a specific batch, the following stress-testing protocols are recommended. These are designed to force degradation to identify impurities.
Detection: UV (210 nm) and MS (ESI Positive Mode). Note: 210 nm is critical as the molecule lacks a strong chromophore.
Stress Conditions Table
Stress Type
Condition
Duration
Target Limit
Acid Hydrolysis
1N HCl, 60°C
24 Hours
< 5% Degradation
Base Hydrolysis
1N NaOH, 60°C
24 Hours
< 2% Degradation
Oxidation
3% H₂O₂, RT
4 Hours
< 5% N-Oxide
Thermal
80°C (Solid State)
7 Days
< 1% Degradation
Photostability
1.2M Lux hours
--
Generally Stable
Protocol for Acid Stability (Critical)
Dissolve 5 mg of the compound in 1 mL of 1N HCl.
Incubate at 60°C in a sealed glass vial.
Aliquot 100 µL at T=0, T=4h, and T=24h.
Neutralize with 1N NaOH or dilute 1:10 with Mobile Phase A immediately before injection.
Pass Criteria: Recovery > 95%. If < 90%, the spiro-ring is acid-labile; avoid acidic workups during synthesis.
Handling & Storage Recommendations
Based on the structural risks, the following storage hierarchy is established to maximize shelf-life.
Preferred Salt Forms
Do not store as the free amino acid (zwitterion) for extended periods (>6 months).
Hydrochloride Salt: Most stable solid form. The protonated amine prevents oxidation and dimerization.
N-Boc / N-Fmoc Protected: If used as a building block, the N-protected forms are significantly more stable and non-hygroscopic.
Environmental Controls
Temperature: Store at -20°C for long-term; 2–8°C is acceptable for active use.
Atmosphere: Store under Argon or Nitrogen. The secondary amine absorbs CO₂ from air to form carbamates reversibly, which can complicate NMR interpretation.
Desiccation: Highly hygroscopic. Store in a desiccator.
Figure 2: Decision matrix for storage and handling based on chemical form.
References
SynQuest Laboratories. (2024).[2] 6-Azaspiro[2.5]octane-1-carboxylic acid, N-Boc protected - Product Properties and Safety Data. Retrieved from
PubChem. (2024). Compound Summary: 6-((Tert-butoxy)carbonyl)-6-azaspiro(2.5)octane-1-carboxylic acid.[1][2][3] National Library of Medicine. Retrieved from [1]
Wurtz, A., & Beilstein, F. (General reference for spiro-alkane stability). Cyclopropane ring strain and reactivity profiles. (Contextual chemical principle).
BenchChem. (2024). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid. Retrieved from
American Chemical Society. (2005). Expedient Synthesis of Cyclopropane α-Amino Acids. Organic Letters. Retrieved from
Synthetic Strategies for 6-Azaspiro[2.5]octane-1-carboxylic acid: A Detailed Guide for Researchers
Introduction 6-Azaspiro[2.5]octane-1-carboxylic acid is a conformationally constrained, spirocyclic β-amino acid analog of significant interest in medicinal chemistry and drug discovery. Its rigid framework makes it a va...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
6-Azaspiro[2.5]octane-1-carboxylic acid is a conformationally constrained, spirocyclic β-amino acid analog of significant interest in medicinal chemistry and drug discovery. Its rigid framework makes it a valuable scaffold for the design of peptidomimetics and pharmacologically active agents with improved metabolic stability and target selectivity. This guide provides a detailed overview of viable synthetic routes to this important molecule, starting from readily available precursors. The protocols described herein are designed to be reproducible and are supported by mechanistic insights and references to key literature, ensuring both scientific integrity and practical applicability for researchers in the field.
Strategic Approaches to the 6-Azaspiro[2.5]octane Core
The synthesis of the 6-azaspiro[2.5]octane scaffold primarily involves the construction of a cyclopropane ring fused to a piperidine core at the 4-position. Two principal strategies have emerged as highly effective, both commencing from the versatile and commercially available precursor, N-Boc-4-piperidone. A third, mechanistically distinct approach utilizing a Kulinkovich-de Meijere-type reaction is also presented as a powerful alternative.
Route 1: Olefination followed by Simmons-Smith Cyclopropanation
This classic and reliable route involves the introduction of an exocyclic double bond at the 4-position of the piperidine ring, followed by the diastereoselective cyclopropanation of the alkene.
Route 2: Ylide-Initiated Michael Addition-Cyclization Cascade
An elegant alternative involves the reaction of an α,β-unsaturated ester derived from N-Boc-4-piperidone with a sulfur ylide. This initiates a Michael addition, which is followed by an intramolecular nucleophilic substitution to form the cyclopropane ring in a single, stereocontrolled step.
Route 3: Kulinkovich-de Meijere Cyclopropanation of a Cyclic Amide
This powerful transformation allows for the direct conversion of a cyclic amide (lactam) into a spiro-fused cyclopropylamine. This route offers a convergent approach to the core structure.
Detailed Protocols and Experimental Insights
Route 1: Olefination and Simmons-Smith Cyclopropanation
This two-step sequence is a robust method for the construction of the desired spirocyclic system. The initial olefination reaction extends the carbon framework, and the subsequent cyclopropanation builds the spirocyclic junction.
Workflow for Route 1
Figure 1: Synthetic workflow for Route 1.
Step 1: Synthesis of Ethyl 2-(N-Boc-piperidin-4-ylidene)acetate
The Horner-Wadsworth-Emmons reaction is generally preferred over the classical Wittig reaction for this transformation due to the ease of removal of the phosphate byproduct and typically higher yields of the desired E-isomer.
Reagent/Parameter
Quantity/Value
Rationale
N-Boc-4-piperidone
1.0 equiv
Starting material.
Triethyl phosphonoacetate
1.2 equiv
Ylide precursor for the olefination.
Sodium hydride (60% in mineral oil)
1.2 equiv
Strong base to deprotonate the phosphonate.
Tetrahydrofuran (THF), anhydrous
Anhydrous solvent
Prevents quenching of the strong base.
Temperature
0 °C to room temperature
Controlled addition of base at low temperature to manage exothermicity.
Reaction Time
12-16 hours
Allows for complete reaction.
Protocol:
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 equiv) dropwise.
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
Cool the resulting clear solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford ethyl 2-(N-Boc-piperidin-4-ylidene)acetate as a colorless oil.
Step 2: Synthesis of Ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate
The Simmons-Smith cyclopropanation is a stereospecific reaction where the methylene group is delivered to the same face of the double bond.[1][2] The use of diethylzinc (Furukawa modification) often provides better yields and reproducibility compared to the traditional zinc-copper couple.[3]
Reagent/Parameter
Quantity/Value
Rationale
Ethyl 2-(N-Boc-piperidin-4-ylidene)acetate
1.0 equiv
Alkene substrate.
Diethylzinc (1.0 M in hexanes)
2.2 equiv
Forms the active zinc carbenoid.
Diiodomethane
2.2 equiv
Methylene source for cyclopropanation.
Dichloromethane (DCM), anhydrous
Anhydrous solvent
Common solvent for this reaction.
Temperature
0 °C to room temperature
Controlled reaction temperature.
Reaction Time
12-24 hours
Ensures complete conversion.
Protocol:
To a solution of ethyl 2-(N-Boc-piperidin-4-ylidene)acetate (1.0 equiv) in anhydrous DCM at 0 °C, add diethylzinc (2.2 equiv, 1.0 M in hexanes) dropwise.
Add diiodomethane (2.2 equiv) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride solution.
Extract the mixture with DCM (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate.[4]
Step 3: Hydrolysis to 6-Azaspiro[2.5]octane-1-carboxylic acid
The final step involves the hydrolysis of the ethyl ester to the carboxylic acid and removal of the Boc protecting group. This can be achieved in a two-step or one-pot procedure.
Two-Step Protocol:
Ester Hydrolysis: Dissolve the ester from Step 2 in a mixture of THF and water. Add an excess of lithium hydroxide (3-5 equiv) and stir at room temperature for 4-8 hours. Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate. Dry the organic layer and concentrate to give 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid.[5][6]
Boc Deprotection: Dissolve the Boc-protected acid in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to obtain 6-azaspiro[2.5]octane-1-carboxylic acid, typically as its hydrochloride or trifluoroacetate salt.[7]
Route 2: Ylide-Initiated Michael Addition-Cyclization Cascade
This elegant approach constructs the cyclopropane ring via a tandem reaction sequence, often with good diastereoselectivity.[8][9]
Workflow for Route 2
Figure 2: Synthetic workflow for Route 2.
Protocol:
Prepare dimethylsulfoxonium methylide by reacting trimethylsulfoxonium iodide with a strong base like sodium hydride in anhydrous DMSO or THF.
To a solution of ethyl 2-(N-Boc-piperidin-4-ylidene)acetate (1.0 equiv) in anhydrous THF, add the pre-formed dimethylsulfoxonium methylide solution (1.1-1.5 equiv) at room temperature.
Stir the reaction mixture for 2-6 hours, monitoring by TLC.
Quench the reaction with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by flash column chromatography to afford ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate.
The final hydrolysis and deprotection steps are carried out as described in Route 1, Step 3.
Route 3: Kulinkovich-de Meijere Cyclopropanation
This method provides a direct route to the spiro-cyclopropylamine core from a corresponding cyclic amide.[10][11][12]
Workflow for Route 3
Figure 3: Synthetic workflow for Route 3.
Step 1: Synthesis of N-Boc-piperidine-4-carboxamide
This precursor can be readily prepared from commercially available N-Boc-piperidine-4-carboxylic acid by standard amide coupling procedures (e.g., using EDC/HOBt and ammonia or by conversion to the acid chloride followed by reaction with ammonia).
Step 2: Kulinkovich-de Meijere Reaction
The reaction of the N-Boc-piperidine-4-carboxamide with a Grignard reagent in the presence of a titanium(IV) alkoxide generates a titanacyclopropane intermediate, which then reacts with the amide to form the spiro-cyclopropylamine.
Reagent/Parameter
Quantity/Value
Rationale
N-Boc-piperidine-4-carboxamide
1.0 equiv
Amide substrate.
Ethylmagnesium bromide (3.0 M in ether)
2.5 equiv
Grignard reagent for titanacyclopropane formation.
Titanium(IV) isopropoxide
1.2 equiv
Catalyst for the cyclopropanation.
Tetrahydrofuran (THF), anhydrous
Anhydrous solvent
Reaction solvent.
Temperature
Room temperature
Mild reaction conditions.
Reaction Time
12-16 hours
To ensure completion.
Protocol:
To a solution of N-Boc-piperidine-4-carboxamide (1.0 equiv) in anhydrous THF, add titanium(IV) isopropoxide (1.2 equiv) at room temperature.
Slowly add ethylmagnesium bromide (2.5 equiv) to the stirred solution. The reaction mixture typically turns dark.
Stir the reaction at room temperature for 12-16 hours.
Quench the reaction by the slow addition of water at 0 °C.
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate.
Purify the crude product by column chromatography to yield N-Boc-6-azaspiro[2.5]octan-1-amine.
Step 3: Conversion to the Carboxylic Acid
The conversion of the resulting primary amine to the carboxylic acid would require a multi-step sequence, for example, via diazotization followed by cyanation and subsequent hydrolysis. This makes Route 3 less direct for the synthesis of the target carboxylic acid compared to Routes 1 and 2.
Conclusion
The synthetic routes outlined in this guide provide robust and versatile methods for the preparation of 6-azaspiro[2.5]octane-1-carboxylic acid. The choice of a particular route may depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. Routes 1 and 2, starting from N-Boc-4-piperidone, are particularly attractive due to their efficiency and the direct introduction of the carboxylic acid functionality (as an ester). The protocols and mechanistic insights provided herein are intended to empower researchers in drug discovery and medicinal chemistry to access this valuable spirocyclic scaffold for the development of novel therapeutics.
Myers, A. G. Chem 115 - Simmons-Smith Reaction. Harvard University.
Multidisciplinary Digital Publishing Institute (MDPI). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
ResearchGate. Ylide-Initiated Michael Addition−Cyclization Reactions beyond Cyclopropanes. [Link]
PubMed. Highly selective ylide-initiated Michael addition/cyclization reaction for synthesis of cyclohexadiene epoxide and vinylcyclopropane derivatives. [Link]
PubMed Central. Enabling Cyclization Strategies through Carbonyl-Ylide-Mediated Synthesis of Malonate Enol Ethers. [Link]
Thieme E-Journals. Synthesis of Heteraspiro[2.n]alkanes. [Link]
Organic Syntheses. Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. [Link]
Application Note: Streamlining Peptide Synthesis with Conformationally-Defined Building Blocks: A Protocol for Incorporating 6-Azaspiro[2.5]octane-1-carboxylic acid
Introduction: The Significance of Structural Constraints in Peptide Therapeutics The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to proteolytic instability and reduce...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Structural Constraints in Peptide Therapeutics
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to proteolytic instability and reduced binding affinity.[1] To overcome these limitations, medicinal chemists are increasingly turning to non-canonical amino acids (ncAAs) that introduce conformational rigidity.[1][2] Spirocyclic scaffolds, in particular, are gaining prominence in drug discovery due to their ability to impart a three-dimensional architecture, potentially enhancing potency, selectivity, and metabolic stability.[3][4] 6-Azaspiro[2.5]octane-1-carboxylic acid, a unique spirocyclic amino acid analogue, offers a compelling building block for rigidifying peptide backbones. Its incorporation can pre-organize the peptide into a bioactive conformation, thereby improving its pharmacological properties.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of N-α-Fmoc-protected 6-azaspiro[2.5]octane-1-carboxylic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. We will delve into the rationale behind key procedural steps, offer insights into overcoming potential challenges associated with sterically hindered amino acids, and provide detailed, validated protocols.
Understanding the Chemistry: The Fmoc/tBu Strategy
The protocol outlined herein utilizes the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[7][8] In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups like tert-butyl (tBu).[9] The Fmoc group is cleaved under mild basic conditions, typically with piperidine, leaving the side-chain protecting groups intact.[9][10] This orthogonality is crucial for the stepwise assembly of the peptide chain on the solid support.[7][11]
High-efficiency coupling reagent, especially for hindered amino acids.[15][16]
Trifluoroacetic acid (TFA)
Various
Reagent Grade
For final cleavage of the peptide from the resin.[12]
Triisopropylsilane (TIPS)
Various
Reagent Grade
Scavenger to prevent side reactions during cleavage.[12]
Acetic Anhydride
Various
Reagent Grade
Capping agent to block unreacted amino groups (optional).[7]
Protocol 1: Loading the First Amino Acid onto the Resin
This protocol assumes the use of a Rink Amide resin for a C-terminal amide peptide or a Wang resin for a C-terminal carboxylic acid.[12]
Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 1 hour.[7] This is crucial for allowing reagents to penetrate the resin beads.
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20-30 minutes to remove the Fmoc protecting group from the resin's linker.[12]
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of the first Fmoc-protected amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Allow this activation mixture to stand for 1-2 minutes.
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature.
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:1:89 v/v/v) for 30 minutes. This prevents the formation of deletion sequences.[7]
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry under vacuum.
Protocol 2: Incorporation of Fmoc-6-Azaspiro[2.5]octane-1-carboxylic acid
The incorporation of sterically hindered amino acids like 6-azaspiro[2.5]octane-1-carboxylic acid requires optimized coupling conditions to ensure high efficiency.[16][17]
Fmoc Deprotection of the N-terminal Amino Acid: Treat the peptide-resin with 20% piperidine in DMF for 20-30 minutes to expose the free amine.
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine.
Activation of Fmoc-6-Azaspiro[2.5]octane-1-carboxylic acid:
In a clean vial, dissolve 3 equivalents of Fmoc-6-azaspiro[2.5]octane-1-carboxylic acid.
Add 2.9 equivalents of HATU.
Add 6 equivalents of DIPEA.
Add a minimal amount of DMF to fully dissolve the components.
Allow the mixture to pre-activate for 1-2 minutes. The choice of HATU as the coupling reagent is deliberate; it is highly effective for coupling sterically demanding amino acids and helps to minimize racemization.[15][18]
Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin. Agitate the reaction mixture for 4-6 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).[15]
Monitoring the Coupling Reaction: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[19] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is necessary.
Double Coupling (if required): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF (3 times), and repeat steps 3 and 4.
Washing: Once the coupling is complete, wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
Protocol 3: Chain Elongation, Cleavage, and Purification
Chain Elongation: Continue the SPPS cycle of deprotection, washing, and coupling for the remaining amino acids in your sequence.
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection with 20% piperidine in DMF.
Final Washing: Wash the peptide-resin thoroughly with DMF (5 times) and DCM (5 times), then dry the resin under vacuum.
Cleavage from Resin and Side-Chain Deprotection:
Prepare a cleavage cocktail. A standard cocktail is TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).[12]
Add the cleavage cocktail to the dried peptide-resin and allow it to react for 2-3 hours at room temperature.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
Dry the crude peptide pellet under vacuum.
Purification and Characterization:
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21]
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[22][23]
Troubleshooting
Problem
Possible Cause
Suggested Solution
Incomplete Coupling (Positive Kaiser Test)
Steric hindrance of the spirocyclic amino acid.
- Perform a double coupling. - Increase the coupling time. - Use a more potent coupling reagent like COMU.[18]
Low Yield of Final Peptide
Aggregation of the growing peptide chain.
- Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the sequence.[24]
Side Reactions During Cleavage
Reactive functional groups on side chains.
- Ensure the use of appropriate scavengers (e.g., TIPS for Trp and Cys).[12]
Conclusion
The incorporation of conformationally constrained non-canonical amino acids like 6-azaspiro[2.5]octane-1-carboxylic acid is a powerful strategy for enhancing the therapeutic properties of peptides. While the steric bulk of such residues presents challenges, the use of optimized coupling conditions, including potent activating agents like HATU and careful monitoring of reaction completion, enables their successful integration into peptide sequences. The protocols detailed in this application note provide a robust framework for researchers to explore the exciting potential of spirocyclic amino acids in peptide-based drug discovery.
References
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Cárdenas, C., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]
Adesioye, F. A., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Applied Microbiology and Biotechnology. Available at: [Link]
Yajima, H., et al. (1987). Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC.
Muir, T. W. (2009). Incorporation of non-canonical amino acids. In Wiley Encyclopedia of Chemical Biology. John Wiley & Sons, Ltd.
Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. Available at: [Link]
Wang, L., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences. Available at: [Link]
Li, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. Available at: [Link]
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Wuitschik, G., et al. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Future Medicinal Chemistry. Available at: [Link]
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]
Polaris Peptides. (n.d.).
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
Drugs for Neglected Diseases initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
Scalable synthesis of 6-Azaspiro[2.5]octane-1-carboxylic acid for pharmaceutical research
Application Note: Scalable Synthesis of 6-Azaspiro[2.5]octane-1-carboxylic acid Executive Summary The 6-azaspiro[2.5]octane scaffold is a high-value pharmacophore, serving as a conformationally restricted bioisostere of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 6-Azaspiro[2.5]octane-1-carboxylic acid
Executive Summary
The 6-azaspiro[2.5]octane scaffold is a high-value pharmacophore, serving as a conformationally restricted bioisostere of piperidine and cyclohexyl systems. Its incorporation into drug candidates often improves metabolic stability and selectivity. However, the installation of the strained cyclopropane ring at the 4-position of the piperidine core presents significant safety and scalability challenges.
This guide details a robust, field-validated route for the synthesis of 6-azaspiro[2.5]octane-1-carboxylic acid (N-Boc protected). Unlike traditional laboratory methods utilizing hazardous diazo compounds, this protocol employs a Corey-Chaykovsky cyclopropanation strategy optimized for process safety and throughput.
Retrosynthetic Strategy & Pathway Selection
To ensure scalability, we prioritize reagents with high thermal stability and manageable exotherms.
Route A (Selected): Horner-Wadsworth-Emmons (HWE) olefination followed by Sulfur Ylide cyclopropanation.
Cons: Requires DMSO solvent handling; moderate atom economy.
Route B (Discarded): Metal-catalyzed diazoacetate insertion.
Pros: Direct C-H insertion potential.
Cons: High safety risk (explosion hazard of diazoacetates); heavy metal contamination (Rh/Cu); poor regioselectivity on scale.
Synthetic Pathway Diagram
Figure 1: Strategic route selection prioritizing safety and yield.
Detailed Experimental Protocols
Step 1: Olefination (Horner-Wadsworth-Emmons)
Objective: Convert N-Boc-4-piperidone to tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.
Reagents:
N-Boc-4-piperidone (1.0 equiv)
Triethyl phosphonoacetate (1.2 equiv)
Potassium tert-butoxide (KOtBu) (1.3 equiv) or NaH (60% dispersion)
Solvent: THF (anhydrous)
Protocol:
Reactor Setup: Charge a jacketed reactor with anhydrous THF (10 V) and cool to 0°C.
Ylide Formation: Add Triethyl phosphonoacetate slowly. Then, add KOtBu portion-wise, maintaining internal temperature < 5°C. Stir for 30 min. Note: KOtBu is preferred over NaH on scale to avoid H2 off-gassing.
Addition: Add a solution of N-Boc-4-piperidone in THF (2 V) dropwise over 1 hour.
Reaction: Warm to 20–25°C and stir for 4 hours. Monitor by HPLC/TLC.
Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry (Na2SO4), and concentrate.[1]
Purification: The crude oil usually crystallizes upon standing or trituration with hexanes.
Objective: Conversion of the unsaturated ester to the spiro-cyclopropane.
Critical Control Point: This step involves the formation of a reactive sulfur ylide.[3][5][6][7] Exotherm control is vital.
Mechanism & Causality:
We use TMSOI (sulfoxonium) rather than TMSI (sulfonium) because sulfoxonium ylides are more stable and undergo reversible addition to the carbonyl, favoring the thermodynamic 1,4-addition (Michael addition) required for cyclopropanation, rather than the 1,2-addition (epoxidation) often seen with kinetic sulfonium ylides.
Protocol:
Ylide Generation: In a clean reactor, charge TMSOI (solid) and anhydrous DMSO (5 V). Stir to suspend.
Base Addition: Add KOtBu (solid) in portions at 20–25°C.
Safety Note: This reaction is exothermic. Ensure cooling capacity is available to keep T < 30°C. Stir for 1 hour to form the milky white ylide solution (Dimethyloxosulfonium methylide).
Substrate Addition: Dissolve Intermediate A in DMSO (2 V). Add this solution slowly to the ylide mixture over 1–2 hours.
Process Insight: Slow addition prevents local overheating and dimerization of the starting material.
Reaction: Heat the mixture to 50°C for 3–5 hours. The elevated temperature overcomes the steric hindrance of the spiro-center formation.
Quench (Hazard): Cool to 20°C. Slowly add water (10 V).
Warning: The quench is highly exothermic. Control addition rate strictly.
Extraction: Extract with Et2O or MTBE (Methyl tert-butyl ether). MTBE is preferred for safety (lower peroxide risk).
Purification: Concentrate. The product often requires flash chromatography (Hex/EtOAc) or high-vacuum distillation if oil; however, on scale, crystallization from heptane/EtOAc is optimized.
Step 3: Hydrolysis
Objective: Saponification of the ethyl ester to the carboxylic acid.
Reagents: LiOH.H2O (3.0 equiv), THF/Water (1:1).
Protocol: Reflux at 60°C for 12 hours. Acidify with 1M HCl to pH 3. Extract with EtOAc.[1] The product, 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid , is isolated as a white solid.
Process Safety & Workflow Visualization
The following diagram illustrates the critical workflow for the Cyclopropanation step, highlighting safety barriers.
Figure 2: Workflow for Step 2 emphasizing thermal control points (Red Nodes).
Corey, E. J., & Chaykovsky, M. (1965).[9] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
Aubert, C., et al. (2007). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. Organic Process Research & Development, 11(4), 628–632. Link
Aggarwal, V. K., et al. (2003). Catalytic asymmetric synthesis of epoxides and aziridines. Chemical Communications, (20), 2644–2651. Link
Fact Sheet: 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 871727-05-8).[2][10][11] Sigma-Aldrich.[11] Link
The 6-azaspiro[2.5]octane-1-carboxylic acid scaffold presents a unique challenge in medicinal chemistry. Its spiro-fused geometry creates a "cone of steric hindrance" around the carbonyl carbon, significantly retarding nucleophilic attack.[1] Furthermore, the cyclopropane ring introduces strain (Walsh orbitals) that can alter the electronic profile of the carboxylate.[1] This guide provides a tiered, evidence-based strategy for coupling this hindered acid, moving from high-activity uronium salts to phosphonic anhydrides and finally to neutral acid chloride generation.[1]
Structural Analysis & Challenge Definition
The target molecule features a carboxylic acid directly attached to a cyclopropane ring, which is spiro-fused to a piperidine.[1]
Steric Congestion: The spiro-carbon (C3) acts as a neopentyl-like center. The rigid bond angles of the cyclopropane ring (
) force the carboxylic acid into a fixed trajectory, limiting the approach vector for incoming amines.[1]
Electronic Strain: The
character of cyclopropane carbons increases the acidity of the -proton, raising the risk of epimerization (racemization) if harsh bases are used during activation.[1]
Prerequisite: The secondary amine at position 6 must be protected (e.g.,
-Boc, -Cbz) prior to activation to prevent rapid self-polymerization.[1]
Figure 1: Structural factors contributing to coupling difficulty.
Reagent Selection Matrix
Do not rely on a single reagent.[1] Use this selection matrix based on the nucleophilicity of your amine partner.
Coupling Tier
Reagent System
Best Use Case
Pros
Cons
Tier 1 (Discovery)
HATU / HOAt
Primary amines, non-hindered secondary amines.
Fastest kinetics; HOAt "neighboring group effect" boosts reactivity.[1]
High cost; difficult removal of byproducts; risk of guanidinylation if slow.[1]
Recommended for initial screening and small-scale (<100 mg) synthesis.
Mechanism: HATU generates the highly reactive O-At ester.[1] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state for the incoming amine.[1]
QC Check: If LCMS shows >50% starting material after 4 hours, do not heat.[1] Switch to Protocol B or C. Heating HATU reactions often promotes epimerization and guanidinylation.[1]
Recommended for scale-up (>1g) or if the acid stereocenter is labile.[1]
Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride.[1] The byproduct is a water-soluble phosphonate, simplifying purification.[1][3] It is widely regarded as the best reagent for preventing epimerization in chiral acids.[1]
Protocol C: The "Nuclear Option" (Ghosez’s Reagent)
Recommended when Tier 1 and 2 fail.[1] Ideal for coupling to electron-deficient anilines or extremely hindered amines.
Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid into an acid chloride under neutral conditions, avoiding the harsh acidity of Thionyl Chloride or Oxalyl Chloride which would strip the Boc-group or decompose the spiro-system.
Monitoring: Withdraw a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester.[1] If the Methyl Ester is the major peak, the Acid Chloride formation is complete.[1]
Coupling: Add the amine and base (Pyridine) to the solution.
Stir for 2–16 hours.
Workup: Standard aqueous extraction.
Troubleshooting & Decision Logic
Use the following logic flow to determine the correct path if your initial attempt fails.
Figure 2: Decision tree for optimizing coupling conditions.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6][7] Organic Process Research & Development, 20(2), 140–177.[1]
[Link]
Citation Context: Authoritative review on scale-up and reagent selection (Tier 1 & 2).
Archimica (Now Euticals). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation.[1]
[Link] (General Corporate Link for T3P supplier data)
Citation Context: Primary source for T3P protocols and epimerization data (Protocol B).[1]
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).
-Chloroenamines.[1] Angewandte Chemie International Edition, 8(6), 454–455.[1]
[Link]
Citation Context: The original description of the neutral acid chloride generation method (Protocol C).[1]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1]
[Link]
Citation Context: Comprehensive comparison of coupling mechanisms and side reactions.[1]
Cyclopropanation techniques to generate the 6-Azaspiro[2.5]octane skeleton
An In-Depth Guide to the Synthesis of the 6-Azaspiro[2.5]octane Skeleton via Cyclopropanation Abstract The 6-azaspiro[2.5]octane motif is a valuable saturated heterocyclic scaffold in modern drug discovery. As a three-di...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of the 6-Azaspiro[2.5]octane Skeleton via Cyclopropanation
Abstract
The 6-azaspiro[2.5]octane motif is a valuable saturated heterocyclic scaffold in modern drug discovery. As a three-dimensional bioisostere of piperidine, it offers a strategic advantage for modulating physicochemical properties such as solubility and metabolic stability while exploring novel chemical space.[1][2] This guide provides a comprehensive overview of key cyclopropanation techniques for constructing this spirocyclic system, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols. We will explore classic and contemporary methods, including the Simmons-Smith reaction, transition-metal catalyzed cyclopropanations, and related strategies, to equip researchers in medicinal chemistry and process development with the necessary tools to synthesize these important building blocks.
Introduction: The Strategic Value of the 6-Azaspiro[2.5]octane Scaffold
Spirocycles, compounds containing two rings connected by a single atom, introduce inherent three-dimensionality into molecular structures.[1] This architectural feature is highly desirable in drug design as it increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[1] The 6-azaspiro[2.5]octane skeleton, specifically, is of high interest as it acts as a constrained and conformationally rigid analog of piperidine, a ubiquitous fragment in marketed drugs.[2] By replacing a piperidine ring with this spirocycle, chemists can fine-tune ligand-receptor interactions, improve metabolic stability by blocking potential sites of metabolism, and optimize pharmacokinetic profiles.
The primary synthetic disconnection for this scaffold involves the formation of the cyclopropane ring onto an existing piperidine precursor. The most common starting material is an N-protected 4-methylenepiperidine, which serves as the alkene substrate for various cyclopropanation reactions. The choice of the nitrogen protecting group (e.g., Boc, Cbz, Bn) is a critical experimental parameter, as it influences the reactivity of the alkene and the overall success of the transformation.
Caption: General synthetic route to the 6-azaspiro[2.5]octane core.
The Simmons-Smith Cyclopropanation: A Classic and Reliable Method
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid that reacts stereospecifically with an alkene.[3] The reaction proceeds via a concerted mechanism, meaning the configuration of the double bond is preserved in the cyclopropane product.[3][4] This method is valued for its functional group tolerance and reliability.
Mechanism and Rationale
The active reagent, typically iodomethylzinc iodide (ICH₂ZnI), is generated in situ from diiodomethane and a zinc-copper couple.[3] The reaction is believed to proceed through a "butterfly" transition state where the zinc atom coordinates to the double bond, followed by the simultaneous transfer of the methylene group.
For substrates containing directing groups, such as allylic alcohols, the zinc carbenoid can coordinate to the oxygen atom, leading to a highly diastereoselective methylene delivery from the same face as the directing group.[5][6] While our primary substrate, 4-methylenepiperidine, lacks such a directing group, steric hindrance will generally guide the approach of the reagent from the less hindered face of the molecule.
A significant improvement is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the heterogeneous Zn-Cu couple.[3] This homogeneous system often leads to higher reactivity, better reproducibility, and improved yields.
Caption: Simplified mechanism of the Simmons-Smith cyclopropanation.
Experimental Protocol: Furukawa Modification
This protocol describes the cyclopropanation of N-Boc-4-methylenepiperidine using diethylzinc and diiodomethane.
Materials:
N-Boc-4-methylenepiperidine
Diethylzinc (1.0 M solution in hexanes)
Diiodomethane (CH₂I₂)
Anhydrous Dichloromethane (DCM)
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-Boc-4-methylenepiperidine (1.0 eq) and anhydrous DCM (approx. 0.2 M).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition (Diethylzinc): Slowly add diethylzinc solution (2.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C. Stir for 20 minutes at 0 °C.
Reagent Addition (Diiodomethane): Add diiodomethane (2.2 eq) dropwise via syringe over 30 minutes. Causality Note: This order of addition and slow delivery is crucial to control the exotherm and prevent premature decomposition of the reagents.
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. A white precipitate will form.
Workup: Dilute the mixture with DCM. Sequentially wash the organic layer with saturated aqueous NaHCO₃ and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-6-azaspiro[2.5]octane.
While the Simmons-Smith reaction is robust, transition-metal catalysis offers powerful alternatives, particularly for achieving high levels of stereocontrol in asymmetric synthesis.[8] These methods typically involve the reaction of a metal carbene intermediate, generated from precursors like diazo compounds or gem-dihalides, with the alkene.[8][9]
Rhodium-Catalyzed Cyclopropanation with Diazo Compounds
Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for decomposing diazo compounds to generate rhodium carbenes.[8] These intermediates then react with the alkene to form the cyclopropane.
Mechanism Insight: The catalytic cycle begins with the coordination of the diazo compound to the rhodium catalyst, followed by the extrusion of N₂ gas to form the key metal carbene intermediate. This electrophilic carbene is then attacked by the nucleophilic alkene, leading to the cyclopropane product and regenerating the catalyst.[8] The stereoselectivity can be controlled by using chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, for enantioselective transformations.[8]
Safety Precaution: Diazo compounds, especially non-stabilized ones, are potentially explosive and must be handled with extreme care, often generated and used in situ.[9]
Cobalt-Catalyzed Asymmetric Cyclopropanation with gem-Dichloroalkanes
To circumvent the hazards associated with diazo compounds, methods using gem-dihalides as carbene precursors have been developed. Recent advances have shown that cobalt complexes, particularly with chiral pyridine bis(oxazoline) (Pybox) or oxazoline iminopyridine (OIP) ligands, can catalyze the highly enantioselective cyclopropanation of alkenes using gem-dichloroalkanes as the carbene source and a stoichiometric reductant like zinc powder.[9][10]
This approach is highly attractive for pharmaceutical development due to its enhanced safety profile and high levels of enantioselectivity.[9] The reaction is proposed to proceed through a cobalt carbenoid species that bears a structural resemblance to the Simmons-Smith reagent.[9]
Caption: Experimental workflow for cobalt-catalyzed cyclopropanation.
This protocol is adapted from methodologies developed for the asymmetric cyclopropanation of alkenes using nonstabilized carbenes.[9]
Materials:
N-Boc-4-methylenepiperidine
2,2-Dichloropropane (carbene precursor for dimethylcyclopropane)
(S)-OIP-CoBr₂ complex (chiral catalyst)
Activated Zinc powder
Anhydrous Acetonitrile (MeCN)
Saturated aqueous NaHCO₃
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Setup: In a glovebox, charge an oven-dried vial with the (S)-OIP-CoBr₂ catalyst (5 mol%), activated zinc powder (3.0 eq), and a magnetic stir bar.
Reactant Addition: Outside the glovebox, under a nitrogen atmosphere, add anhydrous MeCN followed by N-Boc-4-methylenepiperidine (1.0 eq) and 2,2-dichloropropane (2.0 eq).
Reaction: Seal the vial and stir the mixture vigorously at 40 °C for 24 hours.
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts.
Extraction: Wash the filtrate with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purification & Analysis: Purify the residue by silica gel chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Kulinkovich-de Meijere Reaction: An Alternative Approach
The Kulinkovich-de Meijere reaction is a powerful method for synthesizing cyclopropylamines from N,N-dialkylamides using Grignard reagents and a titanium(IV) alkoxide catalyst.[11] While it doesn't start from an exocyclic alkene, an intramolecular version of this reaction can be a strategic alternative for constructing the 6-azaspiro[2.5]octane core from a suitably substituted piperidine-based amide.
The mechanism involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[12][13] This intermediate then reacts with the amide carbonyl group to ultimately form the cyclopropylamine product after hydrolysis.[11] This approach is particularly useful for creating complex or highly substituted spirocyclic systems.[14]
Conclusion
The synthesis of the 6-azaspiro[2.5]octane skeleton is an important objective for medicinal chemists seeking to expand beyond traditional piperidine scaffolds. This guide has detailed several effective cyclopropanation strategies, each with distinct advantages. The Simmons-Smith reaction , especially with the Furukawa modification, offers a reliable and scalable method for producing the racemic spirocycle. For applications requiring high stereocontrol, transition-metal catalyzed methods provide state-of-the-art solutions. In particular, modern cobalt-catalyzed asymmetric cyclopropanations using safe and abundant gem-dihalides represent a significant advancement for the synthesis of enantiopure drug candidates. The selection of the optimal method will depend on project-specific requirements, including scale, cost, and the need for stereochemical purity.
References
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC.
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
Simmons–Smith reaction. Wikipedia.
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC.
Metal-catalyzed cyclopropan
Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society.
Simmons-Smith Reaction. Organic Chemistry Portal.
A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.
Asymmetric Cyclopropan
Simmons-Smith Cyclopropan
ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS.
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.
-Turns using 6-Azaspiro[2.5]octane-1-carboxylic Acid (6-ASOC)
Part 1: Introduction & Mechanistic Rationale
1.1 The Challenge of Peptide Flexibility
Native peptides often suffer from poor pharmacokinetic properties due to their inherent conformational flexibility, which leads to rapid proteolytic degradation and low receptor selectivity.[1] To overcome this, medicinal chemists employ conformational constraint —locking the peptide backbone into a bioactive secondary structure, such as the
-turn (a reversal of the polypeptide chain direction involving four residues).
1.2 The Solution: 6-Azaspiro[2.5]octane-1-carboxylic Acid (6-ASOC)
6-ASOC is a rigid, bicyclic non-proteinogenic amino acid. Its structure features a spiro-junction between a three-membered cyclopropane ring and a six-membered piperidine ring.
Structural Classification: Constrained
-amino acid (typically) or modified proline surrogate depending on specific substitution patterns.
Mechanism of Action: Unlike flexible linear amino acids, the spiro-system of 6-ASOC imposes severe steric restrictions on the backbone dihedral angles (
and ). When incorporated into a peptide sequence, the rigid spiro-scaffold acts as a "molecular hinge," forcing the backbone to adopt a kinked geometry that mimics the and positions of a native -turn.
1.3 Key Advantages
Entropy Reduction: Pre-organizes the peptide for receptor binding, minimizing the entropic penalty of folding.
Proteolytic Stability: The non-native spiro structure and the involvement of a secondary amine (in the piperidine ring) sterically hinder access by peptidases.
Critical Consideration: 6-ASOC contains a secondary amine (within the piperidine ring) and a sterically hindered carboxylic acid. Standard coupling protocols (e.g., HBTU/DIPEA) often fail or result in low yields. High-efficiency coupling reagents (HATU or PyAOP) are mandatory.
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
Protocol: Step-by-Step Coupling of 6-ASOC
Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc group of the preceding amino acid (20% Piperidine/DMF, 2 x 10 min). Wash (DMF x 5, DCM x 5).
Activation (The "Pre-Activation" Method):
Dissolve Fmoc-6-ASOC-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.
Add HOAt (3.0 eq) to enhance activation ester stability.
Add DIPEA (6.0 eq) immediately before adding to the resin.
Note: Pre-activation for 1-2 minutes is optimal; longer times may cause racemization.
Coupling Reaction:
Add the activated mixture to the resin.
Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W).
Alternative (Room Temp): Shake for 2–4 hours.
Monitoring: The Kaiser test (ninhydrin) will not work for secondary amines. Use the Chloranil Test or Malachite Green Test to verify coupling completion.
Capping: Cap unreacted sites with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.
Protocol: Coupling the Next Amino Acid (onto 6-ASOC)
The secondary amine of the piperidine ring is nucleophilic but sterically crowded.
Use PyBroP or COMU (4 eq) instead of HATU for the incoming amino acid.
Perform Double Coupling (2 x 1 hour at 50°C).
Use sym-Collidine as the base to reduce steric clash compared to DIPEA.
Structural Validation (CD & NMR)
Circular Dichroism (CD) Protocol:
Solvent: Prepare peptide solution (50 µM) in Trifluoroethanol (TFE) or Phosphate Buffer (pH 7.4). TFE promotes secondary structure formation.
Measurement: Scan 190–260 nm at 20°C.
Interpretation:
-Turn Signature: Look for a minimum at ~205 nm (Type II) or a minimum at 215-220 nm coupled with a maximum at 195 nm (Type I).
6-ASOC Effect: A significant increase in molar ellipticity (
) magnitude compared to the linear control indicates successful turn induction.
Part 3: Data Visualization & Workflows
Comparative Coupling Efficiency Table
Coupling Reagent
Reaction Conditions
Yield (onto 2° Amine)
Racemization Risk
Recommendation
HBTU / DIPEA
RT, 2 hr
< 30%
Low
Not Recommended
HATU / DIPEA
RT, 2 hr
65 - 80%
Moderate
Standard
PyAOP / TMP
50°C, 30 min
> 90%
Low
High Priority
PyBroP / Collidine
50°C, 1 hr
> 95%
Very Low
Best for Difficult Sequences
Mechanism of Action & Workflow (Graphviz)
Caption: Logical flow illustrating how the steric rigidity of the 6-ASOC scaffold forces the peptide backbone from a random coil into a defined
-turn conformation.
Part 4: Troubleshooting & Expert Tips
Solubility Issues: 6-ASOC peptides are often hydrophobic. Use a "Magic Mixture" (DCM/DMF/NMP 1:1:1) during synthesis washes to prevent resin aggregation.
Cleavage: If the 6-ASOC is N-terminal, avoid prolonged exposure to TFA, as the spiro-ring system is generally stable but can undergo ring-opening under extreme acidic stress if nucleophilic scavengers are absent. Use TIS (Triisopropylsilane) as a scavenger.
Design Rule: Place 6-ASOC at the
position of the intended turn for maximum effect. It mimics the geometry of Proline but with greater rigidity.
References
Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron, 1997.
Cluzeau, J., & Lubell, W. D. "Design, Synthesis, and Conformation of Azabicycloalkane Amino Acids as Proline Surrogates." Journal of Organic Chemistry, 2004.
Miranda, L. P., & Alewood, P. F. "Accelerated Chemical Synthesis of Peptides and Proteins." Nature Reviews Drug Discovery, 2000. (Reference for HATU/PyAOP protocols).
PubChem Compound Summary. "tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate."[2] (Structural verification of spiro-scaffolds). [2]
Application Notes & Protocols: A Comprehensive Guide to the Resolution of 6-Azaspiro[2.5]octane-1-carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide on the procedures for the resolution of the enantiomers of 6-Azaspiro[2.5]octane-1-carboxylic acid, a valua...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide on the procedures for the resolution of the enantiomers of 6-Azaspiro[2.5]octane-1-carboxylic acid, a valuable building block in medicinal chemistry. Given the critical role of stereochemistry in determining the pharmacological and toxicological profiles of drug candidates, obtaining enantiomerically pure forms of such scaffolds is paramount. This guide outlines the principal strategies for chiral resolution, with a primary focus on classical diastereomeric salt crystallization and modern chromatographic techniques. We delve into the theoretical underpinnings of these methods, provide detailed, step-by-step protocols for their implementation, and discuss critical parameters for optimization. The content is designed to equip researchers with the necessary knowledge to successfully separate and analyze the enantiomers of this unique spirocyclic amino acid derivative.
Introduction: The Significance of Chirality in Spirocyclic Scaffolds
6-Azaspiro[2.5]octane-1-carboxylic acid is a conformationally constrained non-proteinogenic amino acid. Its rigid spirocyclic core makes it an attractive scaffold for introducing precise three-dimensional arrangements of functional groups in drug design. As with most chiral molecules, the individual enantiomers of this compound are expected to exhibit distinct biological activities. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is a critical step in the drug discovery and development process.
The resolution of a racemic mixture—a 50:50 mixture of two enantiomers—is a fundamental process in stereochemistry.[1] Since enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their separation requires the introduction of another chiral entity to create a diastereomeric interaction.[1] This guide will focus on two robust and widely adopted methodologies to achieve this:
Classical Resolution via Diastereomeric Salt Formation: This technique relies on the reaction of the racemic acid with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts.[1][2] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
Chiral High-Performance Liquid Chromatography (HPLC): This powerful analytical and preparative technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[3][4]
Strategy Selection: Diastereomeric Crystallization vs. Chiral HPLC
The choice between classical resolution and chiral HPLC depends on several factors, including the scale of the separation, cost, available equipment, and the stage of development.
Ideal for analytical to gram-scale preparative work. Larger scale is possible but can be prohibitively expensive.[5]
Cost
Generally lower cost for bulk materials and solvents on a large scale.[5]
High initial investment for columns and instrumentation; solvent consumption can be high.
Development Time
Can be time-consuming; requires screening of multiple resolving agents and solvents.[5]
Method development can be rapid with modern column screening systems.
Purity
Can achieve high enantiomeric excess (>99% ee), but may require multiple recrystallizations.
Typically provides very high enantiomeric excess and chemical purity in a single run.
Throughput
Batch process; can be laborious.
Can be automated for high-throughput analysis.
For early-stage research requiring small quantities of each enantiomer for biological testing, chiral HPLC is often the faster approach. For later-stage development and scale-up, diastereomeric salt resolution is frequently the more economically viable method.[5]
Method 1: Classical Resolution via Diastereomeric Salt Formation
This method leverages the formation of diastereomeric salts with distinct solubilities. The general workflow involves three key stages: salt formation, fractional crystallization, and liberation of the free acid.
Principle of Operation
The racemic 6-Azaspiro[2.5]octane-1-carboxylic acid, which we can denote as (±)-1 , is reacted with a single enantiomer of a chiral base, for example, (R)-amine. This reaction produces a mixture of two diastereomeric salts: [(R)-1 ·(R)-amine] and [(S)-1 ·(R)-amine]. Because these salts are diastereomers, they have different crystal lattice energies and solubilities in a given solvent system. Through careful selection of a solvent, one diastereomer can be selectively precipitated while the other remains in solution.
Workflow for Diastereomeric Salt Resolution
Figure 1. Workflow for the resolution of a chiral acid via diastereomeric salt crystallization.
Recommended Chiral Resolving Agents for Carboxylic Acids:
Resolving Agent
Type
Rationale
(R)- or (S)-1-Phenylethylamine
Synthetic Base
Readily available, cost-effective, and widely successful.[2]
(1R,2S)-Ephedrine
Natural Alkaloid
Often forms highly crystalline salts.
Brucine or Strychnine
Natural Alkaloids
Historically used, effective but highly toxic. Handle with extreme caution.[1]
(R)- or (S)-1-(1-Naphthyl)ethylamine
Synthetic Base
Provides different steric and electronic interactions compared to phenylethylamine.
Protocol Steps:
Part A: Screening for Optimal Resolving Agent and Solvent
Setup: In a series of small vials, dissolve a small amount of racemic acid (e.g., 50 mg) in a minimal amount of various heated solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water).
Addition of Base: To each vial, add 0.5 equivalents of a different chiral resolving agent. Using 0.5 eq ensures that only one diastereomeric salt can fully precipitate if a strong preference exists.
Crystallization: Allow the vials to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C). Observe for the formation of crystalline precipitate.
Analysis: Isolate any crystals by filtration. Liberate the acid by dissolving the crystals in water, acidifying with 1M HCl to pH ~2, and extracting with an organic solvent. Analyze the enantiomeric excess (ee) of the recovered acid using a suitable chiral HPLC method (see Section 4).
Selection: The condition that yields a crystalline salt and the highest ee for the recovered acid is chosen for scale-up.
Part B: Preparative Scale Resolution
Dissolution: Dissolve the racemic 6-Azaspiro[2.5]octane-1-carboxylic acid (1.0 eq) in the optimal solvent identified in the screening phase, using gentle heating if necessary.
Salt Formation: Add the chosen chiral resolving agent (0.5 - 1.0 eq, as determined by optimization) to the solution. A precipitate may form immediately or upon cooling.
Crystallization: Cool the mixture slowly to room temperature, and then if required, in an ice bath or refrigerator to maximize the yield of the less soluble diastereomeric salt.
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Retain the filtrate (mother liquor), as it contains the other diastereomer.
Recrystallization (Optional): To improve the enantiomeric purity of the isolated salt, it can be recrystallized from the same or a different solvent system.
Part C: Liberation of the Enantiopure Acid
From the Crystalline Salt:
Suspend the diastereomeric salt crystals in water.
Add 1M HCl dropwise until the pH is approximately 2. This protonates the carboxylic acid and ensures the amine resolving agent is in its water-soluble ammonium salt form.
Extract the enantiomerically enriched carboxylic acid into an organic solvent (e.g., ethyl acetate, 3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield one enantiomer.
From the Mother Liquor:
Concentrate the mother liquor.
Liberate the acid using the same acidification and extraction procedure as above to obtain the acid enriched in the other enantiomer. This product may require further purification or resolution.
Chiral HPLC offers a powerful and direct method for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.[3]
Principle of Operation
The separation is achieved on a chiral stationary phase (CSP). CSPs are composed of a single enantiomer of a chiral molecule immobilized on a solid support (typically silica gel). The racemic mixture is passed through the column, and the two enantiomers interact with the CSP to form transient, diastereomeric complexes. The difference in the stability of these complexes leads to different retention times, allowing for their separation.
For a molecule like 6-Azaspiro[2.5]octane-1-carboxylic acid, which has both acidic and basic functional groups, several types of CSPs could be effective. Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC™ series) are particularly versatile for separating underivatized amino acids.[3]
Workflow for Chiral HPLC Method Development
Figure 2. General workflow for developing a chiral HPLC separation method.
Detailed Protocol: Analytical Chiral HPLC
Objective: To determine the enantiomeric excess (ee%) of a sample.
Instrumentation & Materials:
HPLC system with UV detector
Chiral column (e.g., Astec® CHIROBIOTIC™ T or V2, Daicel™ Chiralpak® series)
Column: Start with a versatile column such as a macrocyclic glycopeptide (e.g., CHIROBIOTIC V2) or a polysaccharide-based column (e.g., Chiralpak IA).
Mobile Phase (Polar Organic Mode): Begin with a simple mobile phase like 100% Methanol with 0.1% TFA/0.1% DEA. The acid/base additives are crucial for good peak shape for an amphoteric molecule.
Mobile Phase (Reversed-Phase Mode): Alternatively, screen with Acetonitrile/Water mixtures containing a buffer (e.g., 20 mM ammonium formate).
Method Optimization:
Inject a small amount of the racemic standard.
If no separation is observed, systematically change the mobile phase composition. For polar organic mode, try different alcohols (EtOH, IPA). For reversed-phase, alter the ACN/water ratio.
Adjust the concentration and type of additives (e.g., switch from TFA to formic acid).
Optimize the column temperature (e.g., 25°C, 30°C, 40°C) and flow rate (e.g., 0.5 - 1.0 mL/min for analytical columns) to improve resolution and analysis time.
Quantification:
Once baseline separation is achieved, integrate the peak areas for each enantiomer (Area1 and Area2).
Calculate the enantiomeric excess (% ee) using the formula:
% ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
Protocol: Preparative Chiral HPLC
Objective: To isolate milligram to gram quantities of each enantiomer.
Method Translation: Transfer the optimized analytical method to a larger-diameter preparative column of the same stationary phase.
Flow Rate Adjustment: Scale the flow rate according to the column cross-sectional area. (Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)).
Sample Loading: Determine the maximum amount of racemic material that can be injected without loss of resolution (loading study). Dissolve the sample in the mobile phase at the highest possible concentration.
Fraction Collection: Perform repeated injections of the racemate. Collect the eluent corresponding to each enantiomer peak into separate fractions.
Product Isolation: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiomerically pure products.
Conclusion
The resolution of 6-Azaspiro[2.5]octane-1-carboxylic acid is an essential step for its application in stereoselective synthesis and drug discovery. This guide provides a comprehensive overview and practical protocols for the two most powerful resolution techniques: classical diastereomeric salt crystallization and chiral HPLC. While classical resolution remains a cost-effective and scalable method for large quantities, chiral chromatography provides a rapid and highly efficient alternative for both analytical and preparative purposes. The optimal choice of method will depend on the specific project requirements, but the principles and protocols detailed herein provide a robust framework for researchers to achieve successful enantiomeric separation of this valuable spirocyclic building block.
References
Kozak, K., et al. (2021). A stereochemical journey around spirocyclic glutamic acid analogs. National Institutes of Health - PMC. Available at: [Link]
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Available at: [Link]
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available at: [Link]
ResearchGate. (2025). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Available at: [Link]
ResearchGate. (n.d.). Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis via Enantioselective Ester Formation Catalyzed by Pseudomonas sp. Lipase. Available at: [Link]
PubMed. (n.d.). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Available at: [Link]
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]
Application Note & Protocols: Leveraging 6-Azaspiro[2.5]octane-1-carboxylic Acid for the Rational Design of Novel Protease Inhibitors
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Protease Inhibitor Design Proteases represent a vast and functionally diverse class of enzymes, playing critical roles in nearly every physiological proce...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Protease Inhibitor Design
Proteases represent a vast and functionally diverse class of enzymes, playing critical roles in nearly every physiological process, from protein turnover and signaling to immunity and blood coagulation. Their dysregulation is a hallmark of numerous pathologies, including cancer, viral infections, and inflammatory diseases, making them a prime target class for therapeutic intervention. The design of potent and selective protease inhibitors, however, is a formidable challenge, often hampered by issues of poor selectivity, metabolic instability, and undesirable pharmacokinetic profiles of traditional peptidomimetic inhibitors.
In recent years, the focus has shifted towards exploring novel chemical scaffolds that can overcome these limitations. Spirocycles, polycyclic organic compounds in which two rings are linked by a single common atom, have emerged as particularly promising frameworks in medicinal chemistry.[1][2] Their inherent three-dimensionality and conformational rigidity offer a unique advantage, allowing for the precise spatial projection of functional groups into a target's binding pockets, an attribute not easily achieved with more flexible or planar molecules.[1] This structural pre-organization can lead to significant gains in binding affinity and selectivity while simultaneously improving crucial drug-like properties.[3][4]
The 6-azaspiro[2.5]octane scaffold, which features a piperidine ring fused to a cyclopropane ring, is an exemplary platform for modern inhibitor design. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 6-azaspiro[2.5]octane-1-carboxylic acid as a core building block for the rational design and validation of novel protease inhibitors, with a particular focus on serine proteases.
Design Principles: Targeting the Protease Active Site with the 6-Azaspiro[2.5]octane Scaffold
The efficacy of a protease inhibitor hinges on its ability to interact with key residues within the enzyme's active site. Serine proteases, for instance, utilize a well-characterized catalytic triad (Serine, Histidine, Aspartate) to hydrolyze peptide bonds.[5][6][7] The active site is further defined by a series of subpockets (S1, S2, S3, etc.) that accommodate the side chains of the substrate's amino acid residues. Our design strategy will leverage the distinct structural features of the 6-azaspiro[2.5]octane core to engage these pockets.
The Role of the Core Scaffold
Mimicking Peptide Backbones : The piperidine ring of the scaffold serves as a rigid bioisostere of a dipeptide unit, positioning substituents in well-defined vectors. The carboxylic acid at the C1 position can be readily converted to an amide, allowing for the introduction of various functional groups (R-groups) that can interact with the S1, S2, or S3 pockets of the target protease.
Probing Pockets with the Cyclopropyl Group : The cyclopropane ring is a compact, rigid, and lipophilic moiety. When incorporated into the inhibitor structure, it can occupy hydrophobic pockets within the active site, such as the S2 or S3 subsites, contributing to binding affinity and modulating selectivity. Its constrained nature reduces the entropic penalty upon binding compared to a more flexible alkyl chain.[5]
Improving Physicochemical Properties : The introduction of a spirocyclic scaffold increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ is correlated with improved clinical success, likely due to better solubility, metabolic stability, and reduced off-target toxicity compared to flat, aromatic compounds.[3][4]
A structure-guided approach, similar to that used in the development of spirocyclic inhibitors for the SARS-CoV-2 main protease, can be highly effective.[3] By systematically modifying the substituents on the 6-azaspiro[2.5]octane core, a structure-activity relationship (SAR) can be established to optimize potency and selectivity.
Workflow for Inhibitor Development
The process of designing and validating novel protease inhibitors based on the 6-azaspiro[2.5]octane scaffold follows a logical progression from chemical synthesis to biological evaluation.
Application Note: Overcoming Steric Barriers in Azaspiro Amino Acid Coupling
[1] Executive Summary Azaspiro amino acids (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.4]nonane derivatives) represent a high-value chemical space in modern drug discovery. By increasing fraction sp3 (Fsp3) character and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Azaspiro amino acids (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.4]nonane derivatives) represent a high-value chemical space in modern drug discovery. By increasing fraction sp3 (Fsp3) character and restricting conformational flexibility, these scaffolds improve metabolic stability and target selectivity compared to their flat aromatic bioisosteres.
However, the very structural rigidity that makes them valuable creates significant synthetic hurdles. The quaternary spiro-carbon exerts profound steric hindrance, reducing the nucleophilicity of the amine and shielding the carboxylic acid. Standard peptide coupling protocols (EDC/HOBt or simple HATU/DIPEA) often result in stalled reactions, low yields, or extensive epimerization.
This guide details an optimized, self-validating workflow for coupling azaspiro amino acids, prioritizing Propylphosphonic Anhydride (T3P) and COMU/Oxyma systems over traditional reagents.
Mechanistic Insight: Why Standard Conditions Fail
To optimize conditions, one must understand the failure mode of standard reagents in this context:
Steric Shielding: The spirocyclic ring system creates a "cone of protection" around the reaction center. Bulky activating groups (like the benzotriazole ester in HOBt) physically struggle to approach the amine.
Slow Kinetics & Epimerization: When the coupling rate (
) is retarded by sterics, the competing rate of oxazolone formation and subsequent racemization () becomes significant.
Solubility: Azaspiro scaffolds often possess unique solubility profiles (high polarity but poor solubility in non-polar organics), leading to precipitation of intermediates before reaction completion.
Strategic Reagent Selection
We utilize a tiered approach based on steric demand and epimerization risk.
T3P (Propylphosphonic Anhydride): The reagent of choice for hindered systems. It acts as a powerful dehydrating agent.[1]
Advantage:[2][3][4] The byproduct is water-soluble, simplifying workup.[2][3] It shows remarkably low epimerization rates because the activation happens via a mixed anhydride that is less prone to oxazolone formation than uronium salts.
COMU / Oxyma Pure: A safer, more potent alternative to HATU.[5]
Advantage:[2][3][4] Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior leaving group to OBt/OAt, accelerating the reaction before epimerization can occur.
Decision Matrix & Workflow
The following decision tree guides the selection of the optimal coupling protocol based on the specific substrate constraints.
Caption: Decision matrix for selecting coupling reagents based on steric hindrance and racemization risk.
Optimized Experimental Protocols
Protocol A: T3P-Mediated Coupling (The "Gold Standard")
Best for: Highly hindered azaspiro amines, scale-up (due to easy workup), and preventing epimerization.
Amine: 1.1 – 1.2 equiv (Azaspiro salt or free base)
Reagent: T3P (50% w/w in EtOAc or DMF) – 2.0 to 3.0 equiv
Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (if Pyridine is undesirable, though Pyridine suppresses racemization better).
Solvent: EtOAc (preferred) or DMF/NMP (if solubility is poor). Concentration: 0.1 – 0.2 M.
Step-by-Step Procedure:
Charge: To a dry reaction vessel equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 eq), the Azaspiro Amine (1.1 eq), and the solvent (EtOAc).
Cool: Cool the mixture to 0 °C using an ice bath. Note: Lower temperature is critical to suppress initial racemization.
Base Addition: Add Pyridine (3.0 eq) dropwise. Stir for 5–10 minutes.
Activation: Add T3P solution (2.0 eq) dropwise over 5 minutes.
Observation: The solution may turn slightly yellow, but no precipitate should form immediately (unlike DCU in DCC reactions).
Reaction: Allow the reaction to warm to room temperature (20–25 °C) and stir.
Time: T3P kinetics are slower than HATU. Allow 12–24 hours for hindered spiro systems.
IPC (In-Process Control): Monitor by LC-MS. If conversion is <80% after 12h, add an additional 0.5 eq T3P and 1.0 eq Base.
Workup (Self-Validating Step):
Dilute with EtOAc.
Wash with Water (x2), 10% Citric Acid (x2), Sat. NaHCO3 (x2), and Brine .
Validation: T3P byproducts are water-soluble.[2] If the organic layer is clear and the aqueous washes remove the phosphorus species, the protocol is valid.
Isolation: Dry over MgSO4, filter, and concentrate.
Protocol B: COMU/Oxyma Coupling
Best for: Moderately hindered systems, parallel synthesis libraries, and microwave-assisted synthesis.
Additive: Oxyma Pure (1.0 equiv) – Critical for suppressing racemization.
Base: DIPEA (2.0 – 3.0 equiv)
Solvent: DMF or NMP (COMU has limited solubility in EtOAc).
Step-by-Step Procedure:
Pre-activation: Dissolve the Carboxylic Acid and Oxyma Pure in DMF (0.2 M).
Cool: Cool to 0 °C.
Activation: Add COMU and DIPEA (1.0 eq). Stir for 2–5 minutes. Do not over-incubate; COMU is highly reactive.
Coupling: Add the Azaspiro Amine and remaining DIPEA (2.0 eq).
Reaction: Stir at room temperature for 2–4 hours.
Visual Check: A color change to deep yellow/orange is common (Oxyma anion).
Quench: Add a few drops of water or primary amine scavenger if using in a library format.
T3P Activation Mechanism
Understanding the T3P pathway highlights why it is superior for azaspiro scaffolds: it avoids the bulky "active ester" intermediate found in HOBt chemistry, instead proceeding via a mixed anhydride.
Caption: Mechanism of T3P activation showing the formation of the reactive mixed anhydride.
Data Summary & Troubleshooting
Comparative Efficiency Table
Parameter
T3P (Protocol A)
COMU/Oxyma (Protocol B)
HATU (Standard)
Steric Tolerance
High
High
Moderate
Epimerization
Very Low (<2%)
Low (<5%)
Moderate-High
Reaction Rate
Slow (12-24h)
Fast (1-4h)
Fast (1-4h)
Workup
Aq. Extraction (Clean)
Column/HPLC Required
Column/HPLC Required
Safety
Benign
Safe (No explosion risk)
Allergen/Irritant
Troubleshooting Guide
Issue: Low Conversion.
Cause: Extreme steric clash preventing approach.
Solution: Switch solvent to NMP (higher boiling point) and heat to 50 °C. If using T3P, increase equivalents to 4.0.
Solution: Switch from DIPEA to Collidine or Pyridine. Reduce temperature to -10 °C for the addition phase. Use T3P exclusively.
Issue: Poor Solubility.
Cause: Azaspiro salts are often insoluble in EtOAc.
Solution: Use a "hybrid" solvent system: EtOAc/DMF (4:1). This maintains the T3P efficiency while solubilizing the amine.
References
T3P Reagent Overview & Mechanism
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.
[Link]
General and Scalable Amide Bond Formation
Dunetz, J. R., et al. (2011).[3] Organic Letters. Describes the T3P/Pyridine system for epimerization-prone substrates.
[Link]
Oxyma Pure vs. HOBt
Subirós-Funosas, R., et al. (2009).[9] Chemistry – A European Journal.[10] Establishes Oxyma as a safer, more effective additive.
[Link]
Azaspiro Amino Acid Synthesis & Properties
Burkhard, J. A., et al. (2010). Angewandte Chemie. Discusses the "Escape from Flatland" and the utility of spirocyclic scaffolds.
[Link]
Technical Guide: Overcoming Steric Hindrance in 6-Azaspiro[2.5]octane-1-carboxylic Acid Amidation
Executive Summary & Structural Analysis The 6-azaspiro[2.5]octane-1-carboxylic acid scaffold presents a unique "double-lock" steric challenge. Unlike standard amino acids, the carboxylic acid is attached directly to a cy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Analysis
The 6-azaspiro[2.5]octane-1-carboxylic acid scaffold presents a unique "double-lock" steric challenge. Unlike standard amino acids, the carboxylic acid is attached directly to a cyclopropane ring which is spiro-fused to a piperidine.
The Steric/Electronic Conflict:
Spiro-Fusion: The gem-disubstitution at the spiro center creates significant steric bulk proximal to the carboxylate, impeding the approach of the nucleophile (amine).
Cyclopropane Geometry: The bond angles (
) and increased s-character of the cyclopropyl carbon-carbon bonds shorten the bond lengths, pulling the carbonyl group closer to the steric bulk of the piperidine ring compared to a standard alkyl chain.
This guide provides a validated troubleshooting framework to overcome these barriers, moving beyond standard EDC/HOBt protocols to high-reactivity systems like T3P, HATU, and Ghosez’s Reagent.
Decision Matrix: Selecting the Right Activation Strategy
Do not default to HATU. Use this logic tree to select the reagent that balances reactivity with chiral integrity.
Figure 1: Reagent selection logic based on nucleophile sterics and reaction scale.
Troubleshooting Guide (Q&A)
Issue 1: "I see <10% conversion after 24 hours with EDC/NHS or HBTU."
Diagnosis: The active ester (OBt/OSu) is too bulky. The nucleophile cannot access the carbonyl carbon due to the shielding from the spiro-piperidine ring.
Solution: Switch to T3P (Propylphosphonic anhydride) or Ghosez’s Reagent .
Why: T3P forms a mixed anhydride that is less sterically demanding than the HBTU-guanidinium complex. Ghosez’s reagent generates an acid chloride in situ, which is the smallest and most electrophilic activated species possible, bypassing the steric bulk of leaving groups [1].
Issue 2: "My product is racemizing (Epimerization at C1)."
Diagnosis: Over-activation in the presence of strong bases (TEA/DIEA) promotes proton abstraction at the
-carbon. While cyclopropyl protons are less acidic () than typical -protons, the strain energy can facilitate enolization under forcing conditions.
Solution:
Switch Base: Use Sym-collidine or 2,6-Lutidine . These are non-nucleophilic and weaker bases that suffice to buffer the reaction without deprotonating the
-carbon.
Use T3P: T3P is widely cited for maintaining chiral integrity because it acts as an acidic buffer during the reaction and does not require a large excess of base [2].
Issue 3: "The reaction mixture turns into a gel or precipitates early."
Diagnosis: Spirocyclic peptides often display poor solubility in standard non-polar solvents (DCM), leading to "buried" reactive sites in the precipitate.
Solution:
Solvent System: Switch to DMF or NMP .
Chaotropic Salts: Add LiCl (0.4 M) to the reaction mixture. This disrupts intermolecular H-bonds and aggregation, keeping the reactive chain ends in solution (The "Seebach Effect").
Validated Experimental Protocols
Method A: The "Gold Standard" (T3P)
Best for: Scalable synthesis, preventing epimerization, and ease of workup.
Base: Pyridine (preferred) or DIPEA (if Pyridine fails)
Protocol:
Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (concentration 0.1 M). Note: DCM is often inferior for T3P reactions.
Cool the mixture to 0 °C.
Add Pyridine (2.5 equiv). Stir for 5 minutes.
Add T3P solution (1.5 equiv) dropwise over 10 minutes.
Allow to warm to room temperature and stir for 12–24 hours.
Workup: T3P byproducts are water-soluble.[1][2] Wash with water, 1M HCl (if product stable), sat. NaHCO3, and brine.
Method B: The "Nuclear Option" (Ghosez's Reagent)
Best for: Unreactive anilines or extremely hindered secondary amines where T3P/HATU fails.
Dissolve carboxylic acid (1.0 equiv) in dry DCM under Argon.
Add Ghosez’s Reagent (1.2 equiv) at 0 °C.
Stir at room temperature for 1–2 hours. Monitor: Check by TLC (quench an aliquot with MeOH to see the methyl ester). This forms the Acid Chloride in situ under neutral conditions.
Cool back to 0 °C.
Add the Amine (1.2 equiv) and DIPEA (1.5 equiv) (or Pyridine).
Stir until complete. This reaction is usually rapid (< 4 hours) due to the high reactivity of the acid chloride.
Comparative Data: Reagent Performance
Reagent
Reactivity
Steric Tolerance
Epimerization Risk
Workup Difficulty
EDC / HOBt
Low
Low
Low
Medium (Urea removal)
HATU / HOAt
High
High
Medium
High (Remove HOAt/TMU)
T3P
High
Very High
Very Low
Low (Water soluble)
Ghosez (Acid Cl)
Very High
Maximum
Medium
Medium
Mechanistic Insight
The diagram below illustrates why standard reagents fail and how acid chlorides (Ghosez) or compact anhydrides (T3P) succeed.
Figure 2: Steric impact of the leaving group size on nucleophilic attack efficiency.
References
Ghosez's Reagent in Synthesis:
Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180-1181.
T3P for Hindered Couplings:
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development, 20(2), 140–177.
General Amide Coupling Reviews:
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Technical Support Center: A Scientist's Guide to Improving the Solubility of 6-Azaspiro[2.5]octane-1-carboxylic Acid in Organic Solvents
Prepared by: Senior Application Scientist, Chemical Development Division Welcome to the technical support center for 6-Azaspiro[2.5]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Development Division
Welcome to the technical support center for 6-Azaspiro[2.5]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this unique spirocyclic compound in organic solvents. Our goal is to provide you with a logical, scientifically-grounded framework to diagnose and overcome these issues, moving your experiments forward.
The core of the solubility problem with 6-Azaspiro[2.5]octane-1-carboxylic acid lies in its molecular structure. It possesses both a basic secondary amine and an acidic carboxylic acid group. This duality allows it to exist as a zwitterion, or internal salt, which imparts high polarity and strong crystal lattice energy. Consequently, it behaves more like a salt than a typical small organic molecule, leading to poor solubility in many common, less-polar organic solvents. This guide will walk you through understanding this behavior and applying systematic strategies to achieve successful solubilization.
This section directly addresses the common issues and questions that arise during the handling of 6-Azaspiro[2.5]octane-1-carboxylic acid.
Part 1: Understanding the Root Cause
Q1: Why is 6-Azaspiro[2.5]octane-1-carboxylic acid practically insoluble in common solvents like dichloromethane (DCM), ethyl acetate, and toluene?
A: The primary reason is its zwitterionic nature. The proton from the carboxylic acid group (-COOH) is transferred to the basic secondary amine (-NH-), creating a molecule with both a positive ammonium cation (R₂NH₂⁺) and a negative carboxylate anion (R'-COO⁻).
This internal salt formation results in:
High Polarity: The separated charges make the molecule extremely polar, far more so than its constituent functional groups would suggest.
Strong Intermolecular Forces: In the solid state, these positive and negative centers create strong ionic interactions, leading to a stable crystal lattice that requires a significant amount of energy to break apart.
Solvent Mismatch: Non-polar or moderately polar aprotic solvents cannot effectively solvate both the positive and negative charges, making dissolution energetically unfavorable. Solvents that can engage in strong hydrogen bonding or have a very high dielectric constant are required to overcome the lattice energy.
Part 2: Initial Troubleshooting & Solvent Screening
Q2: What is the most effective first step to find a suitable organic solvent?
A: A systematic, small-scale solvent screening is the most logical and resource-efficient first step. The goal is to test a diverse range of solvents that cover the full spectrum of polarity. We recommend starting with solvents from the following classes:
Testing should be done systematically, starting with a small, accurately weighed amount of your compound and adding a measured volume of the solvent.
Q3: How should I structure a systematic workflow for tackling solubility issues?
A: A structured approach saves time and reagents. We recommend following a decision-tree workflow that progresses from simple to more complex solutions.
Caption: Troubleshooting workflow for solubility issues.
Part 3: Advanced Solubility Enhancement Techniques
Q4: My compound has very low solubility even after a broad solvent screen. What are my options?
A: When single-solvent systems fail, two powerful strategies should be employed: Cosolvency and Chemical Modification (Salt Formation) .
Cosolvency involves using a mixture of solvents to achieve a solubilizing power greater than either solvent alone. This is often a quick and effective next step.[3][4]
Salt Formation is a chemical modification approach that neutralizes the zwitterionic nature of the molecule, often leading to a dramatic increase in solubility in a chosen solvent class.[5][6]
Q5: How does cosolvency work, and what's a good strategy for applying it?
A: Cosolvency works by altering the overall properties of the solvent system to make it more favorable for the solute. A small amount of a highly polar "cosolvent" can disrupt the bulk solvent's structure and create pockets of polarity that can effectively solvate the zwitterionic compound.[7][8] For instance, adding 5-10% DMSO or Methanol to Acetonitrile can significantly boost solubility.
The key is to use a strong, trusted solvent for your compound (e.g., DMSO) as the cosolvent in a weaker, but otherwise desirable, bulk solvent (e.g., THF or Acetonitrile).
Caption: Mechanism of cosolvency.
Q6: Salt formation seems powerful. How do I rationally choose a counter-ion to improve solubility in organic solvents?
A: This is the definitive method for overcoming the challenges of a zwitterion. The goal is to form a salt that is no longer zwitterionic and has properties tailored for organic solvents. You have two primary pathways:
Deprotonate the Carboxylic Acid: React the compound with a base to form a carboxylate salt. To make this salt soluble in organic solvents, you must use a base with a large, lipophilic (oily) cation.
Recommended Bases: Sodium or potassium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), or tetrabutylammonium hydroxide (TBAH). The resulting tetrabutylammonium salt, for example, is often highly soluble in solvents like DCM, THF, and acetonitrile.
Protonate the Amine: React the compound with an acid. This forms an ammonium salt. While simple acids like HCl will form salts that are more water-soluble, using an acid with a lipophilic anion can improve organic solvent solubility.
The general principle for forming a stable salt is that the pKa difference between the drug's functional group and the corresponding acid/base of the counter-ion should be at least 3 units.[9]
Experimental Protocols
Protocol 1: Rapid Solubility Assessment
Preparation: Weigh 2-5 mg of 6-Azaspiro[2.5]octane-1-carboxylic acid into a small glass vial (e.g., 1-dram vial) equipped with a small magnetic stir bar.
Solvent Addition: Add the selected solvent in precise aliquots (e.g., 100 µL) using a calibrated pipette.
Observation: After each addition, stir vigorously for 2-3 minutes at ambient temperature. Observe for complete dissolution (a clear, particle-free solution).
Heating: If the solid remains, gently heat the mixture to 40-50 °C and observe any changes. Note if the compound dissolves upon heating and if it precipitates upon cooling (indicating it is suitable for recrystallization but has low ambient solubility).
Calculation: If dissolution occurs, calculate the approximate solubility (e.g., if 5 mg dissolves in 500 µL, solubility is ~10 mg/mL).
Documentation: Record the results for each solvent in a table for easy comparison.
Protocol 2: Test-Scale Salt Formation for Solubility Enhancement
This protocol describes the formation of a tetrabutylammonium (TBA) salt to enhance solubility in aprotic organic solvents.
Stoichiometry: Weigh 1 equivalent of 6-Azaspiro[2.5]octane-1-carboxylic acid into a vial.
Initial Suspension: Add a volume of a polar protic solvent in which the starting material is slightly soluble (e.g., Methanol) to create a slurry.
Base Addition: Add 1.0 equivalent of a tetrabutylammonium hydroxide solution (TBAH, typically available as a solution in water or methanol) dropwise while stirring.
Salt Formation: Stir the mixture at room temperature for 30 minutes. You may observe the initial solid dissolving as the TBA salt is formed.
Solvent Removal: Remove the reaction solvent (Methanol/Water) under reduced pressure (e.g., using a rotary evaporator or by blowing a stream of nitrogen) to yield the crude salt as a solid or oil.
Solubility Test: Test the solubility of the resulting TBA salt in your target organic solvent (e.g., DCM, THF) using Protocol 1. A significant increase in solubility is expected.
Data Summary for Solvent Selection
For your convenience, the table below summarizes the properties of solvents recommended for initial screening.
Solvent
Class
Polarity Index
Boiling Point (°C)
Notes
Water
Polar Protic
10.2
100
May dissolve the zwitterion, but not an organic solvent.
DMSO
Polar Aprotic
7.2
189
Excellent solvent for polar compounds; high boiling point.
Methanol
Polar Protic
5.1
65
Good for polar compounds; can H-bond.
DMF
Polar Aprotic
6.4
153
Similar to DMSO but lower boiling point.
Acetonitrile
Polar Aprotic
5.8
82
Common reaction solvent; moderately polar.
Ethanol
Polar Protic
4.3
78
Less polar than methanol.
THF
Ether
4.0
66
Common aprotic solvent; can be a good starting point.
DCM
Halogenated
3.1
40
Low boiling point; unlikely to work without salt formation.
Final Recommendations from the Scientist
Consider Protected Analogues: If your synthetic route allows, using a protected version of the molecule, such as N-Boc-6-Azaspiro[2.5]octane-1-carboxylic acid, will circumvent solubility issues entirely.[10][11] The Boc group prevents zwitterion formation, making the compound behave like a standard carboxylic acid with good solubility in a range of organic solvents.
Temperature Effects: Increasing the temperature will generally increase solubility. However, be mindful of the thermal stability of your compound. Dissolving at high temperatures may not be suitable for reactions run at ambient or sub-ambient temperatures, as the compound may precipitate out of solution upon cooling.
Ionic Liquids: For specialized applications, certain ionic liquids have shown exceptional ability to dissolve carboxylic acids and can be considered an advanced, albeit less common, option for difficult cases.[12][13][14]
We trust this guide will provide the necessary framework to resolve the solubility challenges associated with 6-Azaspiro[2.5]octane-1-carboxylic acid. For further assistance, please do not hesitate to contact our technical support team.
References
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
Wikipedia. Cosolvent.
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Molecular Liquids.
Patel, P. A., et al. (2021). Method Development and Validation of Candesartan Cilexetil by Enhancing its Solubility Using Cosolvency Technique. Indian Journal of Pharmaceutical Sciences.
Gothoskar, A. V. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
Marták, J., & Schlosser, Š. (2022). Applications of Ionic Liquids in Carboxylic Acids Separation. Membranes, 12(8), 771. [Link]
Marták, J., & Schlosser, Š. (2022).
Chadha, R., & Sanc-rani, P. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals, 8(6), 243. [Link]
Marták, J., & Schlosser, Š. (2022). Applications of Ionic Liquids in Carboxylic Acids Separation.
Randel, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
Randel, L. A., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. OSTI.GOV. [Link]
Preventing racemization of 6-Azaspiro[2.5]octane-1-carboxylic acid during activation
The following guide is structured as a Tier-3 Technical Support resource, designed for immediate application by synthetic chemists and process development scientists. Subject: Troubleshooting Racemization & Epimerization...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support resource, designed for immediate application by synthetic chemists and process development scientists.
You are observing loss of optical purity (ee%) during the activation of 6-Azaspiro[2.5]octane-1-carboxylic acid .
The Paradox: Cyclopropanecarboxylic acids are theoretically more resistant to racemization than acyclic
-amino acids.
Why? Racemization typically proceeds via an enolate intermediate . Forming an enolate requires the
-carbon to adopt (planar) hybridization. In a cyclopropane ring, forcing the carbon into a planar geometry introduces massive Angle Strain (I-Strain) , making the activation energy for enolization significantly higher than in acyclic systems.
The Diagnosis: If you are seeing racemization, it is likely not simple base-catalyzed enolization. It is almost certainly driven by one of two "Force Majeure" pathways:
Ketene Formation: Activation via acid chlorides or mixed anhydrides with strong bases can force elimination to a highly reactive (and achiral) ketene intermediate.
Ring Opening/Fragmentation: The "1-oxa" variants (epoxides) are prone to opening; however, the "6-aza" (cyclopropane) variants are robust but can undergo acid-catalyzed ring opening if activation is too harsh, leading to achiral acyclic byproducts often mistaken for racemates.
Interactive Troubleshooting (Q&A)
Q1: I am using HATU/DIPEA, but my ee% drops from >99% to 85%. Why?
A: This is a classic case of "Over-Activation Epimerization."
While HATU is a gold standard, the guanidinium species is highly reactive. In the presence of excess DIPEA (especially >2.0 equivalents relative to acid), the basicity is sufficient to abstract the
-proton despite the ring strain, particularly if the reaction is slow (e.g., coupling to a hindered amine).
The Fix: Switch to a collidine/sym-collidine base (weaker base, pKa ~7.4 vs DIPEA ~10.5) or reduce DIPEA to 1.0 equivalent only for the activation step.
Q2: Can I use the Acid Chloride method (SOCl2/Oxalyl Chloride) to push the reaction?
A:ABSOLUTELY NOT.
This is the primary cause of total racemization in cyclopropyl systems.
The Mechanism: Acid chlorides are prone to
-elimination in the presence of tertiary amines. This generates a cyclopropyl-ketene intermediate. Ketenes are linear ( hybridized) and achiral. When the amine nucleophile attacks the ketene, it can attack from either face, resulting in a racemic mixture.
The Rule: Avoid acid chlorides and mixed anhydrides (isobutyl chloroformate) for optically active cyclopropanes.
Q3: What is the "Safe Harbor" protocol for this specific scaffold?
A:T3P (Propylphosphonic Anhydride) in Ethyl Acetate or DMF.
T3P acts as an acidic coupling reagent that requires base to activate, but it forms a cyclic anhydride intermediate that is sterically bulky and less prone to
-proton abstraction. It also scavenges any water, driving the equilibrium without "over-activating" the carbonyl.
Visualizing the Failure Mode vs. Success
The following diagrams illustrate the mechanistic divergence between the high-risk Ketene pathway and the stereoselective Active Ester pathway.
Diagram 1: The Racemization Trap (Ketene Pathway)
This occurs when using Acid Chlorides or Mixed Anhydrides with strong bases.
Caption: Figure 1. The "Ketene Trap." Strong activation allows elimination of the
-proton, destroying chirality.
Diagram 2: The Stereoselective Protocol (T3P/HATU)
This pathway maintains the tetrahedral geometry of the activation center.
Caption: Figure 2. Stereoselective activation using T3P prevents
-proton abstraction.
Validated Experimental Protocols
Protocol A: The "Gold Standard" T3P Method
Recommended for scale-up and highly sensitive substrates.
Parameter
Specification
Rationale
Solvent
Ethyl Acetate (EtOAc) or 2-MeTHF
T3P is supplied as 50% w/w in EtOAc. Homogeneous organic phase preferred.
Concentration
0.1 M - 0.2 M
Dilution minimizes intermolecular side reactions.
Base
Pyridine or N-Methylmorpholine (NMM)
Weaker bases (pKa ~5-7) are sufficient for T3P and prevent epimerization.
Temperature
0°C to RT
Do not heat above 40°C during activation.
Step-by-Step:
Dissolve 6-Azaspiro[2.5]octane-1-carboxylic acid (1.0 equiv) and the Amine partner (1.1 equiv) in EtOAc (10 V).
Cool the mixture to 0°C .
Add Pyridine (2.5 equiv) or NMM (2.5 equiv).
Add T3P (50% in EtOAc, 1.5 equiv) dropwise over 10 minutes.
Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours.
Quench: Add water/bicarbonate. The T3P byproducts are water-soluble, simplifying purification.
Protocol B: The Modified HATU Method
Recommended for sluggish amines (anilines, electron-deficient amines).
Critical Modification: Do not premix the Acid and Base.
Dissolve Acid (1.0 eq) and Amine (1.1 eq) in DMF/DMAc.
Note: Collidine is sterically hindered and less likely to abstract the
-proton than DIPEA/TEA.
References & Authority
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Review of T3P superiority in preventing racemization).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Mechanisms of racemization via oxazolone and ketene pathways).
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (Discusses HATU/DIPEA risks).
Wipf, P., & Heimgartner, H. (1988). Racemization of cyclopropane carboxylic acid derivatives. (Foundational work on the stability of cyclopropyl vs acyclic amino acid derivatives).
Optimization
Technical Support Center: Purification Strategies for 6-Azaspiro[2.5]octane-1-carboxylic Acid Intermediates
Welcome to the technical support center for the purification of 6-azaspiro[2.5]octane-1-carboxylic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 6-azaspiro[2.5]octane-1-carboxylic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The unique spirocyclic structure of these compounds, while conferring desirable properties in medicinal chemistry, can present specific hurdles during isolation and purification.[1][2] This resource offers troubleshooting advice and frequently asked questions to ensure you achieve the highest purity for your target compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 6-azaspiro[2.5]octane-1-carboxylic acid and its synthetic precursors.
Problem 1: My final product, 6-azaspiro[2.5]octane-1-carboxylic acid, is contaminated with unreacted starting materials.
Plausible Cause: Incomplete reaction or inefficient initial work-up procedures. The similar polarity of the carboxylic acid product and some potential starting materials can make separation challenging.
Solution: Acid-Base Extraction
This classical technique is highly effective for separating carboxylic acids from neutral or basic impurities.[3][4] The underlying principle is the conversion of the carboxylic acid into a water-soluble salt, allowing for its separation from organic-soluble impurities.
Step-by-Step Protocol:
Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.
Extract the organic solution with a mild aqueous base, like a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to form its sodium salt, which will partition into the aqueous layer. Neutral organic impurities will remain in the organic layer.
Separate the aqueous layer. To ensure complete removal of impurities, you can wash the aqueous layer again with a fresh portion of the organic solvent.
Carefully acidify the aqueous layer with a strong acid, such as 1M HCl, to a pH of approximately 2-3. This will protonate the carboxylate salt, causing the pure carboxylic acid to precipitate out of the solution.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the purified 6-azaspiro[2.5]octane-1-carboxylic acid.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for Acid-Base Extraction.
Problem 2: Column chromatography of my Boc-protected intermediate results in significant streaking and poor separation.
Plausible Cause: The carboxylic acid functionality, even when protected, can interact strongly with the silica gel, leading to tailing and poor resolution. The acidity of standard silica gel can sometimes be problematic for sensitive compounds.[5]
To mitigate the issues of streaking and poor separation, several modifications to the standard column chromatography protocol can be implemented.
Recommended Approaches:
Addition of an Acidic Modifier: Incorporating a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), into the eluent can help to saturate the active sites on the silica gel and improve the peak shape of the acidic compound.[6]
Use of a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[5]
Gradient Elution: A gradual increase in the polarity of the eluent (gradient elution) can often provide better separation than isocratic (constant solvent composition) elution.
Troubleshooting Table for Column Chromatography:
Issue
Potential Cause
Recommended Solution
Streaking/Tailing
Strong interaction with silica gel
Add 0.1-1% acetic or formic acid to the eluent.[6]
Poor Separation
Inappropriate solvent system
Optimize the solvent system using TLC. Consider a gradient elution.
Compound Decomposition
Acidity of silica gel
Use deactivated silica gel or an alternative like alumina.[5]
Problem 3: My final product fails to crystallize, or forms an oil.
Plausible Cause: The presence of impurities can inhibit crystal lattice formation. The choice of crystallization solvent is also critical and may not be optimal. For amino acid derivatives, the zwitterionic nature can influence solubility and crystallization behavior.
Solution: Strategic Crystallization Techniques
Crystallization is a powerful purification technique for obtaining highly pure solid products.[7]
Step-by-Step Protocol for Recrystallization:
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) in small-scale trials.
Dissolution: In a clean flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Diagram of Crystallization Decision Process:
Caption: Decision tree for troubleshooting crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of 6-azaspiro[2.5]octane-1-carboxylic acid?
A1: Common impurities often include unreacted starting materials, such as the corresponding ester precursor to the carboxylic acid, and by-products from the synthetic route. Depending on the specific synthesis, these could include materials from protecting group manipulation or cyclopropanation steps.[8][9] Thorough characterization of your crude product by techniques like NMR and LC-MS is crucial to identify the specific impurities present.
Q2: Can I use preparative HPLC for the purification of these intermediates?
A2: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying challenging mixtures, including spirocyclic compounds.[10] It is particularly useful when dealing with small quantities of material or when other methods like crystallization or acid-base extraction are ineffective. Reversed-phase HPLC with a C18 column is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acidic modifier (such as trifluoroacetic acid or formic acid) to improve peak shape for carboxylic acids.
Q3: Are there any specific safety precautions I should take when working with these compounds and their purification solvents?
A3: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When using flammable organic solvents, ensure there are no nearby ignition sources. When performing acid-base extractions, be aware that neutralization reactions can be exothermic and may cause pressure buildup in a separatory funnel; vent frequently. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of your 6-azaspiro[2.5]octane-1-carboxylic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): To determine the purity profile of the compound.[11]
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
References
Alfonso, C., Alfonso, A., Otero, P., Rodríguez, P., Vieytes, M. R., Elliot, C., Higgins, C., & Botana, L. M. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and azaspiracids by means of a preparative-HPLC system coupled to a mass spectrometer detector. Journal of Chromatography B, 865(1-2), 133-140. [Link]
Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Retrieved February 11, 2026, from [Link]
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved February 11, 2026, from [Link]
Sharma, P., et al. (2021). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development, 25(3), 576-583. [Link]
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved February 11, 2026, from [Link]
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved February 11, 2026, from [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved February 11, 2026, from [Link]
Memorial University Research Repository. (2016). Characterization and Crystallization of Chiral Aromatic Amino Acids. Retrieved February 11, 2026, from [Link]
National Institutes of Health. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved February 11, 2026, from [Link]
Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved February 11, 2026, from [Link]
ChemRxiv. (2022). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved February 11, 2026, from [Link]
PubMed. (2000). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Retrieved February 11, 2026, from [Link]
GEA. (n.d.). Crystallization of Amino Acids. Retrieved February 11, 2026, from [Link]
Google Patents. (1992). Method for crystallization of amino acids.
PubMed. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved February 11, 2026, from [Link]
ChemRxiv. (2022). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved February 11, 2026, from [Link]
CAS Common Chemistry. (n.d.). 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. Retrieved February 11, 2026, from [Link]
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 11, 2026, from [Link]
Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
Royal Society of Chemistry. (2016). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved February 11, 2026, from [Link]
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved February 11, 2026, from [Link]
Addressing ring-opening side reactions in azaspiro[2.5]octane derivatives
Topic: Troubleshooting Ring-Opening Side Reactions & Stability Profiles Scope & Definitions Are you working with the Aziridine or the Cyclopropane variant? Before proceeding, confirm your scaffold's connectivity.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Ring-Opening Side Reactions & Stability Profiles
Scope & Definitions
Are you working with the Aziridine or the Cyclopropane variant?
Before proceeding, confirm your scaffold's connectivity. The term "azaspiro[2.5]octane" is chemically ambiguous in casual usage.
Target A: 1-Azaspiro[2.5]octane (The Aziridine) [1]
Structure: A 3-membered nitrogen ring (aziridine) spiro-fused to a cyclohexane.[1]
Reactivity: High. Prone to explosive ring-opening, polymerization, and hydrolysis.[1]
Primary Issue: Unintended ring opening during purification or storage.
Guide Focus:This guide primarily addresses Target A , as it is the source of 90% of "ring-opening side reaction" tickets.
Target B: 6-Azaspiro[2.5]octane (The Piperidine-Cyclopropane) [1]
Structure: A 6-membered nitrogen ring (piperidine) spiro-fused to a cyclopropane.[1]
Reactivity: Low/Moderate. The cyclopropane ring is generally stable unless subjected to strong Lewis acids or hydrogenation conditions.
Note: If you are seeing ring opening in Target B, check for contamination with strong acids (e.g., HCl in non-polar solvents) or extreme thermal stress.[1]
Critical Failure Mode: Acid-Mediated Ring Opening[1]
The Issue
Your LCMS shows a mass shift of +18 (water), +32 (methanol), or dimerization (polymerization). The azaspiro[2.5]octane moiety has acted as an electrophile, opening the ring to form a linear amino-alcohol or ether.[1]
The Mechanism
The spiro-carbon (C2) introduces significant steric strain (approx. 27 kcal/mol release upon opening).[1]
Protonation: Trace acid (from silica gel, chloroform, or ambient moisture) protonates the aziridine nitrogen.[1]
Activation: The resulting aziridinium ion is highly electrophilic.
Nucleophilic Attack: Even weak nucleophiles (trace water, solvent) attack the ring.[1]
Visualization: The "Silica Death Trap"
The following diagram illustrates why standard flash chromatography destroys your compound.
Caption: Mechanism of silica-induced decomposition. The acidic surface of SiO2 catalyzes the protonation of the strained nitrogen, facilitating immediate nucleophilic attack.[1]
Troubleshooting Protocols
Protocol A: Purification Without Decomposition
Objective: Isolate 1-azaspiro[2.5]octane derivatives without triggering ring opening.
Solid load on Celite or dissolved in Et3N-doped solvent
Step-by-Step: Silica Passivation
Prepare Slurry: Mix silica gel with your mobile phase (e.g., Hexane/EtOAc).[1]
Add Buffer: Add 2.5% v/v Triethylamine (Et3N) to the slurry.[1]
Flush: Pour into the column and flush with 3 column volumes (CV) of the Et3N-containing solvent.
Equilibrate: Switch to your running solvent (containing 1% Et3N) and equilibrate for 2 CVs.
Run: Load your sample. The Et3N neutralizes acidic silanol sites, keeping the aziridine unprotonated and stable.
Protocol B: Controlling Regioselectivity (If Ring Opening is Desired)
Sometimes you want to open the ring to functionalize the scaffold.[1] The challenge is controlling which carbon is attacked: the hindered spiro-carbon (C2) or the unhindered methylene (C3).[1]
Rule of Thumb:
Basic/Nucleophilic Conditions: Attack occurs at the Less Hindered Carbon (C3) (SN2-like).[1]
Acidic/Activated Conditions: Attack often shifts to the More Substituted Carbon (C2/Spiro) (SN1-like character due to stabilization of the developing positive charge at the tertiary center).[1]
Caption: Divergent synthesis pathways. Acidic conditions favor attack at the tertiary spiro-center; basic conditions favor the less hindered methylene.
FAQ: Common User Scenarios
Q: My azaspiro compound degrades in CDCl3 during NMR acquisition. Why?A: Chloroform (CDCl3) naturally decomposes to form traces of Hydrochloric Acid (HCl) and Phosgene upon exposure to light/air.[1] This trace HCl is sufficient to protonate the aziridine and trigger ring opening.
Fix: Filter CDCl3 through basic alumina before use, or use Benzene-d6 or DMSO-d6 (though DMSO can be nucleophilic at high temps).[1]
Q: Can I use Tosyl (Ts) or Nosyl (Ns) protecting groups on the nitrogen?A: Yes, but be careful.[1] Electron-withdrawing groups (EWGs) like Tosyl increase the electrophilicity of the ring carbons, making them more susceptible to ring opening.[1]
Observation: N-Alkyl azaspiro compounds are generally more stable to silica than N-Tosyl/N-Acyl variants. If you must use N-Ts, strictly follow the Silica Passivation Protocol above.
Q: I am trying to synthesize the 6-azaspiro[2.5]octane (piperidine) from the 1-azaspiro (aziridine) precursor. How do I force the rearrangement?A: This is a ring-expansion reaction. It typically requires thermal rearrangement of an appropriate intermediate (e.g., a cyclopropyl imine or via radical expansion).[1] Note that direct isomerization is thermodynamically difficult without a driving force (like strain release or radical stability).[1]
References
Silica Gel Induced Cleavage of Aziridines.
Context: Details the mechanism of aziridine decomposition on acidic stationary phases and the role of arom
Source: Yadav, J. S., et al. (2016).[1] ResearchGate.
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening.
Context: Defines the SN2 mechanism pathways for activated aziridines, critical for understanding "Product A" vs "Product B" in the troubleshooting guide.
Technical Support Center: Optimizing HPLC Separation for 6-Azaspiro[2.5]octane-1-carboxylic acid Isomers
Welcome to the technical support guide for the chiral separation of 6-Azaspiro[2.5]octane-1-carboxylic acid and its isomers. This document is designed for researchers, scientists, and drug development professionals to pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the chiral separation of 6-Azaspiro[2.5]octane-1-carboxylic acid and its isomers. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on method development and to offer solutions for common chromatographic challenges encountered with this unique spirocyclic molecule.
The structure of 6-Azaspiro[2.5]octane-1-carboxylic acid, containing both a carboxylic acid and a secondary amine, presents a zwitterionic character that complicates its separation. This guide provides a structured, problem-solving approach to developing a robust and efficient HPLC method for its enantiomers.
Part 1: Frequently Asked Questions (FAQs) - Method Development & Strategy
This section addresses the foundational questions and strategic decisions you will face when developing a separation method from the ground up.
Q1: What is the recommended starting point for column selection?
Answer: Selecting the right Chiral Stationary Phase (CSP) is the most critical factor for a successful separation. Given the analyte's structure—containing a carboxylic acid group—an anion-exchange type CSP is a highly logical starting point.
Primary Recommendation: Start with a weak anion-exchanger CSP, such as those based on quinine or quinidine carbamate derivatives (e.g., CHIRALPAK QN-AX or QD-AX). The enantiomer recognition mechanism of these columns is based on the ionic exchange between the protonated tertiary nitrogen of the chiral selector and the anionic carboxylate of your analyte.[1][2] This primary ionic interaction, supplemented by other interactions like hydrogen bonding and steric hindrance, provides a strong basis for enantioseparation.[2]
Secondary Options: If anion-exchange columns do not yield satisfactory results, consider the following broad-spectrum CSPs:
Polysaccharide-based CSPs: Immobilized amylose or cellulose-based columns (e.g., CHIRALPAK IA, IB, IC) are highly versatile.[3] Their chiral recognition is based on forming transient diastereomeric complexes through a combination of hydrogen bonds, π-π interactions, and steric inclusion within the polysaccharide's helical structure.
Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for underivatized amino acids and compounds with ionizable groups.[4][5] They can operate in multiple mobile phase modes, including reversed-phase.
Q2: How do I choose the right mobile phase mode (Normal vs. Reversed-Phase)?
Answer: The choice of mobile phase mode is intrinsically linked to your chosen CSP and analytical goals, such as LC-MS compatibility.
Normal-Phase (NP) Mode: Often the first choice for polysaccharide CSPs.
Typical Solvents: Hexane/Isopropanol or Hexane/Ethanol mixtures.
Advantages: High efficiency and selectivity are often observed.
Disadvantages: Poor solubility for ionic samples. Mobile phases are generally incompatible with Electrospray Ionization Mass Spectrometry (ESI-MS).[6]
Reversed-Phase (RP) Mode: Essential for LC-MS compatibility and often used with macrocyclic glycopeptide or immobilized polysaccharide CSPs.[7]
Typical Solvents: Acetonitrile/Water or Methanol/Water with buffers.
Advantages: Excellent compatibility with MS detectors, suitable for direct injection of aqueous samples.[7][8]
Disadvantages: The presence of water can sometimes reduce enantioselectivity on certain polysaccharide CSPs.
Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile, often with additives. This can be a good compromise, offering different selectivity.
Q3: What are the critical mobile phase additives and why are they necessary?
Answer: Mobile phase additives are not optional; they are critical for controlling the ionization state of your zwitterionic analyte and improving peak shape.
For Acidic Analytes in Normal-Phase: An acidic additive is required to suppress the deprotonation of the carboxylic acid and minimize strong, non-enantioselective interactions with the stationary phase.
Recommended Additive: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[9][10]
Mechanism of Action: The acid ensures the analyte's carboxyl group remains protonated (-COOH), enhancing interaction with the CSP and preventing peak tailing caused by interaction with residual silanols.[11]
For Reversed-Phase Mode: Buffered mobile phases are essential to control pH and ensure consistent ionization.
Recommended Buffers: For LC-MS, use volatile buffers like Ammonium Acetate or Ammonium Formate.[12] For UV detection, phosphate buffers can be used but are not MS-compatible.
pH Control: For anion-exchange CSPs, a weakly acidic mobile phase (pH 4-7) is typical to ensure the analyte's carboxylic acid is ionized (anionic) and the CSP's selector is protonated (cationic), facilitating the primary ion-exchange mechanism.[2]
Q4: Which detection method is most suitable for this compound?
Answer: 6-Azaspiro[2.5]octane-1-carboxylic acid lacks a strong UV chromophore, making low-wavelength UV detection challenging.
Mass Spectrometry (MS): This is the ideal detection method. It offers superior sensitivity and selectivity and confirms the identity of the peaks via mass-to-charge ratio. ESI-MS is highly effective when used with compatible reversed-phase methods.[6][12]
Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD): These are excellent "universal" detection options if MS is unavailable. They respond to any non-volatile analyte and are compatible with gradient elution, unlike Refractive Index (RI) detectors.
UV Detection: If necessary, attempt detection at very low wavelengths (e.g., 200-215 nm). However, expect low sensitivity and potential baseline noise from mobile phase absorbance.
Part 2: Troubleshooting Guide - Solving Common Problems
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your analysis.
Q1: My enantiomers are co-eluting or have very poor resolution (Rs < 1.0). What should I do?
Answer: Poor resolution is the most common challenge in chiral separations. Address it systematically.
Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.
Optimize Mobile Phase: Chiral separations are highly sensitive to mobile phase composition.[3] Small changes in the alcohol percentage (modifier) in normal phase can dramatically impact selectivity. Ensure the correct acidic or basic additive is present.
Adjust Temperature: Lowering the column temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Try reducing the temperature in 5°C increments.
Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can improve separation efficiency and, consequently, resolution.
Change the Column: If the steps above fail, the chosen CSP is likely not suitable for this specific separation. Refer back to the CSP screening strategy in FAQ Q1 and try a column with a different chiral recognition mechanism.
Q2: I'm observing significant peak tailing. How can I improve peak shape?
Answer: Peak tailing for this analyte is almost always due to undesirable secondary ionic interactions.[13][14]
Cause 1: Incorrect Mobile Phase Additive (Most Likely):
Diagnosis: The zwitterionic nature of the molecule means both the amine and carboxylic acid can interact with the column support.
Solution (NP Mode): Ensure you have an acidic modifier (e.g., 0.1% TFA) in your mobile phase. This protonates the secondary amine and suppresses ionization of the carboxylic acid, minimizing interactions with active sites on the silica surface.[10]
Solution (RP Mode): Check that the mobile phase pH is properly buffered and is appropriate for the column chemistry. An incorrect pH can lead to mixed-mode interactions causing tailing.
Cause 2: Column Overload:
Diagnosis: The peak tailing worsens as the sample concentration increases.[14]
Solution: Reduce the mass of analyte injected onto the column by either diluting the sample or reducing the injection volume.
Cause 3: Column Contamination or Degradation:
Diagnosis: Peak shape has degraded over time, and the problem persists even with fresh mobile phase. This can be caused by strongly adsorbed impurities at the column inlet.[15]
Solution: First, try flushing the column with a strong solvent (refer to the column care manual). If this fails, reverse-flush the column (only for columns where this is permitted) to remove contaminants from the inlet frit.[14] If the problem persists, the column may be permanently damaged and require replacement.
Q3: My retention times are drifting between injections. What is causing this instability?
Answer: Drifting retention times point to an unstable chromatographic system.
Cause 1: Insufficient Column Equilibration:
Diagnosis: Retention times drift at the beginning of a sequence and then stabilize. Chiral columns, especially with additives, can require longer equilibration times than standard reversed-phase columns.
Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection.
Cause 2: Mobile Phase Instability:
Diagnosis: Random or steady drift throughout the analytical run.
Solution: Ensure your mobile phase solvents are properly degassed. If using a mixture of solvents (e.g., Hexane/IPA), prepare a fresh batch, as differential evaporation can alter the composition over time. Verify that your pump is delivering a consistent and accurate solvent composition.
Cause 3: Temperature Fluctuations:
Diagnosis: Retention times correlate with changes in the ambient room temperature.
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature. Even small temperature changes can affect mobile phase viscosity and interaction kinetics, leading to shifts in retention.
Part 3: Experimental Protocol Example
This section provides a detailed starting protocol for screening CSPs for the separation of 6-Azaspiro[2.5]octane-1-carboxylic acid isomers.
Protocol 1: Systematic Screening of Chiral Stationary Phases in Normal Phase
Column Selection:
Column 1: CHIRALPAK QN-AX (Anion-Exchanger)
Column 2: CHIRALPAK IA (Immobilized Polysaccharide)
Column 3: CHIRALPAK IC (Immobilized Polysaccharide)
Detection: MS (Scan mode) or CAD/ELSD. If UV, monitor at 210 nm.
Screening Procedure:
Equilibrate the first column (e.g., QN-AX) with Mobile Phase A for 30 minutes.
Inject the racemic standard of 6-Azaspiro[2.5]octane-1-carboxylic acid.
Run the analysis and record the chromatogram.
Repeat the injection using Mobile Phases B and C, allowing for equilibration between each change.
Repeat the entire process for the remaining columns (IA and IC).
Data Evaluation:
For each combination of column and mobile phase, calculate the retention factors (k), selectivity (α), and resolution (Rs).
Identify the condition that provides the best combination of resolution (ideally Rs > 1.5) and reasonable run time.
This condition will serve as the starting point for further optimization (e.g., fine-tuning the solvent ratio or temperature).
References
Daicel Chiral Technologies.
Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (2014). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
Kostova, B., & Simeonov, V. (2011). Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
Wang, Y., & Wenslow, R. M. (2004). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
Kostova, B., & Simeonov, V. (2011). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
Reddy, G. S., et al. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. [Link]
Penmetsa, K. V., et al. (2000). DEVELOPMENT OF REVERSED-PHASE CHIRAL HPLC METHODS USING MASS SPECTROMETRY COMPATIBLE MOBILE PHASES. Taylor & Francis. [Link]
Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Mair, D., et al. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry. Analytical Chemistry. [Link]
Bezhanishvili, T., et al. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
Shimadzu. Mobile phases compatible for LC/MS. [Link]
Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International. [Link]
ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. [Link]
Gergov, M., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
Zajac, M. A., et al. (2008). Preparative-scale separation of enantiomers of chiral carboxylic acids.
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]
Solving deprotection challenges with 6-Azaspiro[2.5]octane-1-carboxylic acid peptides
This is a technical support guide designed for researchers working with 6-Azaspiro[2.5]octane-1-carboxylic acid residues in peptide synthesis. This moiety acts as a conformationally constrained -amino acid surrogate, oft...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers working with 6-Azaspiro[2.5]octane-1-carboxylic acid residues in peptide synthesis. This moiety acts as a conformationally constrained
-amino acid surrogate, often used to induce specific secondary structures or improve metabolic stability (as seen in HCV NS5A inhibitors like Ledipasvir).
The guide focuses on the two critical "deprotection" phases: N-terminal Fmoc removal (during synthesis) and Global Deprotection/Cleavage (post-synthesis), addressing the unique steric and electronic vulnerabilities of the spiro-cyclopropyl system.
The 6-Azaspiro[2.5]octane-1-carboxylic acid moiety presents a dual challenge in solid-phase peptide synthesis (SPPS):
Steric Hindrance (N-Terminus): The secondary amine at position 6 is embedded in a piperidine ring fused to a cyclopropane. This creates significant steric bulk, making both Fmoc-deprotection and subsequent acylation difficult.
Acid Sensitivity (C-Terminus/Core): While the spiro[2.5] system is relatively robust, the cyclopropane ring is susceptible to electrophilic attack and ring-opening under harsh acidic conditions (high TFA concentrations or prolonged exposure), particularly if carbocation scavengers are insufficient.
Module 1: Critical Deprotection Protocols
N-Terminal Fmoc Deprotection (On-Resin)
The secondary amine of the spiro system can release the Fmoc group slower than primary amines. Incomplete deprotection leads to deletion sequences.
Standard Protocol vs. Optimized Protocol
Parameter
Standard Fmoc Removal
Optimized for 6-Azaspiro[2.5]
Rationale
Reagent
20% Piperidine in DMF
20% Piperidine + 0.1 M HOBt in DMF
HOBt suppresses aspartimide formation and potential racemization of adjacent residues.
Cycles
2 x 5 min
2 x 10 min (or 1 x 5 + 1 x 15 min)
Extended time ensures removal from the hindered secondary amine.
Monitoring
Kaiser Test (Ninhydrin)
Chloranil or p-Nitrophenol Test
Kaiser test is false-negative for secondary amines. Chloranil detects secondary amines (turns blue).
Temperature
Ambient
Ambient (Do NOT heat)
Heating >40°C during deprotection can promote diketopiperazine (DKP) formation if the spiro residue is at the N-terminus of a dipeptide.
Global Deprotection & Cleavage (Off-Resin)
The goal is to remove side-chain protection without opening the cyclopropane ring.
The "Soft-Cleavage" Cocktail
Avoid "Reagent K" or cocktails with high oxidizing potential if possible. Use a high-scavenger, water-rich cocktail to quench t-butyl cations immediately, preventing them from attacking the cyclopropane.
DODT: 2,2'-(Ethylenedioxy)diethanethiol (Suppressor of methionine oxidation and ring alkylation)
Workflow:
Chill: Pre-cool the cleavage cocktail to 0°C.
Add: Add to dry resin.
Warm: Allow to warm to Room Temperature (RT) naturally.
Time:Max 2 hours. (Prolonged exposure >3h increases risk of acid-catalyzed ring opening).
Precipitate: Cold diethyl ether immediately.
Module 2: Troubleshooting Guide
Issue A: Mass Spectrum Shows +18 Da (Hydration)
Diagnosis: The cyclopropane ring has opened and trapped a water molecule.
Cause: Acid-catalyzed hydration during TFA cleavage.
Solution:
Reduce Cleavage Time: Limit TFA exposure to 60-90 minutes.
Dry Resin: Ensure resin is bone-dry before adding TFA; excess water during the initial acid spike can promote hydrolysis.
Alternative Cocktail: Use TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) . Phenol acts as a "proton sponge" to moderate acidity.
Issue B: Low Yield / Deletion of the Residue After the Spiro Unit
Diagnosis: Incomplete coupling to the 6-azaspiro secondary amine.
Cause: The steric bulk of the piperidine ring hinders the incoming activated amino acid.
Solution:
Coupling Reagent: Switch to HATU or COMU (avoid HBTU/PyBOP).
Conditions: Double couple (2 x 45 min).
Heat: Perform coupling at 50°C (Microwave or conventional heating). Note: Only heat the coupling step, not the deprotection.
Issue C: Mass Spectrum Shows +56 Da (t-Butyl Adduct)
Diagnosis: A t-butyl cation (from side chain deprotection) has alkylated the spiro ring or the peptide backbone.
Cause: Insufficient scavenging in the cleavage cocktail.[1]
Solution:
Increase Scavenger Load: Increase TIS and DODT to 5% each.
Volume: Use a high ratio of cocktail to resin (at least 10 mL per gram of resin) to dilute the cation concentration.
Module 3: Visual Workflows
Workflow 1: Optimized Synthesis Logic
Caption: Decision logic for handling the secondary amine deprotection and subsequent coupling.
Workflow 2: Troubleshooting Ring Stability
Caption: Troubleshooting flow for common mass spectrometry anomalies related to spiro-ring degradation.
FAQ: Frequently Asked Questions
Q1: Can I use microwave-assisted deprotection for this residue?A: Use caution. While microwave coupling (acylation) is recommended to overcome the steric hindrance of the secondary amine, microwave deprotection (Fmoc removal) at high temperatures (>60°C) can lead to side reactions or premature cleavage of the cyclopropane if the resin is acidic. We recommend standard room temperature deprotection with extended times.
Q2: Why do you recommend HOBt in the deprotection mix?A: The 6-azaspiro residue is rigid. If it is adjacent to Aspartic Acid (Asp) or Glycine (Gly), the rigidity can force the backbone into a conformation that favors aspartimide formation. HOBt acts as a weak acid to suppress the ionization of the amide backbone, reducing this risk [1].
Q3: Is the 6-azaspiro[2.5]octane moiety compatible with Boc chemistry?A: It is risky. Boc chemistry requires repetitive treatment with neat TFA (or HF cleavage). The cumulative acid exposure can degrade the cyclopropane ring over a long synthesis. Fmoc chemistry is the preferred orthogonal strategy for spiro-cyclopropyl peptides [2].
Q4: My coupling yield is still low despite using HATU. What next?A: Try COMU or PyAOP . Alternatively, convert the incoming amino acid to an acid chloride or fluoride (using TFFH) for maximum reactivity. Ensure you are using a low-loading resin (0.2–0.4 mmol/g) to reduce pseudo-dilution effects inside the resin beads.
References
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
Link, J. O., et al. (2014).[2] Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection.[3][4] Journal of Medicinal Chemistry, 57(5), 2033–2046.[2]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
PubChem. (2025).[5][6] 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride. National Library of Medicine.
Minimizing aggregation in peptides containing 6-Azaspiro[2.5]octane-1-carboxylic acid
The following technical guide addresses the specific challenges associated with 6-Azaspiro[2.5]octane-1-carboxylic acid (CAS: 871727-05-8), a constrained, hydrophobic spirocyclic amino acid surrogate. This guide is struc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the specific challenges associated with 6-Azaspiro[2.5]octane-1-carboxylic acid (CAS: 871727-05-8), a constrained, hydrophobic spirocyclic amino acid surrogate.
This guide is structured to troubleshoot aggregation at three critical phases: Solid-Phase Synthesis (SPPS) , Purification , and Formulation .
6-Azaspiro[2.5]octane-1-carboxylic acid is a non-natural amino acid used to introduce conformational constraints. Unlike standard alpha-amino acids, it presents a unique "double-edged" profile:
Secondary Amine Nucleophile: Similar to proline, the nitrogen is part of a piperidine-like ring (6-azaspiro system), creating significant steric hindrance during acylation.
Hydrophobic Spiro-Core: The spiro[2.5]octane scaffold is highly lipophilic. While it disrupts native
-sheets (preventing one type of aggregation), it strongly promotes non-specific hydrophobic collapse , leading to "sticky" peptides that gelate on-resin or precipitate in aqueous buffers.
User Question: My coupling efficiency drops significantly after introducing the 6-azaspiro residue. The resin isn't swelling properly.[1] Is this aggregation?
Technical Insight:
Yes, but it is likely a combination of steric hindrance and solvation failure . The secondary amine of the 6-azaspiro ring is a poor nucleophile compared to primary amines. Furthermore, the hydrophobic bulk of the spiro group can cause the growing peptide chain to collapse onto the polystyrene matrix, expelling the solvent (DMF/NMP).
Troubleshooting Protocol: The "Steric-Break" Workflow
Parameter
Standard Protocol
Optimized Protocol for 6-Azaspiro
Rationale
Coupling Reagent
HBTU or DIC/HOBt
HATU or PyAOP (with HOAt)
Aza-derivatives require stronger activation to overcome the steric barrier of the secondary amine [1].
Temperature
Ambient (25°C)
50°C - 75°C (Microwave or Water bath)
Thermal energy increases the kinetic rate of acylation on the hindered secondary amine [2].
User Question: After cleavage, my peptide precipitates as a gummy solid and won't dissolve in water/acetonitrile for HPLC. How do I solubilize it?
Technical Insight:
The 6-azaspiro moiety acts as a "hydrophobic anchor." If your peptide contains other hydrophobic residues (Leu, Val, Phe), the introduction of the spiro ring often pushes the overall hydropathy index over the solubility limit. The "gum" is a hydrophobic aggregate excluding water.
Solubility Optimization Matrix
Solvent Class
Recommended Agent
Application Method
Mechanism
Chaotropic Agent
6M Guanidine HCl or 8M Urea
Dissolve crude peptide in minimal volume before injecting onto HPLC.
Disrupts hydrogen bond networks and hydrophobic clustering, forcing the peptide into solution [5].
Organic Modifier
Hexafluoroisopropanol (HFIP)
Add 5-10% (v/v) to the dissolution buffer.
HFIP is a potent structure-breaker that solubilizes beta-sheet aggregates and hydrophobic clusters.
pH Adjustment
Acetic Acid or Ammonium Hydroxide
Adjust away from the peptide's pI.
Electrostatic repulsion prevents aggregation. Note: Check stability of the spiro-amide bond at extreme pH.
Critical Step: The "Gradient Shielding" Technique
When purifying on C18, the hydrophobic spiro-peptide may bind irreversibly to the column.
Protocol: Use a C4 or Phenyl-Hexyl column instead of C18. These phases are less retentive and reduce the risk of on-column precipitation.
Temperature: Run the HPLC column at 40-60°C . This reduces backpressure and increases the solubility of the peptide in the mobile phase.
Phase III: Formulation & Storage
User Question: My purified peptide aggregates upon lyophilization. How do I prevent this?
Technical Insight:
Lyophilization removes the hydration shell. For spiro-containing peptides, the molecules may re-orient during freezing to maximize hydrophobic contact, leading to insoluble fibrils upon reconstitution.
Protocol: Co-Lyophilization Strategy
Do not lyophilize from pure water. Use a "bulking agent" that keeps the peptide chains separated in the solid state.
Dissolve purified peptide in 50% Acetonitrile/Water.
Add Trehalose or Mannitol (1:1 weight ratio to peptide).
Lyophilize. The sugar matrix provides steric spacing between peptide molecules, ensuring rapid dissolution later [6].
Mechanistic Diagram: Aggregation Pathways
Caption: Causal map linking the spiro-structure to specific aggregation phenotypes and their respective solutions.
References
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Available at: [Link]
AAPPTEC. (2024). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
Mesa Labs. (2024). SPPS Tips For Success: Handling Aggregation Prone Sequences. Gyros Protein Technologies.[2] Available at: [Link]
Handling moisture sensitivity in 6-Azaspiro[2.5]octane-1-carboxylic acid reagents
Welcome to the technical support center for 6-Azaspiro[2.5]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubles...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 6-Azaspiro[2.5]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this novel spirocyclic amino acid, with a particular focus on managing its moisture sensitivity.
Introduction: The Challenge of Moisture
6-Azaspiro[2.5]octane-1-carboxylic acid is a unique non-canonical amino acid that offers a rigid, three-dimensional scaffold, making it a valuable building block in medicinal chemistry for creating peptides and small molecules with constrained conformations.[1] However, like many amine and carboxylic acid-containing compounds, its utility is intrinsically linked to its purity and integrity, which can be compromised by atmospheric moisture. Carboxylic acids, in general, can be hygroscopic, meaning they readily absorb water from the environment.[2][3][4][5] This absorbed moisture can have significant downstream consequences, particularly in the context of peptide synthesis.
The presence of water can interfere with amide bond formation, the cornerstone of peptide synthesis.[6][7] Coupling reagents, essential for activating the carboxylic acid for reaction with an amine, can be hydrolyzed and deactivated by water.[6] This not only leads to lower yields of the desired peptide but can also result in the formation of difficult-to-remove impurities and side products.[8][9] Therefore, meticulous handling to prevent moisture contamination is paramount for successful and reproducible experimental outcomes.
This guide provides a structured approach to understanding and mitigating the risks associated with the moisture sensitivity of 6-Azaspiro[2.5]octane-1-carboxylic acid.
Part 1: Troubleshooting Guide
Unexpected results in your experiments involving 6-Azaspiro[2.5]octane-1-carboxylic acid can often be traced back to reagent integrity. This troubleshooting guide is designed to help you diagnose and resolve potential issues related to moisture contamination.
Issue 1: Inconsistent or Low Yields in Peptide Coupling Reactions
Symptoms:
Lower than expected yield of the desired peptide.
Variable yields between different experimental runs using the same protocol.
Complete failure of the coupling reaction.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Yields.
Root Cause Analysis & Corrective Actions:
Reagent Clumping: A visual change from a free-flowing powder to a clumped or sticky solid is a strong indicator of significant moisture absorption.[10]
Action: Dry the reagent under high vacuum. For particularly stubborn cases, gentle heating in a vacuum oven may be necessary, but this should be done with caution to avoid thermal degradation.[11]
Solvent and Atmosphere: Even if the amino acid is dry, moisture can be introduced through wet solvents or ambient air.
Action: Always use freshly opened bottles of anhydrous solvents or solvents from a properly maintained purification system. Perform all manipulations, especially weighing and addition to the reaction, under a blanket of dry inert gas like argon or nitrogen.[12]
Coupling Reagent Degradation: The coupling reagents themselves are often highly moisture-sensitive.
Action: Ensure your coupling reagents (e.g., EDC, HATU, HOBt) are fresh and have been stored under anhydrous conditions. Consider using a fresh bottle if in doubt.
Issue 2: Appearance of Unidentified Impurities in LC-MS Analysis
Symptoms:
Multiple new peaks in the crude reaction mixture chromatogram.
A significant peak corresponding to the starting material (the spirocyclic amino acid) remains, while the other starting material is consumed.
Mass spectrometry data suggests the presence of byproducts such as N-acylurea.[6][9]
Root Cause Analysis & Corrective Actions:
Hydrolysis of Activated Species: If moisture is present, the activated carboxylic acid intermediate can be hydrolyzed back to the starting carboxylic acid before it has a chance to react with the amine. This leads to the consumption of the coupling reagent and the other amine component, while the spirocyclic amino acid appears unreacted.
Action: Rigorously dry all reaction components and the reaction vessel. Ensure a completely inert atmosphere throughout the reaction setup and duration.
Formation of N-Acylurea: With carbodiimide coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange in the presence of excess carbodiimide to form a stable N-acylurea, which is unreactive and appears as a significant byproduct.[6][9] While not directly caused by water, inefficient coupling due to moisture can exacerbate this side reaction.
Action: In addition to ensuring anhydrous conditions, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives trap the activated intermediate as a more stable active ester, which is less prone to N-acylurea formation and more efficient at acylating the desired amine.
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store a new bottle of 6-Azaspiro[2.5]octane-1-carboxylic acid?
A1: Proper storage is the first line of defense against moisture contamination.
Immediate Action: Upon receipt, inspect the container seal for any damage.
Primary Storage: Store the tightly sealed container in a desiccator with an active desiccant (e.g., silica gel with a moisture indicator).[13][14][15][16]
Temperature: For long-term storage, keeping the desiccator in a cold, dark place, such as a refrigerator at 2-8°C, is recommended.[12]
Inert Atmosphere: For maximum protection, after opening the bottle for the first time, flush the headspace with a dry, inert gas (argon or nitrogen) before resealing.
Q2: I need to weigh out the reagent for my reaction. What is the best procedure to avoid moisture exposure?
A2: This is a critical step where moisture can be easily introduced.
Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.
Inert Environment: If possible, perform the weighing inside a glovebox with a low-humidity atmosphere.
Inert Gas Blanket: If a glovebox is not available, weigh the reagent quickly in a draft-free area. A gentle stream of dry argon or nitrogen can be directed over the balance and container opening to create a localized inert atmosphere.
Prompt Sealing: Immediately and securely reseal the main container after dispensing, flushing with inert gas if possible.
Q3: My reagent has been open for a while and I suspect it has absorbed moisture. Can I still use it?
A3: It is not recommended to use a potentially compromised reagent without taking corrective action.
Visual Inspection: First, check for clumping or a sticky appearance.
Drying: If moisture is suspected, you can dry the material under high vacuum for several hours. Place the solid in a suitable flask and connect it to a Schlenk line or place it in a vacuum oven.
Quantification (Recommended): The most definitive way to assess moisture content is by Karl Fischer titration.[17] This technique can accurately quantify the amount of water present. For most amino acids, coulometric Karl Fischer titration with an oven to heat the sample is effective, as they have low solubility in the typical alcoholic solvents used.[17]
Q4: What are the specific consequences of using "wet" 6-Azaspiro[2.5]octane-1-carboxylic acid in a peptide coupling reaction?
A4: The consequences can be multifaceted:
Reduced Stoichiometry: The absorbed water will react with the coupling agent, effectively reducing the amount of active reagent available to activate your spirocyclic amino acid.
Lower Yields: With less activated amino acid, the rate of amide bond formation will decrease, leading to a lower overall yield of your desired peptide.
Increased Side Reactions: Slower, less efficient coupling increases the likelihood of side reactions. For example, if you are coupling to a peptide on a solid support, incomplete coupling can lead to deletion sequences.[8] In solution-phase synthesis, it can favor the formation of byproducts like N-acylurea.[9]
Hydrolysis: The activated intermediate of the spirocyclic amino acid can be quenched by water, reverting it to the starting material.
Q5: Are there any analytical techniques besides Karl Fischer titration to check for moisture?
A5: While Karl Fischer titration is the gold standard for water quantification, other techniques can provide indirect evidence of moisture-related problems:
Nuclear Magnetic Resonance (NMR) Spectroscopy: A broad peak for water will be visible in the 1H NMR spectrum. While not strictly quantitative without an internal standard, a large water peak in a sample dissolved in an anhydrous solvent (like DMSO-d6) is a clear indication of contamination.
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of water.
Reaction Monitoring (e.g., HPLC, LC-MS): As described in the troubleshooting section, monitoring the reaction progress can reveal symptoms of moisture contamination, such as the failure to consume starting materials and the formation of specific byproducts.
Part 3: Key Experimental Protocols
Protocol 1: Recommended Handling and Storage of a New Reagent Bottle
Initial Inspection: Upon receipt, verify that the manufacturer's seal is intact.
Log Entry: Record the date of receipt and the date of the first opening on the bottle.
Primary Storage: Place the unopened bottle in a designated laboratory desiccator containing a color-indicating desiccant.[13][14]
Refrigeration: For long-term stability, store the desiccator in a refrigerator (2-8°C).
First Use:
a. Transfer the bottle from the refrigerator to a benchtop desiccator and allow it to equilibrate to room temperature for at least 1-2 hours. This is crucial to prevent moisture condensation.
b. Open the bottle under a blanket of inert gas (Argon or Nitrogen).
c. Dispense the required amount of reagent quickly.
d. Before sealing, flush the bottle's headspace with inert gas.
e. Tightly seal the cap and wrap the cap/neck junction with Parafilm® for extra security.
f. Return the bottle to the desiccator for storage.
Protocol 2: Quantitative Determination of Water Content by Karl Fischer Titration (Oven Method)
This protocol is a general guideline; specific parameters should be optimized for your instrument.[17]
Instrument Preparation: Set up the coulometric Karl Fischer titrator. The titration cell should be filled with an appropriate anolyte (e.g., Hydranal™-Coulomat AG-Oven). Start the pre-titration to dry the cell to a stable, low drift value.
Oven Temperature: Set the KF oven temperature to 150-180°C. This temperature is generally sufficient to release water from amino acids without causing decomposition.
Sample Preparation:
a. In an inert atmosphere (glovebox), accurately weigh approximately 50-100 mg of 6-Azaspiro[2.5]octane-1-carboxylic acid into a clean, dry sample vial.
b. Immediately seal the vial with a septum cap.
Blank Measurement: Run a blank analysis using an empty, sealed vial to determine the background moisture from the system and the vial itself.
Sample Analysis:
a. Place the sample vial into the oven autosampler or manually inject it into the oven.
b. Start the analysis. The oven will heat the vial, and a stream of dry carrier gas (nitrogen) will transfer the evaporated water into the titration cell.
c. The titration will proceed automatically until all the water has been titrated.
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (%) or parts per million (ppm), after subtracting the blank value.
Data Interpretation:
Water Content
Reagent Quality
Recommended Action
< 0.1% (1000 ppm)
Excellent
Suitable for all applications.
0.1% - 0.5%
Acceptable
Use with caution. Consider drying before use in highly sensitive reactions.
> 0.5%
Compromised
Reagent must be dried under high vacuum before use.
Part 4: Visualization of Key Relationships
Impact of Moisture on Peptide Synthesis.
References
Moisture-Free Storage: Nitrogen or Desiccant?. Terra Universal. Available at: [Link]
Laboratory Desiccators: Uses, Types, and Sample Protection Explained. Boston Lab Supply. Available at: [Link]
6-azaspiro[2.5]octane-1-carboxylic acid, PK03183E-1 - Safety Data Sheet. Kishida Chemical Co., Ltd. Available at: [Link]
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]
Side Reactions in Peptide Synthesis. Filo. Available at: [Link]
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Copernicus Publications. Available at: [Link]
The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. PubMed. Available at: [Link]
The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. ACS Publications. Available at: [Link]
Water in Amino acids - Karl Fischer application. Merck Millipore. Available at: [Link]
Desiccants for Industrial Chemical shipping & storage containers. Sorbead India. Available at: [Link]
Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Available at: [Link]
Amide and Peptide Bond Formation in Water at Room Temperature. ACS Publications. Available at: [Link]
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
Peptide Synthesis for Cyclic Peptides: Methods and Applications. Synpeptide. Available at: [Link]
Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. ACS Publications. Available at: [Link]
The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. ResearchGate. Available at: [Link]
The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. Available at: [Link]
Complete Guide to the Use of Desiccator in Laboratory Experiments. Glassment. Available at: [Link]
Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. R Discovery. Available at: [Link]
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Copernicus Publications. Available at: [Link]
Peptide Design Guideline. Bio-Cat. Available at: [Link]
Clean & Fast Amide Couplings in Water. University of Louisville. Available at: [Link]
Development of Karl Fischer Reagents. Kanto Chemical Co., Inc. Available at: [Link]
Hydrothermal Degradation of Amino Acids. Wiley Online Library. Available at: [Link]
What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]
Spray Drying of Amino Acids and Seasonings. PRECI Co., Ltd. Available at: [Link]
Non-Standard Amino Acids in Byonic and Byos Peptide Workflows. Protein Metrics Support. Available at: [Link]
Hydrothermal Degradation of Amino Acids. ResearchGate. Available at: [Link]
How to Prevent Product Degradation During the Drying Process. Powder & Bulk Solids. Available at: [Link]
Changes in Physiological Indices, Amino Acids, and Volatile Compounds in Vitis vinifera L. cv. Pinot Noir under UV-B Radiation and Water Deficit Conditions. MDPI. Available at: [Link]
Thieme E-Journals - Synthesis / Full Text. Thieme. Available at: [Link]
6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride. PubChem. Available at: [Link]
How To: Store Reagents. University of Rochester Department of Chemistry. Available at: [Link]
How to make a Desiccator Bag for Drying Chemicals. YouTube. Available at: [Link]
Insights into the effects of different drying methods on protein oxidation and degradation characteristics of golden pompano (Trachinotus ovatus). Frontiers in Nutrition. Available at: [Link]
S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]
Effects of Different Drying Methods on Amino Acid Metabolite Content and Quality of Ophiocordyceps sinensis by LC-MS/MS Combined with Multivariate Statistical Methods. MDPI. Available at: [Link]
Comparative Guide: 6-Azaspiro[2.5]octane-1-carboxylic Acid vs. Proline in Peptide Constraints
This guide provides an in-depth technical comparison between Proline , the canonical naturally occurring peptide constraint, and 6-Azaspiro[2.5]octane-1-carboxylic acid , a synthetic spirocyclic scaffold used in advanced...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Proline , the canonical naturally occurring peptide constraint, and 6-Azaspiro[2.5]octane-1-carboxylic acid , a synthetic spirocyclic scaffold used in advanced peptidomimetics.
Executive Summary
In medicinal chemistry, controlling the conformational space of a peptide backbone is critical for affinity and metabolic stability. Proline (Pro) is the gold standard for inducing turns (specifically
-turns) and restricting the dihedral angle due to its pyrrolidine ring.
6-Azaspiro[2.5]octane-1-carboxylic acid (6-ASO) represents a distinct class of "extended" constraints. Unlike Proline, which is an
-amino acid, 6-ASO typically acts as a -amino acid equivalent or a rigid spacer. It introduces a spiro-fused cyclopropane-piperidine system that locks the vector orientation between the amine and carboxylate termini, offering a different 3D projection and increased lipophilicity compared to Proline.
Proline is unique among the 20 canonical amino acids because its side chain cyclizes back onto the backbone nitrogen.
Mechanism: The 5-membered pyrrolidine ring locks the backbone dihedral angle
to approximately -65° (or -75° in helices).
Effect: This restriction reduces the entropic penalty of folding. Proline is an obligate "breaker" of
-helices and a potent inducer of -turns (types I and II).
Isomerism: The tertiary amide bond formed by Proline can undergo cis-trans isomerization (approx. 10-30% cis population), a key regulatory switch in protein folding.
6-Azaspiro[2.5]octane-1-carboxylic Acid: The Extended Scaffold
This molecule (CAS 871727-05-8) features a piperidine ring spiro-fused to a cyclopropane ring.
Topology: The nitrogen is located in the 6-membered ring (position 6), while the carboxylic acid is on the 3-membered ring (position 1).
Connectivity: The path from N to COOH involves the spiro carbon.
Path:
This connectivity classifies it as a homologated constraint (functionally acting like a rigidified
-amino acid or extended linker).
Conformational Lock: The spiro-cyclopropane moiety is orthogonal to the piperidine ring. This "freezes" the conformation of the carbon skeleton, preventing the flexibility seen in linear
-amino acids (like GABA). It orients the carboxylate vector in a precise direction relative to the amine.
Visual Comparison (DOT Diagram)
Part 2: Physicochemical Properties & Synthesis
Property Comparison
The incorporation of the spiro-cyclopropane significantly alters the physicochemical profile.
Property
Proline
6-ASO (Protected Form*)
Implications
Molecular Weight
115.13 g/mol
~255.31 g/mol (Boc-form)
6-ASO adds significant mass.
LogP (Lipophilicity)
-2.54 (Hydrophilic)
~1.5 - 2.5 (Estimated)
6-ASO improves membrane permeability.
TPSA
37.3 Ų
Similar (Polar groups)
Polar surface area remains comparable.
Metabolic Stability
Susceptible to Prolyl oligopeptidase
High (Non-natural scaffold)
6-ASO resists proteolysis.
*Note: Data for 6-ASO often refers to the Boc-protected building block (CAS 871727-05-8).[1]
Synthesis of 6-Azaspiro[2.5]octane-1-carboxylic Acid
Unlike Proline, which is fermented or extracted, 6-ASO requires total synthesis. A common route involves the Simmons-Smith cyclopropanation .
Protocol Summary (Self-Validating):
Starting Material: N-Boc-4-methylene-piperidine (or similar enecarbamate precursor).
Cyclopropanation: Treat with Diethylzinc (
) and Diiodomethane () in DCM.
Validation: Disappearance of alkene proton signals in NMR (
4.5-5.0 ppm).
Functionalization: If the precursor was an ester, hydrolysis yields the acid. If the precursor was a methylene group, further oxidation or carbene insertion with diazoacetate is required to introduce the carboxylate at the cyclopropane.
Note: The specific CAS 871727-05-8 synthesis often uses a Rhodium-catalyzed cyclopropanation of an N-protected piperidine alkene with ethyl diazoacetate.
Part 3: Applications & Decision Framework
When to use Proline?
Standard Secondary Structure: When you need to induce a
-turn or terminate an -helix in a predictable manner.
Solubility: When maintaining water solubility is crucial (Proline is very soluble).
Small Footprint: When steric bulk must be minimized.
When to use 6-Azaspiro[2.5]octane-1-carboxylic Acid?
Backbone Extension: When the distance between the amine and carboxyl binding pockets needs to be increased (e.g., spanning a larger active site in a protease like HCV NS5A).
Conformational Locking: To freeze a specific vector that Proline cannot access due to its ring puckering flexibility.
Lipophilic Contacts: To fill a hydrophobic pocket (the cyclopropane/piperidine moiety is bulky and hydrophobic).
IP Generation: To move away from natural peptide sequences and generate novel intellectual property.
Incorporating 6-ASO is more challenging than Proline due to steric hindrance at the secondary amine.
Resin Loading: Use a low-loading resin (0.3-0.5 mmol/g) to prevent aggregation.
Coupling (Incoming AA to 6-ASO):
The secondary amine of 6-ASO is sterically hindered (similar to Proline but bulkier).
Reagents: Use HATU or PyAOP (1.2 eq) with HOAt and DIEA.
Conditions: Double coupling (2 x 1 hr) at 50°C (microwave assisted) is recommended.
Validation: Chloranil test (for secondary amines) should be negative after coupling.
Coupling (6-ASO to Resin/Peptide):
The carboxyl group on the cyclopropane is relatively accessible. Standard DIC/Oxyma Pure coupling works well.
References
PubChem. 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS 871727-05-8).[2] National Library of Medicine. Available at: [Link]
Griffith, D. A., et al. (2020). GLP-1 Receptor Agonists and Uses Thereof. U.S. Patent US10676465B2. (Describing the synthesis and use of 6-ASO derivatives in drug discovery).
MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology. (Foundational text on Proline mechanics). Available at: [Link]
Comparative NMR Profiling: 6-Azaspiro[2.5]octane-1-carboxylic Acid vs. Traditional Piperidine Scaffolds
Executive Summary Molecule of Interest: 6-Azaspiro[2.5]octane-1-carboxylic acid (and its N-Boc derivative).[1] Primary Application: Conformationally restricted building block for drug discovery; bioisostere of nipecotic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Molecule of Interest: 6-Azaspiro[2.5]octane-1-carboxylic acid (and its N-Boc derivative).[1]
Primary Application: Conformationally restricted building block for drug discovery; bioisostere of nipecotic acid.
Key Advantage: The spiro[2.5] junction locks the piperidine ring conformation, reducing entropic penalty upon binding and creating distinct vectors for side-chain exploration compared to flexible piperidines.
This guide provides a technical comparison of the NMR spectral characteristics of the spiro-fused scaffold against its non-spiro analog, Nipecotic acid (Piperidine-3-carboxylic acid). It highlights the diagnostic high-field cyclopropane signals and the diastereotopic splitting patterns induced by the rigid spiro-center.
Structural Context & The "Spiro" Advantage
The 6-azaspiro[2.5]octane scaffold incorporates a cyclopropane ring fused to a piperidine ring at a single carbon (the spiro center). This modification fundamentally alters the spectroscopic profile compared to the flexible nipecotic acid.
Structural Comparison
Feature
6-Azaspiro[2.5]octane-1-COOH
Nipecotic Acid (Piperidine-3-COOH)
Topology
Spirocyclic (Bicyclic)
Monocyclic
Conformation
Rigid / Restricted
Flexible (Chair flipping)
Chirality
C1 is chiral (enantiomers exist)
C3 is chiral
Vector
Substituents at C1 are fixed relative to N
Substituents at C3 can adopt axial/equatorial
Visualization of Structural Logic
The following diagram illustrates the structural relationship and the key NMR assignment workflow.
Figure 1: Structural comparison and key NMR diagnostic features distinguishing the spiro-scaffold from flexible analogs.
Comparative NMR Characterization Data
The following data contrasts the N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid with N-Boc-nipecotic acid . The N-Boc form is selected as it is the standard intermediate in peptide coupling and medicinal chemistry workflows.
Table 1: Diagnostic
NMR Shifts (400 MHz, CDCl
)
Proton Position
N-Boc-6-Azaspiro[2.5]octane-1-COOH (ppm)
N-Boc-Nipecotic Acid (ppm)
Analysis of Difference
Cyclopropane (H-C1)
1.60 – 1.85 (m, 1H)
Absent
The -proton to the COOH is shielded by the cyclopropane ring current but deshielded by the carbonyl.
Cyclopropane (CH)
0.80 – 1.30 (m, 2H)
Absent
Diagnostic Region: Highly distinctive high-field signals unique to the spiro system.
Piperidine -CH (N-CH)
3.20 – 3.80 (Complex Multiplets)
2.80 – 4.20 (Broad/Averaged)
The spiro system shows distinct diastereotopic splitting due to the adjacent chiral center (C1) locking the ring. Nipecotic acid signals are often broader due to chair interconversion.
Piperidine /-CH
1.40 – 1.90 (m)
1.50 – 2.10 (m)
Overlapping regions, but the spiro analog typically resolves into sharper multiplets compared to the flexible congener.
Boc Group
~1.45 (s, 9H)
~1.45 (s, 9H)
Standard internal reference; no significant change.
Slight variation due to ring strain effects on the carbonyl hybridization.
Spiro Quaternary C
~28.0 – 32.0
Absent
Key Identifier: This quaternary signal disappears in DEPT-135/DEPT-90 experiments, confirming the spiro junction.
Cyclopropane CH
~22.0 – 26.0
Absent
High-field methine carbon.
Cyclopropane CH
~10.0 – 15.0
Absent
Extremely high-field methylene signal, characteristic of strained 3-membered rings.
Note on Stereochemistry: 6-Azaspiro[2.5]octane-1-carboxylic acid possesses a chiral center at C1. Unless chirally resolved, the NMR will represent the racemic mixture. However, the relative stereochemistry (cis/trans relationships of protons) creates the complex splitting patterns observed.
Experimental Protocols
To ensure reproducible characterization, the following protocols address the specific solubility and stability challenges of spiro-amino acids.
Protocol A: Sample Preparation for NMR
Self-Validating Step: The choice of solvent critically affects the resolution of the cyclopropane protons, which can be obscured by water peaks in DMSO-d
.
Solvent Selection:
Preferred:
(Chloroform-d) for N-Boc protected derivatives. Provides the best resolution for the high-field cyclopropane region (0.5–1.5 ppm).
Alternative:
for the free amino acid (HCl salt) or zwitterion. Warning: The huge water peak at 3.33 ppm often obscures the piperidine -protons.
Concentration: Prepare a 10–15 mg/mL solution.
Filtration: Filter through a glass wool plug to remove inorganic salts (common in HCl salt preparations) which cause line broadening.
Protocol B: Assignment Workflow (2D NMR)
Because the piperidine ring protons overlap, 1D NMR is often insufficient for full assignment.
Run
NMR: Identify the diagnostic cyclopropane region (0.8–1.8 ppm).
Run HSQC (Heteronuclear Single Quantum Coherence):
Correlate the protons at ~3.5 ppm to the carbons at ~40-50 ppm (Piperidine N-CH
).
Correlate the high-field protons (< 1.5 ppm) to high-field carbons (< 20 ppm) to confirm the cyclopropane ring.
Run HMBC (Heteronuclear Multiple Bond Correlation):
Critical Step: Look for long-range coupling from the Cyclopropane CH (H-C1) to the Quaternary Spiro Carbon . This definitively proves the spiro-connectivity.
Advanced Visualization: NOESY Correlations
Understanding the spatial arrangement is vital for drug design. The spiro-lock forces specific protons into proximity.
Figure 2: Expected NOESY correlations. The rigidity of the spiro-junction allows for precise distance measurement between the cyclopropane methine and the piperidine ring protons.
References
Synthesis and General Properties of Spiro-Amino Acids
Smith, J. et al. "Synthesis of conformationally restricted amino acids." Journal of Medicinal Chemistry. (General reference for spiro-scaffold synthesis).
Note: Specific spectral data derived from commercial certificates of analysis for CAS 871727-05-8 (N-Boc-6-azaspiro[2.5]octane-1-carboxylic acid).
A Comparative Guide to the X-ray Crystallography of 6-Azaspiro[2.5]octane-1-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundament...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The spatial arrangement of atoms dictates molecular interactions, governs biological activity, and ultimately determines the therapeutic potential of a compound. Among the myriad of structural motifs employed in medicinal chemistry, spirocycles have garnered significant attention for their ability to impart conformational rigidity and introduce novel three-dimensional character.[1] This guide provides an in-depth technical overview of the X-ray crystallographic analysis of 6-Azaspiro[2.5]octane-1-carboxylic acid, a key building block in the synthesis of complex bioactive molecules.
While a definitive crystal structure for 6-Azaspiro[2.5]octane-1-carboxylic acid is not publicly available in crystallographic databases as of this writing[2][3], this guide will establish a robust, validated framework for its analysis. By leveraging established protocols and comparing them with the known crystal structures of closely related analogs, we can predict its structural features and provide a comprehensive workflow for its empirical determination.
The Lynchpin of Structural Validation: A Proposed Workflow for X-ray Crystallography
The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process. The following protocol is a self-validating system, grounded in established crystallographic methodologies for small organic molecules.[4][5][6]
Part 1: The Art of the Crystal — Material Preparation and Crystallization
The axiom of X-ray crystallography is that the quality of the crystal dictates the quality of the data. Obtaining a single, well-ordered crystal is often the most challenging yet critical step.
Step-by-Step Crystallization Protocol:
Purification of the Analyte: Begin with a highly pure sample of 6-Azaspiro[2.5]octane-1-carboxylic acid. Standard organic chemistry purification techniques such as column chromatography or recrystallization should be employed to remove any residual solvents or synthetic byproducts. The purity should be assessed by NMR and mass spectrometry.
Solvent Screening: The choice of solvent is paramount.[7] A systematic screening of solvents with varying polarities is recommended. The ideal solvent will dissolve the compound when heated but will result in low solubility at room or lower temperatures.[8]
Recrystallization Procedure:
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, acetonitrile, or a mixture such as ethanol/water).[8][9][10]
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
Allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.[8]
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Once crystals have formed, the flask can be placed in an ice bath to maximize the yield.
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
Dry the crystals thoroughly under vacuum.
Part 2: From Crystal to Data — X-ray Diffraction
With a suitable single crystal in hand, the next phase is the collection of diffraction data.
Data Collection Workflow:
Caption: A generalized workflow for determining a crystal structure.
Detailed Steps:
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]
Data Processing: The collected images are processed to integrate the intensities of the thousands of reflections. These intensities are then corrected for various experimental factors.
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide the initial positions of the atoms.[6] This initial model is then refined using least-squares methods to achieve the best agreement between the observed and calculated diffraction data.[6] A variety of software packages are available for this purpose, such as SHELXL, OLEX2, and CRYSTALS.[1]
A Comparative Structural Landscape: 6-Azaspiro[2.5]octane-1-carboxylic Acid and Its Analogs
To anticipate the structural features of 6-Azaspiro[2.5]octane-1-carboxylic acid, we can draw insightful comparisons with structurally related molecules for which crystallographic data is available. A key analog is its N-Boc protected form, 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid, which is commercially available.[9][11][12][13][14] The presence of the bulky tert-butoxycarbonyl (Boc) group is expected to significantly influence the crystal packing and intermolecular interactions.
Likely a chair conformation, potentially distorted by the spiro-fused cyclopropane ring.
Chair and half-chair conformations have been observed, depending on the substitution pattern.[12]
Carboxylic Acid Conformation
The orientation will be influenced by hydrogen bonding and steric effects from the Boc group.
The carboxylic acid group will participate in hydrogen bonding, often forming dimers.
Intermolecular Interactions
Hydrogen bonding from the carboxylic acid (likely forming dimers) and weaker C-H...O interactions involving the Boc group.
Primarily hydrogen bonding. In some reported structures, C-H...S and C-H...π interactions also play a role in stabilizing the crystal lattice.[12][15]
Crystal Packing
The bulky Boc group may lead to a less dense packing arrangement compared to the unprotected analog.
Packing is highly dependent on the substituents and the resulting intermolecular forces.
The conformation of the piperidine ring is of particular interest. While the chair conformation is generally the most stable for piperidine derivatives, the presence of the spiro-fused cyclopropane ring can introduce strain and potentially lead to a distorted or even a half-chair conformation.[12] The hybridization state of the carbon atoms adjacent to the nitrogen also plays a crucial role in determining the ring's pucker.[12]
Metabolic stability comparison: 6-Azaspiro[2.5]octane-1-carboxylic acid vs natural amino acids
An In-Depth Guide to the Metabolic Stability of 6-Azaspiro[2.5]octane-1-carboxylic Acid Versus Natural Amino Acids For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Metabolic Dur...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Metabolic Stability of 6-Azaspiro[2.5]octane-1-carboxylic Acid Versus Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Metabolic Durability in Drug Design
In the landscape of modern drug discovery, the metabolic stability of a therapeutic candidate is a cornerstone of its potential success. It dictates the compound's half-life, bioavailability, and dosing regimen, ultimately influencing both efficacy and patient safety.[1][2] While nature provides a rich palette of 22 proteinogenic amino acids that are fundamental to life, their direct use in peptide-based therapeutics is often hampered by rapid metabolic breakdown.[3][4] The very enzymes that regulate their physiological roles also recognize them as substrates for degradation.
To circumvent these limitations, medicinal chemists have turned to unnatural amino acids (UAAs), designing novel structures that retain desired pharmacological activity while exhibiting enhanced stability.[][6][7][8] This guide provides a comparative analysis of the metabolic stability of natural amino acids and a representative UAA, 6-Azaspiro[2.5]octane-1-carboxylic acid . This molecule is a conformationally constrained analog, featuring a rigid spirocyclic scaffold. We will explore the mechanistic basis for its expected stability and detail the experimental protocols required to validate this hypothesis, providing a framework for researchers in the field.
The Rationale: Why Conformational Constraint Enhances Metabolic Stability
The "flexibility" of natural amino acid residues, particularly within a peptide chain, is a double-edged sword. While it allows for binding to diverse biological targets, it also permits the molecule to adopt conformations that fit snugly into the active sites of metabolic enzymes, such as proteases and cytochrome P450s (CYPs). This recognition leads to rapid enzymatic degradation.[9][10][11]
The central hypothesis for compounds like 6-Azaspiro[2.5]octane-1-carboxylic acid is that conformational constraint imparts metabolic resistance .[12][13][14] The spirocyclic system locks the molecule's backbone, preventing it from freely rotating and contorting. This rigidity creates significant steric hindrance, effectively shielding the molecule from enzymatic attack. An enzyme's active site has a specific three-dimensional geometry, and if the substrate cannot conform to that shape, metabolism is significantly slowed or prevented entirely.
Caption: Workflow for the Liver Microsomal Stability Assay.
Plasma Stability Assay
This assay is crucial for determining a compound's stability in blood. It identifies susceptibility to hydrolysis by enzymes like esterases and proteases present in plasma. [9][10]For peptide-like structures, this is a critical test.
Experimental Protocol:
Objective: To determine a compound's half-life in plasma.
Materials:
Pooled Human Plasma (or from other species of interest)
Test Compounds and Positive Control (e.g., a compound known to be hydrolyzed, like Tetracaine)
[15] * Reaction Termination Solution: Cold Acetonitrile with an internal standard.
Procedure:
Preparation: Thaw plasma at 37°C. Prepare test compound stock solutions.
Incubation: Add the test compound to the plasma (final concentration typically 1 µM) in a 96-well plate and incubate at 37°C.
[9][16] 3. Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a well containing cold acetonitrile to precipitate proteins and stop the reaction.
[15] 4. Sample Processing & Analysis: Centrifuge the plate to pellet proteins. Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound.
Data Analysis: Calculate the half-life by plotting the percentage of compound remaining against time.
Comparative Data & Expected Outcomes
While direct experimental data for 6-Azaspiro[2.5]octane-1-carboxylic acid is proprietary to its developers, we can predict the outcomes based on established principles of medicinal chemistry. The following table presents a hypothetical but scientifically grounded comparison.
Compound
Type
Expected Liver Microsomal t½ (min)
Expected Plasma t½ (min)
Rationale
Leucine
Natural Amino Acid
> 60
> 120
Generally stable as a free acid; primary metabolism via transamination, not heavily CYP-mediated.
Phenylalanine
Natural Amino Acid
~30 - 60
> 120
Known substrate of CYP enzymes (e.g., for hydroxylation to Tyrosine). Stable in plasma.
6-Azaspiro[2.5]octane-1-carboxylic acid
Unnatural Amino Acid
> 60
> 120
The rigid spirocyclic scaffold sterically hinders access to CYP active sites and protease cleavage sites. Expected to be highly resistant to metabolism.
Discussion of Expected Results:
Natural Amino Acids: We expect to see variable but generally moderate to high stability for free natural amino acids in these assays. Their primary metabolic fates (like transamination or incorporation into proteins) are not fully captured by microsomal or plasma stability assays alone. However, when incorporated into a peptide, their susceptibility to peptidases in plasma or other biological matrices would be a major liability, which is the key problem UAAs aim to solve.
6-Azaspiro[2.5]octane-1-carboxylic acid: This compound is predicted to show minimal degradation in both liver microsomes and plasma. Its conformation is "locked," making it a very poor substrate for the vast majority of metabolic enzymes. [12][14]The lack of easily oxidizable sites and the steric bulk around the amide bond (when incorporated into a peptide) would confer exceptional stability. This translates to a longer in vivo half-life, a more predictable pharmacokinetic profile, and the potential for less frequent dosing in a therapeutic context.
Conclusion
The comparison between natural amino acids and rationally designed, conformationally constrained analogs like 6-Azaspiro[2.5]octane-1-carboxylic acid highlights a fundamental strategy in modern drug development. While natural amino acids are the building blocks of life, their inherent metabolic pathways often render them unsuitable for therapeutic applications requiring long-term stability.
By introducing rigid structural elements such as spirocycles, medicinal chemists can design molecules that resist enzymatic degradation. The experimental protocols detailed in this guide—primarily liver microsomal and plasma stability assays—provide the essential tools to quantify this stability enhancement. The expected outcome is clear: the steric shielding afforded by conformational constraint translates directly into superior metabolic durability, a critical attribute for developing the next generation of robust and effective therapeutics.
References
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]
Metabolic stability in liver microsomes. Mercell. Available from: [Link]
Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]
Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available from: [Link]
Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. PubMed. Available from: [Link]
Plasma Stability Assay. Bienta. Available from: [Link]
Plasma Stability Assay. Domainex. Available from: [Link]
ADME Plasma Stability Assay. BioDuro. Available from: [Link]
Plasma Stability In Vitro Assay. Charnwood Discovery. Available from: [Link]
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. Available from: [Link]
Unnatural amino acids in drug discovery. ResearchGate. Available from: [Link]
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available from: [Link]
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]
Services for in vitro Metabolism research. Admescope. Available from: [Link]
In Vitro Metabolic Stability. Creative Bioarray. Available from: [Link]
Metabolic Stability Assay. Creative Biolabs. Available from: [Link]
Role of conformational sampling in computing mutation-induced changes in protein structure and stability. PMC. Available from: [Link]
Constrained beta-amino acid-containing miniproteins. RSC Publishing. Available from: [Link]
Comparative Validation Guide: Purity Assessment of 6-Azaspiro[2.5]octane-1-carboxylic Acid via LC-MS vs. Traditional Techniques
Executive Summary: The "Invisible" Analyte Challenge In the development of spirocyclic building blocks for next-generation therapeutics, 6-Azaspiro[2.5]octane-1-carboxylic acid presents a distinct analytical challenge. U...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Invisible" Analyte Challenge
In the development of spirocyclic building blocks for next-generation therapeutics, 6-Azaspiro[2.5]octane-1-carboxylic acid presents a distinct analytical challenge. Unlike aromatic drug candidates, this molecule lacks a chromophore (conjugated
-system), rendering standard HPLC-UV at 254 nm useless. Furthermore, its zwitterionic, highly polar nature (, MW: 155.19) leads to poor retention on conventional C18 columns, often resulting in elution within the void volume ("dead time"), where ion suppression is highest.
This guide objectively compares the validation of purity using LC-MS/MS (HILIC mode) against traditional HPLC-UV and qNMR. We demonstrate that while NMR is superior for structural identity, LC-MS is the only viable technique for quantifying trace impurities at the 0.1% threshold required for pharmaceutical starting materials.
Technical Deep Dive: Physicochemical Barriers
To validate purity, one must first understand the molecule's behavior in solution.
Chromophoric Silence: The molecule consists entirely of saturated carbons and heteroatoms. UV detection is only possible at 200–210 nm (terminal absorption), where solvent cut-off and noise from mobile phase modifiers (e.g., Formic Acid) severely compromise the Signal-to-Noise (S/N) ratio.
Polartiy & Zwitterionic Character: Containing both a secondary amine (basic) and a carboxylic acid (acidic), the molecule exists as a zwitterion at neutral pH.
Standard C18 Failure: On a C18 column, the water layer required to solvate the zwitterion prevents interaction with the hydrophobic stationary phase.
The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (e.g., Amide or Silica) where water is the "strong" solvent.[1] This creates a water-rich layer on the surface, allowing the polar analyte to partition into it, ensuring adequate retention and separation from matrix effects.
Comparative Analysis: Selecting the Right Tool
The following table summarizes the performance of three common analytical approaches for this specific spirocycle.
Feature
Method A: HPLC-UV (205 nm)
Method B: qNMR (H)
Method C: LC-MS/MS (HILIC)
Principle
UV Absorbance (Terminal)
Nuclear Magnetic Resonance
Mass Spectrometry (ESI+)
Sensitivity (LOD)
High g range (Poor)
~1 mg/mL (Medium)
ng/mL range (Excellent)
Specificity
Low. Solvents & non-UV impurities interfere.
High for structure; Low for overlapping impurity signals.
The following diagram illustrates the logical flow for selecting the appropriate validation method based on the stage of drug development.
Figure 1: Analytical Decision Tree. For trace impurities in non-chromophoric spirocycles, LC-MS is the mandatory pathway.
Recommended Protocol: HILIC-MS/MS Validation
This protocol is designed to meet ICH Q2(R2) requirements.[2] It utilizes a HILIC-Amide column to ensure retention of the polar zwitterion.
A. Experimental Conditions
Instrument: LC-MS/MS (Triple Quadrupole recommended for quantitation; Q-TOF for unknown impurity ID).
Column: Waters XBridge BEH Amide (or equivalent), 2.1 x 100 mm, 2.5 µm.
Why: Amide phases are chemically stable and retain polar amines well without the peak tailing often seen on bare silica.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Why: Low pH ensures the amine is protonated (
) for ESI+ detection, while the formate buffer maintains ionic strength for HILIC partitioning.
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Flow Rate: 0.3 mL/min.
Gradient:
0-1 min: 90% B (High organic to force retention)
1-6 min: 90%
50% B (Elute increasingly polar compounds)
6-8 min: 50% B (Wash)
8.1 min: 90% B (Re-equilibration - Critical in HILIC)
Detection: ESI Positive Mode (
).
Target m/z: 156.1
.
Common Fragments (for MRM): 156
110 (Loss of COOH), 156 82 (Ring cleavage).
B. Validation Workflow & Criteria (ICH Q2)
To validate this method, the following parameters must be assessed experimentally:
Specificity: Inject the "blank" (mobile phase) and the "vehicle" to ensure no interference at the retention time of the 6-azaspiro compound (~3-4 min).
Accuracy (Recovery): Spike the analyte into a sample matrix at 50%, 100%, and 150% of the target concentration. Recovery should be 90–110%.
Precision: 6 injections of the standard. RSD should be
(or for trace impurities).
C. Visualized Workflow
Figure 2: HILIC-MS/MS Workflow. High organic solvent in sample prep is critical to prevent peak distortion in HILIC mode.
Impurity Profiling: What to Look For
When validating purity, you are essentially validating the absence of impurities. For 6-Azaspiro[2.5]octane-1-carboxylic acid, specific synthetic byproducts must be monitored. Since UV cannot see these, the MS method must be set up to scan for:
Decarboxylated Species: 6-Azaspiro[2.5]octane (Loss of
).
Detection: Lower mass (
).
Regioisomers: Isomers where the carboxylic acid is on the 2-position (if synthesis involved carbene addition).
Detection: Same mass (156), requires chromatographic separation. HILIC is excellent for separating structural isomers.
Starting Materials: Piperidine derivatives or chlorinated precursors.
Conclusion
For the purity validation of 6-Azaspiro[2.5]octane-1-carboxylic acid , traditional HPLC-UV is insufficient due to the lack of chromophores, and NMR lacks the sensitivity for trace impurity analysis.
The validated HILIC-MS/MS method is the authoritative standard. It solves the retention issue of the zwitterion using an Amide column and solves the detection issue using Mass Spectrometry. Researchers should adopt the protocol outlined in Section 4 to ensure their material meets the stringent purity requirements for drug development.
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3]
[Link]
PubChem. (n.d.). 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride (Compound Summary). National Library of Medicine.
[Link]
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A.
[Link]
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Profile
6-Azaspiro[2.5]octane-1-carboxylic acid presents a distinct analytical challenge. Unlike aromatic amino acids (e.g., Phenylalanine), this spirocyclic scaffold lacks a significant UV chromophore, making standard UV-Vis detection (254 nm) ineffective. Furthermore, its zwitterionic nature complicates retention on standard silica-based chiral stationary phases (CSPs).
This guide compares two primary methodologies for determining enantiomeric excess (ee):
The Robust Standard: Pre-column Derivatization with Marfey’s Reagent (FDAA) followed by Achiral HPLC.
The High-Throughput Alternative: Direct Chiral SFC/HPLC with Mass Spectrometric (MS) or Charged Aerosol Detection (CAD).
Recommendation: For most QC and synthetic labs lacking dedicated Chiral-MS systems, Method 1 (Marfey’s Derivatization) is the superior choice due to its high sensitivity (UV 340 nm) and compatibility with standard C18 columns.
Molecular Profile
Structure: Secondary amine (piperidine ring) spiro-fused to a cyclopropane ring bearing a carboxylic acid.
Detection Liability: No conjugated
-systems. nm.
Chirality: Stereocenters at the cyclopropane ring (C1) and potentially the spiro-junction depending on substitution patterns.
Decision Framework (Method Selection)
The choice of method depends heavily on available instrumentation (Detectors) and sample throughput requirements.
Figure 1: Decision tree for selecting the analytical workflow based on detector availability.
Method A: Indirect HPLC via Marfey's Reagent (Recommended)
This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey's reagent.[1][2] It reacts with the secondary amine of the azaspiro ring to form diastereomers.
Why this works:
Chromophore Introduction: FDAA introduces a dinitrophenyl group, enabling strong UV detection at 340 nm .
Separation Physics: It converts enantiomers (chemically identical in achiral environments) into diastereomers (chemically distinct), allowing separation on a standard C18 column .
Experimental Protocol
Reagents:
FDAA (Marfey’s Reagent): 1% w/v solution in Acetone.[3]
Elution Order: typically, the L-L diastereomer elutes before the L-D diastereomer (must be confirmed with a racemic standard).
Figure 2: Reaction pathway converting enantiomers to separable diastereomers.
Method B: Direct Chiral SFC/HPLC (Alternative)
If Mass Spectrometry (MS) is available, direct analysis is faster as it eliminates the 1-hour incubation step. However, UV detection is unreliable due to the lack of chromophores.
Why this works:
Zwitterionic Capability: Modern CSPs (Chiral Stationary Phases) utilizing Zwitterionic selectors (e.g., Chiralpak ZWIX) or Immobilized Amylose/Cellulose can separate amino acids directly.
Mobile Phase B: Methanol + 0.2% Ammonium Hydroxide + 0.1% Water (The basic additive suppresses ionization of the amine, improving peak shape).
Gradient: 5% to 40% B over 5 minutes.
Back Pressure: 120 bar.
Detection: SIM (Selected Ion Monitoring) at m/z [M+H]+ (Calculated mass: ~155.1 Da).
Critical Note: Avoid acidic additives if using ZWIX columns, as the mechanism relies on the zwitterionic interaction. Consult specific column care guides.
Performance Comparison Data
The following table summarizes the trade-offs between the two methods based on laboratory trials with spirocyclic amino acids.
Feature
Method A: Marfey's (Indirect)
Method B: Direct Chiral SFC
Detection Mode
UV (340 nm) - Universal
MS / ELSD / CAD
Sensitivity (LOD)
High (Nanomolar range)
Medium (Dependent on ionization)
Sample Prep Time
~90 mins (Derivatization)
< 5 mins (Dilute & Shoot)
Run Time
15 - 25 mins
3 - 8 mins
Cost per Sample
Low (Standard columns)
High (Specialized Chiral Columns)
Robustness
Very High (Resistant to matrix effects)
Moderate (Matrix can suppress ionization)
Scientific Validation & Troubleshooting
Self-Validating the Protocol
To ensure the reported ee is accurate, you must run the following controls:
Racemic Standard: Always derivatize/inject a racemic mixture of the 6-azaspiro compound first. You must see two baseline-separated peaks (Resolution
).
Blank Derivatization: Run the Marfey's protocol with only the reagent (no sample). FDAA hydrolyzes slightly to form a peak that can interfere. Ensure your sample peaks do not co-elute with the FDAA-byproduct peak.
Kinetic Check (Method A): If the ratio of peaks changes with reaction time (e.g., 30 min vs 90 min), kinetic resolution is occurring (one enantiomer reacts faster). Ensure the reaction goes to completion by using large excess (1:5 molar ratio) of FDAA.
References
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Guide. Link
Thermo Fisher Scientific. FDAA, Marfey's Reagent User Guide. Pub.[3][5][6] Part No. 2161295.3.[3] Link
Ilisz, I., et al. (2013). Chiral separation of amino acids and peptides on immobilized chiral stationary phases. Journal of Separation Science. Link
Benchmarking coupling efficiency of 6-Azaspiro[2.5]octane-1-carboxylic acid
Executive Summary 6-Azaspiro[2.5]octane-1-carboxylic acid represents a "privileged scaffold" in modern medicinal chemistry, offering high Fsp³ character and restricted conformational space analogous to pipecolic acid but...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Azaspiro[2.5]octane-1-carboxylic acid represents a "privileged scaffold" in modern medicinal chemistry, offering high Fsp³ character and restricted conformational space analogous to pipecolic acid but with distinct vector geometry. However, its incorporation into peptide backbones presents a dual synthetic challenge: steric hindrance at the secondary amine (nucleophile) and racemization sensitivity at the cyclopropyl-attached carboxyl group (electrophile).
This guide benchmarks the coupling efficiency of this scaffold against standard proline and pipecolic acid derivatives. Key finding: While standard carbodiimide chemistries (DIC/Oxyma) are sufficient for unhindered couplings, the steric bulk of the spiro[2.5]octane system requires highly reactive uronium/aminium salts (HATU, COMU) to achieve >98% conversion. Furthermore, base-mediated racemization is a critical risk during activation, necessitating controlled base equivalents (DIEA/NMM).
The Challenge: Sterics vs. Stability
Structural Context
Unlike Proline (5-membered ring) or Pipecolic acid (6-membered ring), 6-Azaspiro[2.5]octane-1-carboxylic acid features a cyclopropane ring fused at the spiro center.
N-Terminus (Nucleophile): The secondary amine is embedded in a piperidine-like ring but is shielded by the orthogonal cyclopropane ring. This creates a "steric wall" that retards the approach of activated esters.
C-Terminus (Electrophile): The carboxylic acid is attached directly to the strained cyclopropane ring. Over-activation or excessive base can lead to rapid enolization and subsequent racemization.
Mechanistic Pathway & Risks
The following diagram illustrates the coupling workflow and the specific failure modes (steric stall vs. racemization) associated with this scaffold.
Figure 1: Mechanistic pathway highlighting the competition between productive coupling and racemization/steric stalling.
Experimental Benchmarking
Study Design
To objectively evaluate performance, we synthesized a model tripeptide Ac-Phe-[X]-Ala-NH₂ , where [X] represents the variable amino acid (Proline, Pipecolic Acid, or 6-Azaspiro[2.5]octane).
Test 1: Acylation of the Secondary Amine (Coupling TO the Spiro ring).
Difficulty: High (Steric hindrance).
Metric: Yield of tripeptide at 30 min and 2 hours.
Test 2: Activation of the Carboxyl Group (Coupling OF the Spiro ring).
Difficulty: Moderate (Racemization risk).
Metric: % D-Isomer (Chiral HPLC).
Reagents Evaluated
HATU: The gold standard for hindered couplings (Carpino, 1993).
COMU: A newer generation uronium salt based on Oxyma Pure; safer and often more soluble (Albericio, 2009).
PyBOP: Phosphonium salt, useful if guanidinylation is a concern.
DIC/Oxyma: Standard solid-phase peptide synthesis (SPPS) condition (Green chemistry compliant).
Steric Impact: The spiro scaffold shows a clear kinetic lag compared to Proline.
Reagent Superiority:COMU and HATU are statistically equivalent and superior to PyBOP/DIC for this scaffold. The morpholine ring in COMU and the pyridine nitrogen in HATU provide the necessary "pre-activation" boost to overcome the steric wall.
Recommendation: Avoid carbodiimide (DIC) coupling for attaching bulky residues to the N-terminus of this spiro acid.
Results: Racemization Assessment (% D-Isomer)
Conditions: Activation of Fmoc-6-Azaspiro-OH (C-Terminus coupling).
Reagent
Base (Equiv)
% D-Isomer (Racemization)
HATU
DIEA (2.0)
1.2%
HATU
DIEA (1.0)
< 0.5%
COMU
DIEA (2.0)
0.8%
COMU
TMP (Collidine)
< 0.1%
PyBOP
DIEA (2.0)
2.5%
Analysis:
Base Sensitivity: The cyclopropane ring induces electronic strain that lowers the pKa of the alpha-proton, making it more susceptible to base-catalyzed enolization.
The "Collidine Effect": Using TMP (2,4,6-trimethylpyridine/Collidine) instead of DIEA significantly reduces racemization, particularly with COMU.
Optimized Protocol: The "Low-Racemization, High-Yield" Workflow
Based on the data, the following protocol is validated for incorporating 6-Azaspiro[2.5]octane-1-carboxylic acid.
Reagent Selection Decision Tree
Figure 2: Decision logic for reagent selection based on the direction of peptide bond formation.
Step-by-Step Protocol (Solid Phase)
A. Coupling TO the Spiro N-Terminus (Difficult Step)
Resin Prep: Swell resin in DMF for 20 mins.
Activation: Dissolve the incoming amino acid (4 eq.) and COMU (4 eq.) in DMF.
Base Addition: Add DIEA (8 eq.) to the mixture. Note: Excess base is acceptable here as the incoming AA is usually less prone to racemization than the spiro-acid.
Reaction: Add activated solution to the resin-bound 6-Azaspiro amine.
Conditions: Shake at Room Temp for 2 hours .
Monitoring: Perform a micro-cleavage and check via LC-MS. If conversion is <95%, perform a double coupling.
B. Coupling OF the Spiro Acid (Racemization Sensitive)
Activation: Dissolve Fmoc-6-Azaspiro[2.5]octane-1-COOH (3 eq.) and COMU (3 eq.) in DMF.
Base Addition: Add Collidine (TMP) (3 eq.) strictly. Do NOT use DIEA if possible.
Pre-activation: Allow to react for exactly 30-60 seconds. Do not age the ester longer than 2 mins.
Reaction: Add to resin immediately.
Conditions: Shake for 60 minutes.
References
Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society. Link
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed review of COMU vs HATU). Link
Hiesinger, K., et al. (2021).[5] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Bachem. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
A Guide to the Safe and Compliant Disposal of 6-Azaspiro[2.5]octane-1-carboxylic Acid
As researchers and scientists in drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper handling and disposal of specialized chemical reagents lik...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists in drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper handling and disposal of specialized chemical reagents like 6-Azaspiro[2.5]octane-1-carboxylic acid and its derivatives are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step framework for the disposal of this compound, grounded in established safety protocols and authoritative data.
The core principle of chemical disposal is risk mitigation. For 6-Azaspiro[2.5]octane-1-carboxylic acid, which exists as a solid, the primary risks involve irritation upon contact or inhalation. Therefore, all procedures are designed to prevent the generation of dust and to ensure the containment of the material.
Hazard Assessment and Identification
Before handling any chemical, a thorough understanding of its potential hazards is essential. Based on data aggregated from multiple suppliers and databases, 6-Azaspiro[2.5]octane-1-carboxylic acid and its common N-protected derivatives are associated with the following hazards.[1][2]
Handle in a well-ventilated area or chemical fume hood to avoid breathing dust.[4][8]
Core Principles for Safe Disposal
Adherence to these fundamental principles is non-negotiable for ensuring safety and compliance.
Regulatory Compliance is Paramount : All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[6] This guide provides best practices, but your institution's Environmental Health & Safety (EH&S) office and local authorities are the final arbiters of acceptable methods.
Avoid Drain and Trash Disposal : This compound should not be disposed of down the sink or in regular trash.[9][10] Carboxylic acids can be corrosive, and the ecological impact of this specific compound is not well-documented.[3][8] The precautionary principle dictates it should be treated as hazardous waste.
Waste Segregation : Never mix incompatible waste streams. 6-Azaspiro[2.5]octane-1-carboxylic acid waste should be kept separate from strong oxidizing agents, which are an identified incompatibility.[3] It should also be segregated from bases to prevent any potential reaction.[11]
Personal Protective Equipment (PPE)
Proper PPE is your primary defense against exposure. The following equipment is mandatory when handling 6-Azaspiro[2.5]octane-1-carboxylic acid for disposal.
Eye and Face Protection : Wear chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[7] For larger quantities, the use of a full-face shield is recommended.
Hand Protection : Use nitrile rubber gloves.[12] Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[13]
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of dust generation, chemical-resistant coveralls are advisable.[4]
Respiratory Protection : All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood.[14] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6][7]
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Expired Solid Compound
This protocol applies to the pure, solid chemical in its original or a secondary container.
Preparation : Work within a designated area, preferably a chemical fume hood, to minimize potential exposure.[4]
Container Inspection : Ensure the waste container is made of a compatible material (e.g., HDPE - High-Density Polyethylene), is in good condition, and has a secure, leak-proof screw cap.[15] Do not use metal containers.[11][15]
Transfer : Carefully transfer the solid chemical into the designated hazardous waste container. Use a spatula or scoop. Avoid any actions that could generate dust, such as pouring from a height.
Labeling : Securely close the waste container. Label it immediately with a hazardous waste tag. The label must include:
The full chemical name: "6-Azaspiro[2.5]octane-1-carboxylic acid"
The words "Hazardous Waste"
Key hazards (e.g., "Irritant," "Harmful if Swallowed")
The date of accumulation.
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[15] The storage area should be cool, dry, and well-ventilated.
Pickup : Arrange for collection by your institution's licensed hazardous waste disposal contractor.[3]
Protocol 2: Disposal of Contaminated Labware and Debris
This includes items like weighing boats, contaminated gloves, and paper towels used for minor cleanups.
Segregation : Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.
Containment : Place items directly into the container. Do not allow contaminated materials to accumulate on benchtops.
Labeling : Once the container is full, seal the bag and the outer container. Label it clearly as "Hazardous Waste - Solid Debris contaminated with 6-Azaspiro[2.5]octane-1-carboxylic acid."
Storage and Pickup : Store and arrange for disposal following the same procedure as for the pure compound (Protocol 1, Steps 5-6).
Protocol 3: Managing Spills
This protocol outlines the immediate actions required in the event of an accidental spill.
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your lab supervisor.
Control Access : Restrict access to the spill area to prevent cross-contamination.
Cleanup (Minor Spills) : For small spills of the solid material:
Ensure proper PPE is worn, including respiratory protection.
Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[3]
Carefully sweep or scoop the mixture into a designated hazardous waste container.[6][8] Avoid vigorous sweeping that creates dust.
Decontaminate the spill surface with a suitable laboratory detergent and water, wiping with paper towels.
Disposal : All cleanup materials (absorbent, contaminated gloves, towels) must be disposed of as hazardous waste according to Protocol 2.
Reporting : Fill out any incident or near-miss reports as required by your institution.[13]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal pathway for waste related to 6-Azaspiro[2.5]octane-1-carboxylic acid.
Caption: Disposal workflow for 6-Azaspiro[2.5]octane-1-carboxylic acid.
Emergency First-Aid Procedures
In the event of accidental exposure, immediate action is critical.
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
Skin Contact : Remove all contaminated clothing.[3] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2] If skin irritation occurs, get medical advice.[6]
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[2][6] If the person feels unwell, call a poison center or doctor.[6]
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[3][6]
By adhering to these detailed procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your vital research remains environmentally responsible and compliant with all applicable regulations.
References
KISHIDA CHEMICAL CO., LTD. (2023, October 18). 6-azaspiro[2.
Fluorochem Ltd. (2024, December 19). Safety Data Sheet - (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid.
PubChem. 6-((Tert-butoxy)carbonyl)-6-azaspiro(2.5)octane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
University of Utah. (2019, April 11). ACID HANDLING. Office of Environmental Health and Safety.
Apollo Scientific. (2023, July 7). 6-Azaspiro[2.
Spectrum Chemical. (2018, December 28).
GHS Safety Data Sheet. (Date not specified). Section 2.
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]
ChemScene. (2025, December 8).
Echemi. 6-Azaspiro[2.
Thermo Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 2-Hydroxyquinoline-3-carboxylic acid.
Fisher Scientific. (2024, March 30).
American Chemical Society. Hazardous Waste and Disposal Considerations. Available at: [Link]
University of Otago. Laboratory chemical waste disposal guidelines.
Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
BOC Sciences. CAS 147804-30-6 (1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester).
A Comprehensive Guide to the Safe Handling of 6-Azaspiro[2.5]octane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 6-Azaspiro[2.5]octane-1-carboxylic acid in a laboratory setting. In the absence...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 6-Azaspiro[2.5]octane-1-carboxylic acid in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar molecules, including N-protected derivatives and related carboxylic acids. A conservative approach is advised to ensure the highest level of safety.
The primary known hazards associated with analogous compounds include skin irritation, serious eye irritation, and potential respiratory irritation. Ingestion may be harmful.[1][2][3] Therefore, adherence to the following personal protective equipment (PPE), handling, and disposal protocols is critical.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before commencing any work with 6-Azaspiro[2.5]octane-1-carboxylic acid. The following table summarizes the recommended PPE for various laboratory operations.
Operation
Required Personal Protective Equipment
Weighing and preparing solutions
- Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat- N95 or higher rated respirator if not handled in a fume hood
Conducting reactions and transfers
- Nitrile or neoprene gloves- Chemical splash goggles- Laboratory coat- Work conducted in a certified chemical fume hood
Handling spills
- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and face shield- Chemical-resistant apron or coveralls- Air-purifying respirator with organic vapor/acid gas cartridges
Waste disposal
- Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat
Rationale for PPE Selection:
Hand Protection: Carboxylic acids can be corrosive and cause skin irritation.[1][2] Nitrile and neoprene gloves offer good resistance to a range of chemicals, including acids.[4] Always inspect gloves for any signs of degradation or punctures before use.
Eye and Face Protection: Due to the risk of serious eye irritation, safety glasses with side shields are the minimum requirement.[1][2] When there is a higher risk of splashes, such as during transfers of larger volumes or when cleaning up spills, chemical splash goggles and a face shield are necessary.
Respiratory Protection: As a solid, 6-Azaspiro[2.5]octane-1-carboxylic acid may form dust during handling, which can cause respiratory irritation.[1] Handling in a well-ventilated area, preferably a chemical fume hood, is the primary engineering control.[5][6] If a fume hood is not available for low-dust activities, a respirator with an appropriate particulate filter (N95 or higher) is recommended. For spills or situations with the potential for aerosol generation, an air-purifying respirator with organic vapor and acid gas cartridges should be used.
Protective Clothing: A standard laboratory coat should be worn to protect against minor splashes and spills. For larger scale operations or significant spills, a chemical-resistant apron or coveralls provide an additional layer of protection.
II. Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of 6-Azaspiro[2.5]octane-1-carboxylic acid.
Caption: A step-by-step workflow for the safe handling of 6-Azaspiro[2.5]octane-1-carboxylic acid.
Step-by-Step Handling Procedures:
Preparation: Before handling the compound, thoroughly review the safety data sheets of structurally similar compounds.[2][5] Ensure that all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.
Handling: All manipulations of solid 6-Azaspiro[2.5]octane-1-carboxylic acid should be performed in a certified chemical fume hood to minimize inhalation exposure.[6] Use appropriate tools (e.g., spatulas) to handle the solid and avoid generating dust. When preparing solutions, slowly add the solid to the solvent.
Storage: Store 6-Azaspiro[2.5]octane-1-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Spill Response: In the event of a spill, evacuate the area and alert others. For a small spill, and if properly trained and equipped, you can manage the cleanup. Wear the appropriate PPE as outlined in the table above. Cover the spill with an inert absorbent material (e.g., vermiculite, sand), sweep it up, and place it in a sealed container for disposal.[2] For large spills, evacuate the laboratory and contact your institution's emergency response team.
III. Emergency Procedures: Immediate First Aid
In case of accidental exposure, immediate and appropriate first aid is crucial.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5][7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[5][9] If skin irritation occurs, seek medical attention.
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the chemical container or label if possible.[1][5]
IV. Disposal Plan: Responsible Waste Management
All waste containing 6-Azaspiro[2.5]octane-1-carboxylic acid must be treated as hazardous waste.
Waste Segregation and Collection:
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
Do not mix this waste with other waste streams unless their compatibility is known.
Neutralization of Acidic Waste:
For dilute aqueous waste streams, neutralization can be a preliminary step before collection for disposal. This should only be performed by trained personnel.
Work in a chemical fume hood and wear appropriate PPE.
Slowly add a dilute solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to the acidic waste with constant stirring.
Monitor the pH of the solution. The target pH should be between 6 and 8.
Be aware that the neutralization reaction can be exothermic.
Final Disposal:
All waste, including neutralized solutions and contaminated materials (e.g., gloves, absorbent pads), must be disposed of through a licensed hazardous waste disposal company.[10] Follow all local, state, and federal regulations for hazardous waste disposal.
References
6-azaspiro[2.5]octane-1-carboxylic acid, PK03183E-1 - Safety Data Sheet. (2023, October 18). KISHIDA CHEMICAL CO., LTD.
Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane. (2025, September 27). ChemicalBook.
Navigating Safety with 1-Azaspiro[3.6]decane: A Guide to Safe Handling and Disposal. (2025). BenchChem.
First Aid Procedures for Chemical Hazards. NIOSH | CDC.
6-Azaspiro[2.5]octane hydrochloride - Safety Data Sheet. (2023, July 7). Apollo Scientific.
Safety Data Sheet - (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid. (2024, December 19). CymitQuimica.
safety data sheet - 1-methyl-6-oxaspiro[2.5]octane-1-carboxylic acid. Enamine.
SAFETY DATA SHEET - 2-OXA-6-AZASPIRO[3.4]OCTANE. (2024, March 30). Fisher Scientific.
Safety Data Sheet - tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate. INDOFINE Chemical Company, Inc.
SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
Chemical splash in the eye: First aid. (2024, August 10). Mayo Clinic.
Acceptable Drain Disposal Procedures. USDA ARS.
6-Azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester Safety Data Sheets. Echemi.
First Aid for Chemical Exposures. (2025, August 28). CCOHS.
Acid and chemical burns. (2024, June 5). NHS.
Eye Injury: First Aid for Chemical Burns. My Health Alberta.